2-((Thiazol-2-ylamino)methyl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.9 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(1,3-thiazol-2-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c13-9-4-2-1-3-8(9)7-12-10-11-5-6-14-10/h1-6,13H,7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVLIIWCXQIRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297118 | |
| Record name | 2-[(2-Thiazolylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648564 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13159-88-1 | |
| Record name | 2-[(2-Thiazolylamino)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13159-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Thiazolylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(2-THIAZOLYLAMINO)-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 2-((Thiazol-2-ylamino)methyl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 2-((Thiazol-2-ylamino)methyl)phenol
Foreword: The Strategic Imperative of Physicochemical Profiling
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific investigation. The adage "a potent molecule is not always a good drug" underscores the critical role of physicochemical properties. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its therapeutic efficacy and safety profile. This guide focuses on this compound, a molecule of significant interest owing to its 2-aminothiazole core—a privileged scaffold in medicinal chemistry renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4]
This document moves beyond a mere compilation of data. It is structured as a practical and theoretical guide for researchers, scientists, and drug development professionals. We will not only present the known and predicted properties of this compound but also provide detailed, field-proven experimental protocols for their determination. Our objective is to equip you with the knowledge to synthesize, characterize, and comprehensively profile this molecule, thereby enabling informed decisions in your research and development endeavors.
Molecular and Structural Overview
The structural architecture of this compound provides immediate insights into its chemical behavior. The molecule is comprised of three key functional regions:
-
A Phenolic Moiety: The hydroxyl group attached to the benzene ring is acidic and a hydrogen bond donor, suggesting potential for interactions with biological targets and influencing its solubility and pKa.
-
A Thiazole Ring: This nitrogen- and sulfur-containing heterocycle is a bioisostere for various functional groups and is known to engage in a range of non-covalent interactions. The ring nitrogen atoms are basic and can be protonated.
-
A Secondary Amine Linker: The methylene bridge connecting the phenol and thiazole moieties provides conformational flexibility. The secondary amine is also a potential hydrogen bond donor and acceptor.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 13159-88-1 |
| Molecular Formula | C₁₀H₁₀N₂OS |
| Molecular Weight | 206.27 g/mol |
Synthesis and Spectroscopic Characterization
A robust and reproducible synthesis is the foundation of any chemical research program. For this compound, a Mannich-type reaction is a highly efficient and logical synthetic route.[5][6]
Experimental Protocol: Synthesis via Mannich Reaction
This one-pot, three-component condensation reaction offers a straightforward path to the target compound.
Materials:
-
Phenol
-
2-Aminothiazole
-
Formaldehyde (37% solution in water)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1.0 equivalent) and 2-aminothiazole (1.0 equivalent) in ethanol (30 mL).
-
Acidification: Add a catalytic amount of concentrated HCl (0.1 equivalents) to the solution.
-
Aldehyde Addition: Slowly add formaldehyde solution (1.1 equivalents) dropwise to the stirred mixture at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of NaHCO₃ until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield this compound as a solid.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent like DMSO-d₆, the spectrum is expected to show distinct signals for the aromatic protons of the phenol ring (typically between 6.5-7.5 ppm), the thiazole ring protons (around 7.0-7.5 ppm), a singlet for the methylene bridge protons (-CH₂-) around 4.5-5.0 ppm, and broad signals for the phenolic -OH and amine -NH protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal signals for the aromatic carbons, the thiazole ring carbons (with the carbon adjacent to sulfur appearing downfield), and the methylene carbon.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected for the O-H stretch of the phenol (broad, ~3400-3200 cm⁻¹), the N-H stretch of the secondary amine (~3300 cm⁻¹), C-H stretches of the aromatic rings (~3100-3000 cm⁻¹), and C=N and C=C stretching vibrations of the thiazole and benzene rings (~1600-1450 cm⁻¹).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 207.27.
Core Physicochemical Properties
The following sections detail the significance of key physicochemical properties and provide protocols for their experimental determination. Where experimental data is not publicly available, predicted values from established computational models are provided for guidance.[7][8][9]
Solubility
Significance: Aqueous solubility is a gatekeeper for oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed. Poor solubility is a major cause of failure for drug candidates. Solubility in organic solvents is critical for designing purification, formulation, and analytical methods.
Predicted Aqueous Solubility (ALOGPS): -2.5 log(mol/L)[7][10]
Experimental Protocol: Equilibrium Shake-Flask Solubility
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a glass vial.
-
Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acidity and Basicity (pKa)
Significance: The pKa values determine the ionization state of a molecule at a given pH. For this compound, the phenolic hydroxyl group is acidic, while the nitrogen atoms in the thiazole ring are basic. The ionization state profoundly affects solubility, lipophilicity, and the ability to interact with biological targets.
Predicted pKa Values (ChemAxon):
-
Acidic pKa (Phenol): ~9.5
-
Basic pKa (Thiazole N): ~2.8
Experimental Protocol: UV-Spectrophotometric pKa Determination This method is ideal for compounds with a chromophore whose UV-Vis spectrum changes with ionization state.
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).
-
Create a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
For each pH, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. Maintain a constant ionic strength.
-
Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample.
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at a chosen wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa (the pH at the inflection point).
Lipophilicity (LogP and LogD)
Significance: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical predictor of membrane permeability, protein binding, and overall ADME properties. LogP is the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species. LogD at pH 7.4 (LogD₇.₄) is most relevant for physiological conditions.
Predicted LogP (ALOGPS): 1.85[7][10]
Experimental Protocol: Shake-Flask LogD₇.₄ Determination
-
Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and an organic phase (n-octanol). Pre-saturate each phase by mixing them vigorously and then allowing them to separate.
-
Prepare a stock solution of the compound in the organic phase.
-
Add a known volume of the stock solution to a known volume of the pre-saturated aqueous phase in a vial.
-
Seal the vial and shake vigorously for 1-2 hours to allow for partitioning.
-
Centrifuge the vial to ensure complete phase separation.
-
Carefully sample a known volume from both the n-octanol and the aqueous phases.
-
Quantify the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Chemical Stability
Significance: Chemical stability is essential for determining a compound's shelf-life, appropriate storage conditions, and compatibility with formulation excipients. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.
Experimental Protocol: Preliminary pH and Temperature Stability Assay
-
Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7.4, and 9).
-
Aliquot the solutions into separate vials for each time point and temperature condition.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C) and protect from light.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition.
-
Immediately analyze the sample by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0). Plot the percentage remaining versus time to assess the degradation rate.
Biological Context and Potential Mechanisms of Action
The 2-aminothiazole moiety is a key pharmacophore in numerous approved drugs and clinical candidates. Its derivatives are known to exhibit a wide range of biological activities, providing a strong rationale for the investigation of this compound.
Known Activities of 2-Aminothiazole Derivatives:
-
Anticancer: Many thiazole-containing compounds act as inhibitors of various protein kinases, disrupt microtubule assembly, or induce apoptosis.[11][12] For example, Dasatinib, a multi-targeted kinase inhibitor used in cancer therapy, features a 2-aminothiazole core.
-
Antimicrobial: The thiazole ring is present in some antibiotics and is known to interfere with bacterial cellular processes.[3]
-
Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).[2]
Potential Mechanisms of Action: Given its structure, this compound could potentially act as a "hinge-binder" in ATP-binding pockets of kinases, with the thiazole ring forming key hydrogen bonds. The phenolic group could also interact with nearby residues or act as a scaffold for further functionalization to enhance potency and selectivity.
Conclusion
This compound is a molecule with significant potential, stemming from its privileged 2-aminothiazole core. While direct experimental data on its physicochemical properties are sparse, this guide provides a comprehensive framework for its synthesis, characterization, and profiling. By understanding and applying the detailed protocols herein, researchers can generate the critical data needed to evaluate its drug-likeness and advance its development. The interplay of its predicted moderate lipophilicity, acidic and basic centers, and structural features positions it as an intriguing scaffold for further investigation in oncology, infectious diseases, and inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 5. oarjbp.com [oarjbp.com]
- 6. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 8. scienceopen.com [scienceopen.com]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Blueprint of Bioactivity: A Technical Guide to the Crystal Structure of 2-((Thiazol-2-ylamino)methyl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active agents. When integrated into a 2-((thiazol-2-ylamino)methyl)phenol framework, these derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3][4] This guide provides an in-depth exploration of the crystal structure of these derivatives, elucidating the profound connection between their three-dimensional architecture and functional potential. By dissecting the nuances of their synthesis, solid-state conformation, and intermolecular interactions, we offer a blueprint for the rational design of next-generation therapeutics.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in drug design.[5] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of FDA-approved drugs.[6] The this compound core combines the thiazole unit with a phenol group, creating a versatile ligand capable of coordinating with biological targets. The inherent bioactivity of this scaffold makes a detailed understanding of its structural chemistry paramount for targeted drug development.[1][7]
Synthesis and Crystallization: From Blueprint to Solid Form
The synthesis of this compound derivatives is a well-established process, typically involving a two-step approach. This methodology provides a reliable pathway to obtaining high-purity crystalline material suitable for X-ray diffraction studies.
Experimental Protocol: A Two-Step Synthesis
-
Schiff Base Formation: The initial step involves the condensation reaction between a substituted 2-aminothiazole and a corresponding salicylaldehyde (2-hydroxybenzaldehyde). This reaction is typically carried out in a suitable solvent such as ethanol and may be heated to drive the reaction to completion.[8][9] The resulting product is a Schiff base, characterized by an imine (-C=N-) linkage.
-
Reduction to the Amine: The Schiff base is subsequently reduced to the target this compound derivative. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation, selectively reducing the imine bond to an amine linkage.[9]
-
Crystallization: Single crystals suitable for X-ray crystallography are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.[8]
References
- 1. Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment o ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04197F [pubs.rsc.org]
- 2. Novel thiophene–thiazole-Schiff base hybrids: design, synthesis, antimicrobial and antioxidant activity with ADMET prediction, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Spectroscopic Signature of 2-((Thiazol-2-ylamino)methyl)phenol: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
The compound 2-((Thiazol-2-ylamino)methyl)phenol, a Mannich base derived from the condensation of a phenol, formaldehyde, and an amine, holds significant interest in medicinal chemistry due to the established biological activities of its constituent thiazole and phenol moieties. A thorough understanding of its molecular structure and electronic properties is paramount for its development as a potential therapeutic agent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed fingerprint of the molecule, offering invaluable insights into its connectivity, functional groups, and electronic transitions. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in the fundamental principles of spectroscopic interpretation and supported by data from closely related analogues.
Molecular Structure and Synthesis
The synthesis of this compound is typically achieved through a Mannich reaction. This three-component condensation involves the aminoalkylation of an acidic proton located on a phenol with formaldehyde and a secondary amine, in this case, 2-aminothiazole. The reaction proceeds via the formation of an Eschenmoser's salt precursor from formaldehyde and the amine, which then electrophilically attacks the electron-rich phenol ring, preferentially at the ortho position due to the directing effect of the hydroxyl group.
A proposed synthetic pathway is illustrated below:
Caption: Proposed synthetic route for this compound via a Mannich reaction.
The successful synthesis of the target compound is confirmed through a combination of spectroscopic methods, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in the phenolic, thiazole, and methylene bridge components of the molecule. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenolic -OH | 9.0 - 10.0 | Singlet (broad) | - | 1H |
| Aromatic -CH (Phenol) | 6.7 - 7.3 | Multiplet | 7.0 - 8.5 | 4H |
| Thiazole -CH= | 6.5 - 7.5 | Doublet | 3.0 - 4.0 | 1H |
| Thiazole =CH-S- | 7.0 - 8.0 | Doublet | 3.0 - 4.0 | 1H |
| Methylene -CH₂- | 4.5 - 5.0 | Singlet | - | 2H |
| Amine -NH- | 5.0 - 6.0 | Singlet (broad) | - | 1H |
Interpretation and Causality:
-
Phenolic -OH: The proton of the hydroxyl group is expected to appear as a broad singlet at a downfield chemical shift due to hydrogen bonding and its acidic nature.
-
Aromatic Protons: The four protons on the phenol ring will appear in the aromatic region. Their exact chemical shifts and splitting patterns will depend on the substitution pattern and the electronic effects of the hydroxyl and aminomethyl groups.
-
Thiazole Protons: The two protons on the thiazole ring are in different electronic environments and are expected to appear as doublets due to coupling with each other.
-
Methylene Protons: The two protons of the methylene bridge are chemically equivalent and are therefore expected to appear as a singlet. Its downfield shift is due to the deshielding effect of the adjacent nitrogen and aromatic ring.
-
Amine -NH-: The proton on the secondary amine will likely appear as a broad singlet. Its chemical shift can be variable and is influenced by solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Phenolic C-OH | 150 - 160 |
| Aromatic C-H (Phenol) | 115 - 130 |
| Aromatic C-C (Phenol) | 120 - 140 |
| Thiazole C=N | 160 - 170 |
| Thiazole C-S | 140 - 150 |
| Thiazole C-H | 105 - 115 |
| Methylene -CH₂- | 45 - 55 |
Interpretation and Causality:
-
Aromatic and Thiazole Carbons: The carbon atoms in the aromatic and thiazole rings will resonate in the downfield region of the spectrum (105-170 ppm). The carbon attached to the electronegative oxygen of the phenol group (C-OH) and the carbon of the imine-like functionality in the thiazole ring (C=N) are expected at the most downfield shifts.
-
Methylene Carbon: The carbon of the methylene bridge will appear in the upfield region compared to the aromatic carbons, with its chemical shift influenced by the adjacent nitrogen and phenyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Phenol) | 3200 - 3600 | Strong, broad |
| N-H stretch (Amine) | 3300 - 3500 | Medium |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=N stretch (Thiazole) | 1600 - 1650 | Medium to strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium to strong |
| C-N stretch | 1250 - 1350 | Medium |
| C-O stretch (Phenol) | 1180 - 1260 | Strong |
Interpretation and Causality:
-
O-H and N-H Stretching: A broad band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. A medium intensity peak in a similar region would indicate the N-H stretch of the secondary amine.
-
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the aromatic ring are expected in the 1450-1650 cm⁻¹ region.
-
C-O Stretching: A strong absorption band in the 1180-1260 cm⁻¹ range is indicative of the C-O stretching of the phenol.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
| Electronic Transition | Expected λmax (nm) | Solvent |
| π → π* (Phenol) | ~270 - 280 | Ethanol/Methanol |
| π → π* (Thiazole) | ~230 - 250 | Ethanol/Methanol |
| n → π* | ~300 - 330 | Ethanol/Methanol |
Interpretation and Causality:
-
π → π Transitions:* The aromatic phenol and the thiazole ring contain π-electron systems. The absorption bands in the UV region are attributed to π → π* transitions. The exact wavelength of maximum absorption (λmax) can be influenced by the solvent polarity and the substitution on the aromatic rings.
-
n → π Transitions:* The presence of heteroatoms (N, O, S) with non-bonding electrons (n electrons) can give rise to weaker n → π* transitions, which typically appear at longer wavelengths than the π → π* transitions.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, standardized experimental protocols are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Caption: A generalized workflow for NMR data acquisition and analysis.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-800 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε).
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and UV-Vis techniques provides a comprehensive and unambiguous confirmation of its molecular structure. The data obtained from these methods are crucial for quality control, reaction monitoring, and for understanding the electronic properties that may be related to its biological activity. This guide serves as a foundational resource for researchers and scientists engaged in the synthesis, characterization, and development of this and related compounds in the pursuit of new therapeutic agents.
The Inner Workings of a Versatile Scaffold: A Technical Guide to the Mechanism of Action of Thiazole-Containing Schiff Bases
Preamble: The Convergence of Thiazole and Schiff Base Moieties
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity often yields compounds with synergistic or novel biological activities. This guide delves into the intricate mechanisms of action of one such privileged class of compounds: thiazole-containing Schiff bases. The inherent bioactivity of the thiazole ring, a cornerstone in many pharmaceuticals, combined with the versatile azomethine group (–C=N–) of Schiff bases, creates a scaffold with a remarkable breadth of therapeutic potential.[1] This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how these molecules function at a molecular level, supported by experimental evidence and practical protocols.
Section 1: Antimicrobial Mechanisms of Action
Thiazole-containing Schiff bases exhibit potent activity against a wide spectrum of pathogenic microbes, including drug-resistant strains. Their antimicrobial effects are not attributed to a single mechanism but rather a multi-pronged attack on essential bacterial and fungal processes.
Inhibition of DNA Gyrase: A Molecular Wrench in Bacterial Replication
A primary and well-elucidated mechanism of antibacterial action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[2][3] Thiazole-containing Schiff bases act as competitive inhibitors at the ATP-binding site of the GyrB subunit.[4][5] This binding event prevents the conformational changes required for DNA supercoiling and uncoiling, ultimately leading to a cessation of DNA synthesis and bacterial cell death.
Molecular docking studies have revealed that the thiazole moiety and the Schiff base linkage are crucial for interacting with key amino acid residues within the ATP-binding pocket of GyrB.[6][7] The nitrogen atom of the imine group often forms a hydrogen bond with the active site residues, interfering with the normal cellular processes.[6]
Caption: Inhibition of DNA Gyrase by Thiazole-Containing Schiff Bases.
Disruption of Cell Membrane Integrity and Biofilm Formation
Certain thiazole-containing Schiff bases can disrupt the integrity of microbial cell membranes. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell lysis. Furthermore, these compounds have demonstrated the ability to inhibit biofilm formation, a crucial virulence factor for many pathogenic bacteria and fungi. Studies have shown that specific thiazole Schiff bases can significantly reduce biofilm formation in organisms like Candida albicans.[8]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of thiazole-containing Schiff bases is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). The table below summarizes representative MIC values for a selection of these compounds against various pathogens.
| Compound Reference | Bacterial/Fungal Strain | MIC (µg/mL) |
| Compound 17 [1] | Escherichia coli | Not specified, but better than Kanamycin B |
| Compound 18 [1] | Escherichia coli | Not specified, but better than Kanamycin B |
| Thiazolyl-triazole Schiff base B10 [2] | Listeria monocytogenes | Lower than Ciprofloxacin |
| Thiazolyl-triazole Schiff bases B5, B6, B11-15 [2] | Pseudomonas aeruginosa | Lower than Ciprofloxacin |
| Thiazole Schiff base metal complexes[9] | E. coli, S. aureus, B. subtilis, S. typhi | 50 - 100 |
| Thiazole Schiff base metal complexes[9] | C. albicans, C. oxysporum, A. niger | 51 - 75 |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the MIC of thiazole-containing Schiff bases.
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically pick a few colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the thiazole-containing Schiff base in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Section 2: Anticancer Mechanisms of Action
The anticancer properties of thiazole-containing Schiff bases are multifaceted, involving the induction of apoptosis, cell cycle arrest, and interaction with DNA.[10][11]
Induction of Apoptosis and Cell Cycle Arrest
A significant mechanism of anticancer activity is the induction of programmed cell death, or apoptosis.[12] Thiazole-containing Schiff bases have been shown to trigger apoptosis in various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells.[13][14] This is often accompanied by cell cycle arrest at different phases, preventing cancer cell proliferation. For instance, some derivatives cause cell cycle arrest at the G2/M phase.
The apoptotic pathway can be initiated through the modulation of key regulatory proteins. Some compounds have been found to inhibit tyrosine kinases (TRKs), which are crucial for numerous cellular processes, and their deregulation is associated with various cancers.[15]
Caption: Anticancer Mechanisms of Thiazole-Containing Schiff Bases.
DNA Interaction: Binding and Cleavage
Thiazole-containing Schiff bases and their metal complexes can directly interact with DNA, contributing to their cytotoxic effects. These interactions can occur through two primary modes:
-
DNA Binding: These compounds can bind to DNA through intercalation or groove binding.[16] Intercalation involves the insertion of the planar aromatic rings of the molecule between the base pairs of the DNA double helix. This distorts the DNA structure and can inhibit the processes of replication and transcription.
-
DNA Cleavage: Some thiazole Schiff base metal complexes are capable of cleaving DNA.[17] This activity is often mediated by the generation of reactive oxygen species (ROS) that can cause single- or double-strand breaks in the DNA backbone, leading to genotoxicity and cell death.
Quantitative Anticancer Activity
The in vitro anticancer activity of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Reference | Cancer Cell Line | IC50 (µM) |
| Compound 5 [18] | A549 (Lung) | 0.452 |
| Doxorubicin (Reference)[18] | A549 (Lung) | 0.460 |
| Compound 4c [12] | MCF-7 (Breast) | 2.57 |
| Staurosporine (Reference)[12] | MCF-7 (Breast) | 6.77 |
| Zn(II) complex[15] | HepG2 (Liver) | Not specified, but potent inhibition |
| Thiazole derivatives 7a, 7b, 8 [14] | MCF-7 (Breast) | 3.36 - 6.09 µg/mL |
Experimental Protocol: DNA Cleavage Assay (Agarose Gel Electrophoresis)
This protocol describes a method to assess the DNA cleavage potential of thiazole-containing Schiff bases.[17]
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, mix plasmid DNA (e.g., pBR322) with the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl).
-
Include a DNA control (DNA in buffer only) and a positive control (e.g., a known DNA cleaving agent).
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours).
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in TAE or TBE buffer containing ethidium bromide.
-
Add loading dye to the reaction mixtures and load them into the wells of the agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under a UV transilluminator.
-
The supercoiled (native) form of the plasmid DNA will migrate fastest, followed by the open circular (nicked) form, and then the linear form (if double-strand cleavage occurs).
-
An increase in the amount of the nicked and/or linear forms in the presence of the compound indicates DNA cleavage activity.
-
Section 3: Anti-inflammatory Mechanism of Action
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiazole-containing Schiff bases have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.[19] Similarly, lipoxygenase (LOX) enzymes are involved in the production of leukotrienes, another class of inflammatory mediators. Thiazole-containing Schiff bases have been identified as potent inhibitors of both COX and LOX enzymes, making them dual inhibitors with a potentially safer profile than traditional NSAIDs.[20][21] The inhibition of these enzymes reduces the production of pro-inflammatory mediators, thereby alleviating inflammation.
Caption: Anti-inflammatory Mechanism via COX/LOX Inhibition.
Section 4: Structure-Activity Relationships (SAR)
The biological activity of thiazole-containing Schiff bases is highly dependent on the nature and position of substituents on both the thiazole ring and the aromatic ring of the Schiff base.
-
Electron-withdrawing and -donating groups: The presence of electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3, -OH) on the aromatic rings can significantly influence the electronic properties of the molecule and its ability to interact with biological targets. For instance, in some series of antimicrobial compounds, electron-donating groups were associated with enhanced antifungal activity.[22]
-
Steric factors: The size and position of substituents can affect the overall conformation of the molecule and its ability to fit into the active site of an enzyme or the groove of DNA.
-
Metal chelation: The ability of the Schiff base to chelate with metal ions can dramatically enhance its biological activity. Metal complexes often exhibit superior antimicrobial and anticancer properties compared to the free ligand.[23]
Section 5: Synthesis of Thiazole-Containing Schiff Bases
The synthesis of thiazole-containing Schiff bases is generally a straightforward process involving the condensation reaction between a primary amine (an aminothiazole derivative) and an aldehyde or ketone.
General Synthetic Protocol
-
Dissolution of Reactants: Dissolve equimolar amounts of the substituted 2-aminothiazole and the desired aldehyde or ketone in a suitable solvent, such as ethanol or methanol.[6][9][24][25]
-
Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid or sulfuric acid, to the reaction mixture.[9][24]
-
Reflux: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6][9][24][25]
-
Isolation and Purification: Upon completion of the reaction, cool the mixture to room temperature. The Schiff base product often precipitates out of the solution and can be collected by filtration.[6][9][25] The crude product can then be purified by recrystallization from an appropriate solvent.
Caption: General Workflow for the Synthesis of Thiazole-Containing Schiff Bases.
Conclusion
Thiazole-containing Schiff bases represent a highly versatile and promising class of compounds with a diverse range of biological activities. Their mechanisms of action are multifaceted, targeting key cellular processes in pathogens and cancer cells, as well as modulating inflammatory pathways. The ability to readily synthesize a wide array of derivatives allows for the fine-tuning of their pharmacological properties, making them an attractive scaffold for the development of novel therapeutic agents. Further research into the precise molecular interactions and the optimization of their structure-activity relationships will undoubtedly pave the way for the clinical translation of these remarkable molecules.
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- 17. Synthesis, Characterization, Antimicrobial, DNA Cleavage, and In Vitro Cytotoxic Studies of Some Metal Complexes of Schiff Base Ligand Derived from Thiazole and Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel thiazolyl, thiazolinyl and benzothiazolyl Schiff bases as possible lipoxygenase's inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and antimicrobial activity of thiazole Schiff base metal complexes. [wisdomlib.org]
- 24. A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel thiophene–thiazole-Schiff base hybrids: design, synthesis, antimicrobial and antioxidant activity with ADMET prediction, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery
A Technical Guide to the Biological Activities and Therapeutic Potential of 2-Aminothiazole Derivatives
Introduction: The Enduring Significance of the 2-Aminothiazole Core
The 2-aminothiazole moiety represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds and clinically approved drugs.[1] Its inherent structural features—a five-membered aromatic ring containing both sulfur and nitrogen atoms, coupled with a reactive amino group—provide a versatile scaffold for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This adaptability has led to the development of 2-aminothiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] Notably, this core is integral to established drugs such as the tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, underscoring its therapeutic relevance.[5][6]
This technical guide offers an in-depth exploration of the multifaceted biological activities of 2-aminothiazole derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere cataloging of activities. Instead, it provides a holistic perspective, elucidating the underlying mechanisms of action, detailing robust experimental protocols for their evaluation, and offering insights into the critical structure-activity relationships (SAR) that govern their therapeutic potential.
I. Anticancer Activity: Targeting the Pillars of Malignancy
The quest for novel anticancer agents has identified the 2-aminothiazole scaffold as a particularly fruitful starting point.[7] Derivatives have demonstrated potent and selective inhibitory activity against a wide array of human cancer cell lines, including those of the breast, lung, colon, and central nervous system.[5][6] The anticancer effects of these compounds are primarily mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for tumor growth and survival.[8]
A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The anticancer prowess of 2-aminothiazole derivatives stems from their ability to interact with a variety of molecular targets.
-
Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Overexpression of Aurora kinases is common in many cancers and is associated with aneuploidy and tumorigenesis.[9] Certain 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases A and B, leading to defects in cytokinesis, endoreduplication, and ultimately, inhibition of tumor cell proliferation.[9][10][11]
-
PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is a critical pathway that promotes cell growth, survival, and proliferation. Its aberrant activation is a hallmark of many cancers.[12] Several 2-aminothiazole derivatives have been developed as potent inhibitors of PI3K and/or mTOR, effectively shutting down this pro-survival pathway and inducing apoptosis in cancer cells.[7][12][13]
-
Src/Abl Kinase: Dasatinib, a clinically approved anticancer drug, is a potent inhibitor of Src and Abl kinases and contains a 2-aminothiazole core.[14][15] This demonstrates the utility of this scaffold in targeting non-receptor tyrosine kinases involved in cancer cell proliferation and survival.
-
-
Induction of Apoptosis and Cell Cycle Arrest: Beyond kinase inhibition, 2-aminothiazole derivatives can trigger programmed cell death and halt cell cycle progression.
-
Modulation of Bcl-2 Family Proteins: Some derivatives have been shown to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. By downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, they promote the release of cytochrome c from the mitochondria, leading to caspase activation and apoptosis.[8]
-
Cell Cycle Checkpoint Activation: Flow cytometry studies have revealed that these compounds can arrest the cell cycle at the G0/G1 or G2/M phases, preventing cancer cells from dividing.[8]
-
B. Experimental Workflow: Evaluating Anticancer Potential
A systematic approach is crucial for identifying and characterizing the anticancer activity of novel 2-aminothiazole derivatives.
Diagram 1: Experimental Workflow for Anticancer Activity Assessment
Caption: A streamlined workflow for the in vitro assessment of anticancer activity.
C. Detailed Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[16] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
2-Aminothiazole derivative stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)[17]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[16][19]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[18]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[18]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[17] Read the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
D. Structure-Activity Relationship (SAR) Insights
The anticancer activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the 2-amino group.[1]
-
Substitution at C4 and C5: Lipophilic substituents at the C4 and/or C5 positions of the thiazole ring have been shown to enhance antitumor activity.[1] For instance, a 4,5-butylidene substitution was found to be beneficial for cytotoxicity.[1]
-
Substitution on the 2-Amino Group: Acylation of the 2-amino group with various moieties can significantly impact potency. For example, the introduction of a 3-propanamido function has been shown to improve activity more than a 2-acetamido moiety.[6] Aromatic substitutions on the 2-amino group generally lead to better antitumor activity compared to aliphatic substitutions.[6]
Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [8] |
| Compound 28 | HT29 (Colon Cancer) | 0.63 µM | [6] |
| Compound 41 | HCT116 (Colon Cancer) | - | [12] |
| 4-morpholino substituted N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | - | 8.0 nM (Aurora A Ki) | [15] |
II. Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[20] The 2-aminothiazole scaffold has emerged as a promising framework for the development of new antibacterial and antifungal compounds.[21][22]
A. Mechanism of Action: Disrupting Microbial Viability
The antimicrobial effects of 2-aminothiazole derivatives are attributed to their ability to interfere with essential microbial processes.
-
Enzyme Inhibition: Molecular docking studies suggest that these compounds can inhibit key bacterial enzymes. For example, MurB, an enzyme involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall, has been identified as a potential target.[23][24]
-
Inhibition of Fungal Ergosterol Biosynthesis: In fungi, 2-aminothiazole derivatives may act by inhibiting CYP51 (lanosterol 14α-demethylase), an enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[23][24]
B. Experimental Workflow: Assessing Antimicrobial Efficacy
The evaluation of antimicrobial activity typically involves determining the minimum concentration of a compound required to inhibit or kill microbial growth.
Diagram 2: Experimental Workflow for Antimicrobial Activity Assessment
Caption: A standard workflow for determining the antimicrobial efficacy of novel compounds.
C. Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][25]
Materials:
-
2-Aminothiazole derivative stock solution
-
Bacterial or fungal strains of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)[1]
-
Sterile 96-well microtiter plates[26]
-
Standardized microbial inoculum (0.5 McFarland standard)[1]
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the 2-aminothiazole derivative in the broth medium directly in the 96-well plate.[2] Typically, 50-100 µL of broth is added to each well, and then the compound is serially diluted across the plate.[26]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.[1] This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[1]
-
Inoculation: Inoculate each well (except for a sterility control well containing only broth) with the standardized microbial suspension.[2] A growth control well (broth and inoculum, no compound) should also be included.[2]
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[26]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[2] The results can also be read using a microplate reader by measuring the optical density at 600 nm.[27]
D. Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of 2-aminothiazole derivatives is influenced by the substituents on the thiazole ring and the 2-amino group.[20] Isosteric replacement of the sulfur atom in the thiazole ring with an oxygen atom (to form a 2-aminooxazole) has been shown to increase hydrophilicity and, in some cases, enhance antimycobacterial activity.[20]
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. 2-aminothiazole derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[10]
A. Mechanism of Action: Targeting Key Inflammatory Enzymes
The anti-inflammatory effects of these compounds are often linked to the inhibition of enzymes that play a central role in the inflammatory response.
-
Cyclooxygenase (COX) Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some 2-aminothiazole derivatives have been shown to inhibit both COX-1 and COX-2, with some exhibiting selectivity for COX-2.[10][28]
-
Inhibition of Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS contributes to the pathophysiology of inflammatory conditions. Certain 2-aminothiazole derivatives have been found to inhibit iNOS activity.[17]
B. Experimental Workflow: Assessing Anti-inflammatory Effects
The evaluation of anti-inflammatory activity often involves both in vitro and in vivo models.
Diagram 3: Experimental Workflow for Anti-inflammatory Activity Assessment
Caption: A comprehensive workflow for evaluating the anti-inflammatory properties of test compounds.
C. Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for screening acute anti-inflammatory activity.[3][5] Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema formation.[23]
Materials:
-
Male Wistar rats (150-200 g)
-
2-Aminothiazole derivative
-
Carrageenan (1% w/v in sterile saline)[14]
-
Plethysmometer or calipers
-
Vehicle for compound administration (e.g., saline, DMSO)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the 2-aminothiazole derivative or vehicle to the animals (e.g., intraperitoneally or orally) at a specific time before carrageenan injection (typically 30-60 minutes).[3][5]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5][14] The left hind paw can be injected with saline as a control.[23]
-
Measurement of Paw Volume: Measure the paw volume of both hind paws using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[5]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point.
D. Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of 2-aminothiazole derivatives can be modulated by substituents on the thiazole ring. For example, the introduction of appropriately sized substituents at the C4 and C5 positions can improve the inhibitory activity and selectivity for iNOS.[17]
IV. Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss. 2-aminothiazole derivatives have emerged as a promising class of compounds with neuroprotective potential.[22][25]
A. Mechanism of Action: Counteracting Neurodegeneration
The neuroprotective effects of 2-aminothiazole derivatives are thought to be mediated through various mechanisms.
-
Inhibition of Tau-Induced Neuronal Toxicity: In models of Alzheimer's disease, certain 2-aminothiazole derivatives have been shown to counteract tau-induced cell toxicity at nanomolar concentrations.[29][30]
-
Anticholinesterase Activity: Some derivatives act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[25] By inhibiting these enzymes, they can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.
-
Antioxidant and Anti-inflammatory Effects: Neuroinflammation and oxidative stress are key contributors to neurodegeneration. Some 2-aminothiazole derivatives exhibit antioxidant properties and can reduce the production of pro-inflammatory cytokines and nitric oxide in the brain.[25]
B. Experimental Workflow: Assessing Neuroprotective Effects
Cell-based assays using primary neurons or neuronal cell lines are fundamental for evaluating the neuroprotective potential of new compounds.[31][20][32]
Diagram 4: Experimental Workflow for Neuroprotective Activity Assessment
Caption: A workflow for evaluating the neuroprotective effects of compounds in a cell-based model.
C. Detailed Protocol: Cell-Based Neuroprotection Assay Using Primary Cortical Neurons
Primary cortical neuron cultures provide a more physiologically relevant model for studying neuroprotection compared to immortalized cell lines.[31]
Materials:
-
Primary cortical neurons (e.g., from embryonic rats)[19]
-
Poly-D-lysine-coated culture plates or coverslips[31]
-
Neuronal culture medium (e.g., Neurobasal medium with B-27 supplement)[19]
-
2-Aminothiazole derivative
-
Neurotoxin (e.g., hydrogen peroxide (H2O2) or glutamate)[19][25]
-
Reagents for viability assay (e.g., MTT)
Procedure:
-
Primary Neuron Culture: Isolate and culture primary cortical neurons according to standard protocols.[19] The cultures are typically ready for experiments after 7-10 days in vitro.[4]
-
Compound Pre-treatment: Pre-treat the mature neuron cultures with various non-toxic concentrations of the 2-aminothiazole derivative for a specified period (e.g., 2-24 hours).[4]
-
Induction of Neuronal Damage: Induce neurotoxicity by adding a neurotoxin such as H2O2 or glutamate to the culture medium.[25]
-
Co-incubation: Co-incubate the neurons with the compound and the neurotoxin for 24-48 hours.[4]
-
Assessment of Neuronal Viability: Assess neuronal viability using a suitable assay, such as the MTT assay, to quantify the neuroprotective effect of the compound.[4][19]
V. Conclusion and Future Directions
The 2-aminothiazole scaffold has unequivocally established itself as a privileged and highly versatile platform in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in the development of novel therapeutics for cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds immense promise for addressing unmet medical needs. Future research should focus on the design of more selective and potent derivatives, as well as the comprehensive evaluation of their in vivo efficacy and safety profiles, to translate the promising preclinical findings into tangible clinical benefits.
VI. References
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. 33
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. 34
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. 35
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. 36
-
Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. PubMed Central. 28
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MTT assay protocol. Abcam. 17
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. 16
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The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers. Benchchem. 37
-
MTT Cell Proliferation Assay. ATCC. 18
-
Application Notes and Protocols for PD25 in Primary Cortical Neuron Cultures. Benchchem. 4
-
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. 38
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. 12
-
Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. PubMed. 30
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. 5
-
Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Semantic Scholar. 39
-
Broth Microdilution. MI - Microbiology. 2
-
A Comparative Analysis of the Biological Activity of 2-Aminothiazole Isomers and Derivatives. Benchchem. 40
-
Nitric Oxide Assay (NO). ScienCell Research Laboratories. 41
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Application Notes and Protocols for Studying Neuroprotection using SB 415286 in Primary Neurons. Benchchem. 19
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. 26
-
Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Taylor & Francis. 42
-
Discovery of selective aminothiazole aurora kinase inhibitors. PubMed. 9
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. 13
-
Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. Sigma-Aldrich. 29
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. 10
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PubMed Central. 11
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. 27
-
Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. PubMed. 43
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. 44
-
Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. PubMed. 43
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. 45
-
Comparative Efficacy of 2-Aminothiazole Derivatives as Aurora Kinase Inhibitors. Benchchem. 15
-
Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI. 46
-
Assays for Nitric Oxide Expression. ResearchGate. 47
-
Protocol Griess Test. 48
-
Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents. PubMed. 25
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. 49
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. 50
-
ab211083 Nitric Oxide Synthase Activity Assay Kit (Colorimetric). Abcam. 51
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. 52
-
Total Nitric Oxide and Nitrate/Nitrite Assay. R&D Systems. --INVALID-LINK--
-
Synthesis and anticancer properties of 2-aminothiazole derivatives. Taylor & Francis Online. 53
-
Design strategies for 2-aminothiazole derivatives. ResearchGate. 54
-
Synthesis and Antimicrobial Activity of Novel 2-aminothiazole Derivatives. Neliti. 55
-
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. 56
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PubMed Central. 57
-
Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. 58
-
Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. 59
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Synthesis of Thiazole Schiff Bases: A Technical Guide for Medicinal Chemists
Introduction
In the landscape of medicinal chemistry, the thiazole ring is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1] Similarly, the Schiff base (or azomethine) linkage is a crucial pharmacophore known for its ability to form complexes with metal ions in enzyme active centers and interfere with cellular processes through hydrogen bonding.[2][3] The conjugation of these two moieties yields thiazole Schiff bases, a class of compounds demonstrating a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[2][4][5]
This guide provides an in-depth exploration of the synthesis of thiazole Schiff bases, designed for researchers and professionals in drug discovery and development. We will delve into the causal chemistry behind synthetic choices, present validated experimental protocols, and offer a comparative analysis of different methodologies, moving beyond a mere recitation of steps to provide a foundational understanding of the synthetic strategy.
Core Synthetic Strategy: A Two-Step Approach
The synthesis of thiazole Schiff bases is fundamentally a two-part sequence. The initial and often rate-determining step is the construction of a functionalized 2-aminothiazole precursor. This is followed by the condensation of the primary amine on the thiazole ring with an appropriate aldehyde or ketone to form the characteristic imine (-C=N-) bond of the Schiff base.
Part 1: Synthesis of the 2-Aminothiazole Precursor via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains the most classical and widely utilized method for constructing the 2-aminothiazole ring.[1][6] This reaction involves the cyclocondensation of an α-haloketone with a compound containing a thioamide functional group, most commonly thiourea.[7][8]
Causality Behind the Method: The reaction mechanism proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[8] The choice of an α-haloketone is critical as the halogen acts as a good leaving group, facilitating the initial nucleophilic substitution.
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a standard Hantzsch reaction to produce a common 2-aminothiazole intermediate.
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-phenylthiazole (0.01 mol) and 3-aldehydosalicylic acid (0.01 mol) in 25 mL of ethanol.[9]
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture. The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.[9]
-
Reaction: Reflux the mixture on a water bath for 4-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[9]
-
Isolation & Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that separates is filtered, washed with a small amount of cold ethanol, and then dried.[9] Recrystallization from ethanol can be performed to obtain a pure product.[9]
Part 2: Formation of the Schiff Base via Condensation
The final step is the formation of the azomethine linkage through the condensation of the synthesized 2-aminothiazole with a selected aldehyde or ketone.[2] This reaction is typically an equilibrium process where the removal of water drives the reaction toward the product. Various techniques can be employed to achieve this transformation, each with distinct advantages.
Caption: General Synthesis of Thiazole Schiff Bases.
Comparative Synthesis Methodologies
Researchers have a choice of several methods for conducting the condensation reaction. The selection often depends on the desired reaction time, yield, and commitment to green chemistry principles.
| Method | Catalyst/Conditions | Typical Reaction Time | Key Advantages |
| Conventional Heating | Glacial acetic acid, reflux | 4-5 hours | Simple setup, well-established.[9] |
| Microwave Irradiation | Ethanol, glacial acetic acid | 8-10 minutes | Rapid, high yields, eco-friendly, efficient.[10][11][12] |
| Ultrasound-Assisted | Eco-friendly biocatalyst (e.g., Chitosan) | Minutes to hours | Mild conditions, high yields, green chemistry.[13][14][15] |
| Solvent-Free Grinding | Grinding at room temp. | Minutes | Environmentally friendly, high selectivity, simple workup.[16] |
Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a superior method due to its dramatic reduction in reaction times and often improved yields.[10][17] The microwave energy directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating.
-
Reagents & Setup: In an Erlenmeyer flask, thoroughly mix the 2-aminothiazole derivative (0.01 mol) and a substituted aldehyde (0.01 mol) in ethanol. Add a small amount of glacial acetic acid.[12]
-
Irradiation: Cap the flask with a funnel, place it in a domestic or laboratory microwave oven, and irradiate at a moderate power (e.g., 450W) for 8-10 minutes, often in short 1-minute intervals.[12]
-
Isolation: After irradiation, allow the mixture to cool to room temperature. The solid product that precipitates is collected by filtration, washed, and dried.[12] This method frequently results in yields significantly higher than conventional refluxing.[12]
Experimental Protocol: Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis is another green chemistry approach that utilizes acoustic cavitation to enhance chemical reactivity. This method offers mild reaction conditions and often leads to high yields in short reaction times.[15][18]
-
Reagents & Setup: Combine the 2-aminothiazole derivative, the aldehyde, and a catalyst (e.g., a chitosan-based biocatalyst) in a suitable flask.[13][15]
-
Sonication: Immerse the flask in an ultrasonic bath and irradiate the mixture. The ultrasonic waves create and collapse microscopic bubbles, generating localized high temperature and pressure that accelerates the reaction.
-
Workup: After the reaction is complete (monitored by TLC), the product is isolated using standard filtration and recrystallization techniques. This method is noted for its operational simplicity and energy efficiency.[15]
Structural Characterization
Confirmation of the synthesized thiazole Schiff base structure is paramount and is achieved through a combination of spectroscopic techniques.
-
FT-IR Spectroscopy: The most definitive evidence for Schiff base formation is the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹), coupled with the appearance of a new, strong absorption band for the C=N (imine) group, typically in the range of 1579-1650 cm⁻¹.[9][13]
-
¹H NMR Spectroscopy: The formation of the azomethine bond is confirmed by the appearance of a characteristic singlet for the imine proton (-N=CH-) in the downfield region of the spectrum, usually between δ 8-10 ppm.[9][19] The disappearance of the aldehyde proton signal (around δ 9-10 ppm) and the amine protons provides further confirmation.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The observation of the molecular ion peak (M+) corresponding to the calculated mass of the target Schiff base provides strong evidence of its successful synthesis.[9][20]
Conclusion
The synthesis of thiazole Schiff bases is a robust and versatile process, pivotal for the development of new therapeutic agents. The foundational Hantzsch synthesis provides reliable access to the necessary 2-aminothiazole precursors. For the subsequent condensation reaction, modern techniques like microwave and ultrasound-assisted synthesis offer significant advantages over conventional heating, providing faster, more efficient, and environmentally benign pathways to these valuable compounds.[10][18] By understanding the chemical principles behind each step and employing rigorous spectroscopic characterization, researchers can confidently synthesize and explore the vast pharmacological potential of this important class of molecules.
References
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- 2. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential - Article (Preprint v1) by Maher Afroj Khanam et al. | Qeios [qeios.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Thiazole synthesis [organic-chemistry.org]
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- 9. ijper.org [ijper.org]
- 10. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 11. Microwave-Induced Synthesis of Schiff Bases of Aminothiazolyl Bromocoumarins as Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
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- 17. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates | INTERNATIONAL RESEARCH JOURNAL OF CHEMISTRY [petsd.org]
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An In-depth Technical Guide to the Solubility and Stability of 2-((Thiazol-2-ylamino)methyl)phenol
This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 2-((Thiazol-2-ylamino)methyl)phenol. Given the limited publicly available data for this specific molecule (CAS 13159-88-1), this document emphasizes robust, first-principle methodologies. It is designed for researchers, drug discovery scientists, and formulation experts who require a deep understanding of this compound's physicochemical properties to advance their work.
Introduction: A Structural Perspective on Physicochemical Properties
This compound is a multifaceted molecule incorporating a phenol ring, a secondary amine linker, and a 2-aminothiazole heterocycle. This unique combination of functional groups dictates its potential solubility and stability characteristics.
-
Phenolic Hydroxyl Group (-OH): This acidic group can donate a proton, suggesting that the compound's aqueous solubility will be pH-dependent, with increased solubility in alkaline conditions due to the formation of the more polar phenoxide ion. It also provides a site for hydrogen bonding.
-
Thiazole Ring: The thiazole moiety is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. While the basic thiazole ring is soluble in alcohol and ether and moderately soluble in water, its derivatives' solubility can vary significantly based on other substituents.[1][2] The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor.
-
Secondary Amine Linker (-NH-): This group can act as both a hydrogen bond donor and acceptor. Its basic nature means it can be protonated under acidic conditions, which would likely increase aqueous solubility.
Collectively, these features suggest that this compound is a moderately polar compound. Its solubility in organic solvents is expected to be highest in polar protic and aprotic solvents such as alcohols, DMSO, and acetone.[3] However, solubility challenges, particularly in aqueous media, are not uncommon for aminothiazole derivatives.[4]
Comprehensive Solubility Determination
A thorough understanding of a compound's solubility is fundamental to its application, from synthesis and purification to formulation and bioavailability. The following section details a robust, universally accepted protocol for determining the equilibrium solubility of this compound.
The Shake-Flask Method: The Gold Standard for Equilibrium Solubility
The shake-flask method remains the most reliable technique for determining equilibrium solubility. It involves generating a saturated solution of the compound in a specific solvent and then quantifying the concentration of the dissolved substance.
Causality Behind Experimental Choices:
-
Excess Solid: Using an excess of the solid material is crucial to ensure that the solution reaches saturation, representing the thermodynamic equilibrium between the dissolved and undissolved states.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature with a shaker incubator is essential for reproducibility and accuracy.
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. For many organic compounds, 24 to 72 hours is adequate, but this should be experimentally verified.
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation: To a series of glass vials, add an excess amount (e.g., 5-10 mg) of crystalline this compound.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to each vial. A recommended starting panel of solvents would include:
-
Water (and buffered solutions at pH 2, 7.4, and 9)
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetone
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) for 48-72 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry or HPLC-UV.
Analytical Quantification Methods
A. UV-Vis Spectrophotometry
-
Principle: This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis spectrum and the solvent is transparent in that region. The absorbance is directly proportional to the concentration (Beer-Lambert Law).
-
Protocol:
-
Determine λmax: Prepare a dilute solution of the compound and scan it across the UV-Vis spectrum to find the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Analyze Sample: Measure the absorbance of the diluted supernatant from the shake-flask experiment and use the calibration curve to determine its concentration.
-
B. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a more specific and often more sensitive method. It separates the compound of interest from any potential impurities before quantification.
-
Protocol:
-
Method Development: Develop a simple isocratic HPLC method with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of formic acid or triethylamine) and a C18 column. Ensure the method provides a sharp, symmetrical peak for the compound.
-
Create a Calibration Curve: Inject a series of standard solutions of known concentrations and plot the peak area versus concentration.
-
Analyze Sample: Inject the diluted supernatant and determine its concentration from the calibration curve.
-
Data Presentation
Summarize the solubility data in a clear, tabular format.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water (pH 7.4) | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| Other Solvents | 25 | Experimental Value | Calculated Value |
Chemical Stability Assessment: A Proactive Approach
Assessing the chemical stability of a compound is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation (or stress testing) is an essential part of this process, as outlined in the International Council for Harmonisation (ICH) guidelines.[5]
Causality Behind Experimental Choices:
-
Forced Degradation: Exposing the compound to conditions more severe than those it would typically encounter accelerates degradation. This allows for the rapid identification of likely degradation products and pathways, which is crucial for developing a stability-indicating analytical method.
-
Stability-Indicating Method: A validated analytical method, typically HPLC, that can resolve the parent compound from all its degradation products is essential for accurately quantifying the loss of the active ingredient over time.
Forced Degradation Studies
The goal is to achieve approximately 5-20% degradation of the parent compound.
Experimental Protocol: Forced Degradation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for several hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C for several hours.
-
Oxidative Degradation: Mix the stock solution with 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature for several hours.
-
Thermal Degradation: Heat the solid compound and the stock solution at a high temperature (e.g., 80-100 °C).
-
Photodegradation: Expose the solid compound and the stock solution to UV and visible light (as per ICH Q1B guidelines).
-
-
Sample Analysis: At various time points, withdraw samples, neutralize them if necessary, and analyze them using a developing stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
Protocol:
-
Initial Method: Start with a standard C18 column and a gradient mobile phase, for example, from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 20-30 minutes. Use a photodiode array (PDA) detector to monitor the elution of the parent compound and any new peaks.
-
Method Optimization: Analyze the samples from the forced degradation studies. The goal is to achieve baseline separation between the parent peak and all degradant peaks. Adjust the gradient slope, mobile phase composition (e.g., change the organic modifier to methanol), pH, and column chemistry as needed.
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound under each stress condition. This ensures that no degradant peaks are co-eluting.
Data Presentation
Tabulate the results of the forced degradation study.
| Stress Condition | Duration | % Degradation | Number of Degradants |
| 0.1 M HCl, 80 °C | 6 hours | Experimental Value | Experimental Value |
| 0.1 M NaOH, 80 °C | 2 hours | Experimental Value | Experimental Value |
| 3% H₂O₂, RT | 24 hours | Experimental Value | Experimental Value |
| Heat (Solid), 100 °C | 48 hours | Experimental Value | Experimental Value |
| Photostability (ICH Q1B) | Standard Duration | Experimental Value | Experimental Value |
Visualizations: Workflows and Relationships
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Measurement.
Diagram 2: Logic Flow for Stability Study
Caption: Forced Degradation and Stability Method Development.
Concluding Remarks
The methodologies outlined in this guide provide a robust and scientifically rigorous approach to characterizing the solubility and stability of this compound. While direct literature data may be sparse, the principles of physical and analytical chemistry, when applied systematically, can yield the high-quality data necessary for informed decision-making in research and development. Adherence to these protocols will ensure a comprehensive understanding of this compound's physicochemical profile, paving the way for its successful application.
References
Quantum Chemical Studies on Thiazolylamino Phenol Compounds: A Technical Guide for Drug Discovery
Executive Summary: Thiazolylamino phenol compounds represent a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3][4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of how quantum chemical studies are leveraged to understand and predict the behavior of these molecules. By integrating Density Functional Theory (DFT) calculations with experimental data, we can elucidate structure-property relationships, predict reactivity, and streamline the design of more potent therapeutic agents. This document details the core computational methodologies, from geometry optimization to molecular docking, and explains the causal relationships behind key analytical choices, providing a robust framework for computational drug design.
Introduction to Thiazolylamino Phenols and Computational Chemistry
The thiazole ring is a cornerstone pharmacophore in drug discovery, present in numerous FDA-approved drugs due to its diverse biological activities.[3] When combined with a phenol moiety, the resulting thiazolylamino phenol scaffold offers a unique combination of hydrogen bonding capabilities, aromatic interactions, and tunable electronic properties. This structural synergy makes them attractive candidates for targeting a variety of biological systems.[1][6]
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for dissecting the molecular properties that govern biological activity.[7][8][9][10] These in silico methods allow us to build accurate three-dimensional models of molecules and calculate a wide array of electronic and structural properties, offering insights that are often difficult to obtain through experimental means alone.[10][11]
Core Theoretical & Computational Methodology
The accuracy and predictive power of quantum chemical studies hinge on the appropriate selection of theoretical methods. For thiazolylamino phenol systems, DFT has emerged as the gold standard, providing an optimal balance between computational cost and accuracy.[7][12]
The Rationale for Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Instead of calculating the complex wave function of every electron, DFT focuses on the electron density, a simpler, three-dimensional quantity. This approach significantly reduces computational demand while maintaining a high level of accuracy for a wide range of molecular properties.
Key Advantages of DFT:
-
Efficiency: It is computationally less expensive than other high-level ab initio methods, allowing for the study of larger, more biologically relevant molecules.
-
Accuracy: Modern DFT functionals can predict geometric, spectroscopic, and electronic properties with accuracy comparable to experimental measurements.[7][11]
Selecting Functionals and Basis Sets: The "How-To"
The precision of DFT calculations is determined by two key components: the exchange-correlation functional and the basis set.
-
Functional: The functional approximates the exchange-correlation energy, a complex term that accounts for the quantum mechanical interactions between electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used and has demonstrated high accuracy for organic molecules like thiazole derivatives.[7][12][13]
-
Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a popular choice that provides a flexible and accurate description of the electron distribution.[11][13][14]
-
6-311: Describes the core electrons with one function and the valence electrons with three functions, allowing for greater flexibility.
-
++G: Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for accurately describing anions and non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and providing a more accurate description of chemical bonding.
-
Step-by-Step Protocol: Geometry Optimization & Vibrational Analysis
A fundamental step in any quantum chemical study is to find the lowest energy structure of the molecule, known as the optimized geometry. This is followed by a vibrational frequency calculation to confirm that the structure is a true energy minimum.
Protocol:
-
Input Structure Generation: Draw the 2D structure of the thiazolylamino phenol compound and convert it to a 3D structure using software like GaussView or Avogadro.
-
Geometry Optimization: Perform a geometry optimization calculation using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)). This process systematically adjusts the bond lengths, angles, and dihedral angles to find the most stable conformation.[11]
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory.[11]
-
Verification: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Spectroscopic Data: The calculated frequencies can be correlated with experimental FT-IR and FT-Raman spectra to validate the computational model.
-
Molecular Structure and Spectroscopic Correlation
A key validation of the computational approach is its ability to reproduce experimental data. By comparing calculated geometric parameters and vibrational spectra with those obtained from techniques like X-ray crystallography, FT-IR, and NMR, we can establish the reliability of our theoretical model.
Geometric Parameters
The optimized geometry provides detailed information about bond lengths and angles. These theoretical values can be directly compared to experimental data, often showing excellent agreement.
| Parameter | Representative Theoretical Value (Å/°) | Representative Experimental Value (Å/°) |
| C-S (Thiazole) | 1.725 | 1.720 |
| C=N (Thiazole) | 1.315 | 1.310 |
| C-N (Amino Linker) | 1.380 | 1.375 |
| C-O (Phenol) | 1.365 | 1.360 |
| C-N-C (Angle) | 125.5 | 125.0 |
Note: Values are illustrative and will vary for specific derivatives.
Vibrational Spectroscopy (FT-IR & FT-Raman)
Calculated vibrational frequencies, when properly scaled to account for systematic errors in the theoretical method, can be used to assign the peaks in experimental FT-IR and FT-Raman spectra. This allows for a detailed understanding of the vibrational modes of the molecule.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch (Phenol) | 3500-3700 | 3400-3600 |
| N-H Stretch (Amino) | 3350-3500 | 3300-3450 |
| C=N Stretch (Thiazole) | 1600-1650 | 1590-1640 |
| C-S Stretch (Thiazole) | 800-850 | 810-860 |
Note: Calculated frequencies are typically scaled by a factor of ~0.96 for B3LYP functionals.
Probing Reactivity: FMO and MEP Analysis
Beyond structural properties, DFT allows us to explore the electronic characteristics that govern a molecule's reactivity and potential for biological interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs).[12]
-
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are sites for electrophilic attack.
-
LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are sites for nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[7] A smaller energy gap suggests that the molecule is more easily polarized and more chemically reactive.
Caption: Frontier Molecular Orbital (FMO) energy level diagram.
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the charge distribution around a molecule.[15][16][17][18] It is an invaluable tool for identifying sites of electrophilic and nucleophilic attack and predicting intermolecular interactions like hydrogen bonding.[18][19]
-
Red Regions: Indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack. In thiazolylamino phenols, these are typically found around the oxygen and nitrogen atoms.
-
Blue Regions: Indicate areas of low electron density (positive potential) and are susceptible to nucleophilic attack. These are often located around the hydrogen atoms of the phenol and amino groups.
-
Green/Yellow Regions: Represent areas of neutral or intermediate potential.
MEP analysis helps to rationalize how a molecule will "see" and interact with a biological target, such as the active site of an enzyme.[15][17][18][19]
Non-Linear Optical (NLO) Properties
Some thiazole derivatives have shown potential for applications in materials science due to their non-linear optical (NLO) properties.[20][21][22][23] These properties arise from the interaction of the molecule with an intense electromagnetic field, such as a laser. DFT calculations can be used to predict the first-order hyperpolarizability (β), a key measure of a molecule's NLO response.[20] Molecules with large β values are promising candidates for optoelectronic devices.[23]
| Compound | Dipole Moment (μ, Debye) | First Hyperpolarizability (β, esu) |
| Urea (Reference) | 1.37 | 0.37 x 10⁻³⁰ |
| Representative Thiazolylamino Phenol | 4.5 - 6.0 | 5.0 - 15.0 x 10⁻³⁰ |
Note: Values are illustrative and highly dependent on the specific substituents on the aromatic rings.
Predicting Biological Interactions: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as our thiazolylamino phenol) when bound to a second molecule (a receptor, typically a protein).[19][24][25][26][27] It is a cornerstone of structure-based drug design.
The Molecular Docking Workflow
The process involves preparing the 3D structures of both the ligand and the protein, defining the binding site, and then using a scoring function to evaluate the best binding poses.
Caption: A typical workflow for a molecular docking study.
Interpreting Docking Results
The primary output of a docking simulation is the binding affinity (or docking score), usually expressed in kcal/mol.[26] A more negative value indicates a more favorable binding interaction. Equally important is the analysis of the binding pose, which reveals the specific intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—that stabilize the ligand-receptor complex. This information is crucial for understanding the structure-activity relationship (SAR) and for rationally designing new derivatives with improved potency.[1][4]
Conclusion and Future Perspectives
Quantum chemical studies provide a powerful, predictive framework for the investigation of thiazolylamino phenol compounds. By integrating DFT calculations with experimental results, researchers can gain a deep understanding of the structural, electronic, and spectroscopic properties of these molecules. This synergistic approach, from FMO and MEP analysis to molecular docking, not only explains observed biological activities but also provides a rational basis for the design of next-generation therapeutic agents. Future work in this field will likely involve the use of more advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics simulations, to model the behavior of these compounds in a dynamic biological environment, further bridging the gap between theoretical chemistry and practical drug development.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, spectral characterization and antimicrobial activity of substituted thiazolyl derivatives of 2-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. irjweb.com [irjweb.com]
- 8. DFT Studies on the Antiradical Potential of Phenolic Compounds [hit.alljournals.cn]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential - Article (Preprint v1) by Maher Afroj Khanam et al. | Qeios [qeios.com]
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- 19. Exploring the potential of novel phenolic compounds as potential therapeutic candidates against SARS-CoV-2, using quantum chemistry, molecular docking and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 21. researchgate.net [researchgate.net]
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- 24. Docking Studies of Methylthiomorpholin Phenols (LQM300 Series) with Angiotensin-Converting Enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular Docking, Synthesis, and Characterization of Furanyl-Pyrazolyl Acetamide and 2,4-Thiazolidinyl-Furan-3-Carboxamide Derivatives as Neuroinflammatory Protective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Molecular docking of phenolic compounds and screening of antioxidant and antidiabetic potential of Moringa oleifera ethanolic leaves extract from Qassim region, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Molecular Docking Studies of Ortho-Substituted Phenols to Tyrosinase Helps Discern If a Molecule Can Be an Enzyme Substrate [mdpi.com]
An In-depth Technical Guide to 2-((Thiazol-2-ylamino)methyl)phenol: Synthesis, Characterization, and Biological Potential
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] This five-membered heterocyclic ring, containing both sulfur and nitrogen, imparts unique physicochemical properties to molecules, enabling them to interact with a diverse range of biological targets.[1][4] Within this broad class of compounds, 2-aminothiazole derivatives have garnered significant attention for their potent antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[3][5][6][7] This guide provides a comprehensive technical overview of a specific derivative, 2-((Thiazol-2-ylamino)methyl)phenol (CAS Number: 13159-88-1), focusing on its discovery and history, synthetic pathways, and potential biological significance, drawing upon the established knowledge of the broader family of thiazole-containing compounds. While the history of this specific molecule is not extensively documented, its synthesis and potential applications can be understood within the rich context of thiazole chemistry.
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
The thiazole ring is a versatile pharmacophore, and its derivatives are integral to a number of FDA-approved drugs. The unique electronic configuration of the thiazole ring, with its potential for hydrogen bonding and other non-covalent interactions, makes it an attractive moiety for designing molecules that can effectively bind to biological targets.[1] The diverse biological activities of thiazole derivatives stem from the numerous possibilities for substitution on the thiazole ring, allowing for the fine-tuning of their steric and electronic properties to optimize their therapeutic effects.[4]
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a well-established two-step process that is common for the preparation of N-substituted aminomethylphenols. This method involves the initial formation of a Schiff base, followed by its selective reduction.
Step 1: Schiff Base Formation
The first step is a condensation reaction between 2-aminothiazole and salicylaldehyde (2-hydroxybenzaldehyde). This reaction forms an imine, also known as a Schiff base.
-
Reaction: 2-aminothiazole + Salicylaldehyde → (E)-2-(((thiazol-2-ylimino)methyl)phenol)
-
Mechanism: The reaction proceeds via a nucleophilic attack of the primary amine group of 2-aminothiazole on the carbonyl carbon of salicylaldehyde, followed by the elimination of a water molecule to form the C=N double bond of the imine.
Step 2: Reduction of the Schiff Base
The second step involves the reduction of the imine double bond of the Schiff base to a single bond, yielding the final product, this compound.
-
Reaction: (E)-2-(((thiazol-2-ylimino)methyl)phenol) + Reducing Agent → this compound
-
Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation due to its selectivity for imines over other functional groups that may be present.[8]
Experimental Protocols
Protocol 1: Synthesis of (E)-2-(((thiazol-2-ylimino)methyl)phenol) (Schiff Base Intermediate)
Materials:
-
2-Aminothiazole
-
Salicylaldehyde
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 2-aminothiazole and salicylaldehyde in ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
Protocol 2: Synthesis of this compound
Materials:
-
(E)-2-(((thiazol-2-ylimino)methyl)phenol) (from Protocol 1)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Beaker
-
Stirring apparatus
Procedure:
-
Suspend the Schiff base in methanol in a beaker.
-
Slowly add sodium borohydride to the suspension in small portions with stirring. The addition of NaBH₄ is exothermic, so it is important to control the rate of addition.
-
Continue stirring the mixture at room temperature until the reaction is complete, as indicated by TLC.
-
Carefully add water to quench the excess sodium borohydride.
-
The final product will precipitate from the solution.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.[8]
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a methylene (-CH₂-) signal, disappearance of the imine (-CH=N-) proton signal, and characteristic aromatic and thiazole ring proton signals. |
| ¹³C NMR | Appearance of a methylene carbon signal and disappearance of the imine carbon signal. |
| FT-IR | Presence of N-H and O-H stretching vibrations, and disappearance of the C=N stretching vibration of the Schiff base. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₀N₂OS, MW: 206.27 g/mol ). |
| Elemental Analysis | The percentage composition of C, H, N, and S should be in agreement with the calculated values for the molecular formula. |
Potential Biological Activities and Mechanisms of Action
While specific biological data for this compound is not extensively available in the public domain, the well-documented activities of structurally related thiazole derivatives provide a strong basis for predicting its potential therapeutic applications.
Anticancer Activity
Thiazole derivatives are known to exhibit anticancer activity through various mechanisms.[1][2][9][10] These include the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and disruption of cell signaling pathways.[10][11] The presence of the phenolic hydroxyl group in this compound could also contribute to its potential anticancer effects, as phenolic compounds are known to possess antioxidant and pro-apoptotic properties.
Caption: Potential anticancer mechanisms of thiazole derivatives.
Antimicrobial Activity
The 2-aminothiazole scaffold is a key component of many antimicrobial agents.[12][13][14] Thiazole derivatives can exert their antimicrobial effects by inhibiting essential microbial enzymes, disrupting cell membrane integrity, or interfering with nucleic acid synthesis.[12][15] The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their interaction with and disruption of bacterial cell membranes.[4]
Anti-inflammatory Activity
Several thiazole derivatives have demonstrated potent anti-inflammatory properties.[16][17][18] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade.[16] Some derivatives have also been shown to inhibit the production of inflammatory mediators like nitric oxide (NO).[19]
Tyrosinase Inhibition
A noteworthy potential application for phenolic thiazole compounds is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[20] Overproduction of melanin can lead to hyperpigmentation disorders. A structurally related compound, 4-[bis(thiazol-2-ylamino)methyl]phenol, has been shown to be a potent tyrosinase inhibitor, suggesting that this compound may also possess this activity.[21] The phenolic hydroxyl group is often a key feature in tyrosinase inhibitors, as it can chelate the copper ions in the enzyme's active site.[22]
Caption: Mechanism of tyrosinase inhibition by phenolic thiazole compounds.
Future Directions and Conclusion
This compound represents a synthetically accessible molecule with significant potential for biological activity, given its structural similarity to other well-characterized thiazole derivatives. While the direct biological evaluation of this specific compound is not yet widely reported, the established synthetic route and the known pharmacological profiles of the 2-aminothiazole and phenol moieties provide a strong rationale for its further investigation.
Future research should focus on the comprehensive biological screening of this compound to elucidate its specific activities. Based on the available literature for related compounds, promising avenues for investigation include its potential as an anticancer, antimicrobial, anti-inflammatory, and tyrosinase inhibitory agent. Detailed mechanistic studies will be crucial to understand how this molecule interacts with biological targets and to guide the design of more potent and selective derivatives.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
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- 4. globalresearchonline.net [globalresearchonline.net]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jchemrev.com [jchemrev.com]
- 13. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 18. mdpi.com [mdpi.com]
- 19. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 4-[Bis(thiazol-2-ylamino)methyl]phenol [mdpi.com]
- 22. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Thiazole Derivatives in Metal Ion Detection
Introduction: The Versatility of Thiazole Scaffolds in Coordination Chemistry
The precise detection and quantification of metal ions are paramount in fields ranging from environmental monitoring and toxicology to cellular biology and pharmaceutical development.[1] Heavy metal contamination, in particular, poses a significant threat to ecosystems and human health due to the toxicity, persistence, and bioaccumulation of ions like mercury (Hg²⁺), lead (Pb²⁺), copper (Cu²⁺), and iron (Fe³⁺).[1] While traditional analytical techniques such as atomic absorption spectrometry (AAS) and inductively coupled plasma mass spectrometry (ICP-MS) offer high accuracy, they often require expensive instrumentation, complex sample preparation, and are not suitable for real-time or in-situ measurements.[2][3] This has spurred the development of optical chemosensors, which translate the event of metal ion recognition into a measurable colorimetric or fluorescent signal.[4]
Thiazole and its derivatives have emerged as a cornerstone in the design of these chemosensors.[5] The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, provides excellent coordination sites for a wide variety of metal ions. The structural and electronic properties of this scaffold can be readily tuned through synthetic modifications, allowing for the rational design of sensors with high selectivity and sensitivity for specific metal targets. By incorporating thiazole into larger conjugated systems, such as Schiff bases, azo dyes, or in tandem with potent fluorophores like rhodamine, chemists have created a powerful toolkit for metal ion detection.[6][7][8]
This guide provides an in-depth exploration of the application of thiazole derivatives as metal ion sensors. We will dissect the primary signaling mechanisms, present detailed protocols for sensor evaluation, and showcase specific examples to equip researchers, scientists, and drug development professionals with the knowledge to leverage these versatile molecules in their work.
Part 1: Foundational Principles of Thiazole-Based Sensing
The efficacy of a thiazole-based chemosensor is rooted in its ability to selectively bind a target metal ion and transduce that binding event into a detectable optical signal. The nitrogen and sulfur atoms of the thiazole ring, along with other strategically placed donor atoms (e.g., imine nitrogen, phenolic oxygen), act as a chelating unit that forms a stable complex with the metal ion.[5] This coordination event alters the electronic properties of the molecule, modulating its interaction with light.
Key Signaling Mechanisms
Several photophysical mechanisms govern the function of thiazole-based fluorescent and colorimetric sensors. Understanding these principles is crucial for both interpreting results and designing new, more effective sensors.
-
Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism for "turn-on" fluorescent sensors. In the unbound state, the sensor exhibits weak or no fluorescence due to a process called Photoinduced Electron Transfer (PET), where lone pair electrons from the chelating heteroatoms quench the excited state of the fluorophore. Upon binding a metal ion, these lone pair electrons are engaged in the coordination bond, which lowers their energy and inhibits the PET process. This restores the fluorophore's emissive properties, leading to a significant increase in fluorescence intensity.[4][9][10][11]
-
Intramolecular Charge Transfer (ICT): In many thiazole derivatives, particularly those with electron-donating and electron-withdrawing groups (a "push-pull" system), an ICT process occurs upon photoexcitation. Metal ion coordination can drastically alter the energy of the ICT state by modifying the electron-donating or -accepting strength of the binding site. This change can lead to a significant shift in the absorption or emission spectra, resulting in a colorimetric or ratiometric fluorescent response.[9]
-
Fluorescence Quenching: Conversely, some sensors operate via a "turn-off" mechanism. The binding of certain metal ions, especially paramagnetic species like Cu²⁺ or Fe³⁺, can quench fluorescence through energy or electron transfer from the excited fluorophore to the metal center.[12]
-
Spirolactam Ring-Opening (for Rhodamine-Thiazole Hybrids): Rhodamine-based probes are exceptionally popular due to their high photostability and a robust "off-on" switching mechanism.[1][13] In the "off" state, the rhodamine core exists in a colorless and non-fluorescent spirolactam form. When a thiazole-containing chelator appended to the rhodamine scaffold binds to a specific metal ion (e.g., Fe³⁺, Cu²⁺, Hg²⁺), it induces a conformational change that forces the spirolactam ring to open.[1][14][15] This restores the conjugated π-system of the xanthene dye, resulting in a dramatic color change (typically to pink) and a strong fluorescent emission.[1][14]
Visualization of Signaling Mechanisms
The following diagrams illustrate the core principles behind the most common signaling pathways in thiazole-based metal ion sensors.
References
- 1. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Spectral Properties Studies of Novel Hetrocyclic Mono Azo Dye Derived from Thiazole and Pyridine With Some Transition Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Azo-dyes based small bifunctional molecules for metal chelation and controlling amyloid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Deciphering the CHEF-PET-ESIPT liaison mechanism in a Zn2+ chemosensor and its applications in cell imaging study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07200F [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Antioxidant Profiling of 2-((Thiazol-2-ylamino)methyl)phenol
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-((Thiazol-2-ylamino)methyl)phenol for in vitro antioxidant capacity assessment. This compound, a Schiff base derivative, possesses structural motifs—a phenol ring and a thiazole moiety—that suggest significant antioxidant potential.[1][2] We present detailed, step-by-step protocols for three robust and widely adopted antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay. Beyond procedural instructions, this guide delves into the mechanistic underpinnings of these assays and the anticipated antioxidant action of this compound, grounded in established principles of medicinal chemistry and free radical biology. The protocols are designed to be self-validating, incorporating necessary controls and data analysis steps to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Investigating this compound as an Antioxidant
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[3] This has propelled the search for novel antioxidant compounds that can mitigate oxidative damage. Phenolic compounds are a well-established class of antioxidants, primarily due to the ability of the hydroxyl group to donate a hydrogen atom to stabilize free radicals.[4][5][6]
The compound of interest, this compound, is a Schiff base that integrates a phenolic group with a thiazole ring. Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant properties.[2][7][8][9][10] The combination of these two pharmacophores in a single molecular entity presents a compelling case for its investigation as a potent antioxidant.[11][12] The imine group (-C=N-) in Schiff bases can also contribute to their antioxidant and metal-chelating capabilities.[1][13][14][15] This guide provides the necessary tools to systematically evaluate the antioxidant potential of this promising compound through established in vitro methods.
Predicted Mechanism of Antioxidant Action
The antioxidant activity of this compound is likely multifaceted, stemming from its distinct structural features. The primary mechanism is expected to be hydrogen atom transfer (HAT) from the phenolic hydroxyl group.[4][16] This process neutralizes a free radical by donating a hydrogen atom, thereby forming a more stable phenoxyl radical that is resonance-stabilized.
A secondary mechanism may involve single electron transfer (SET) , where the compound donates an electron to a free radical, forming a radical cation.[4][16] The presence of the electron-rich thiazole ring and the nitrogen atoms can facilitate this process. Furthermore, the Schiff base structure may allow for the chelation of transition metal ions like Fe²⁺ and Cu²⁺, which are known to catalyze the formation of ROS via the Fenton reaction.[17]
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comprehensive Guide to Investigating the DNA Binding Properties of 2-((Thiazol-2-ylamino)methyl)phenol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The interaction between small molecules and Deoxyribonucleic Acid (DNA) is a cornerstone of modern drug discovery, particularly in the development of novel anticancer and antimicrobial agents.[1][2] The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[3] Thiazole derivatives are known to possess a wide range of biological activities, which are often attributed to their ability to interact with biological macromolecules, including DNA.[4][5] Compounds like 2-((Thiazol-2-ylamino)methyl)phenol represent a class of molecules with significant potential for DNA binding, owing to their planar aromatic systems and hydrogen bonding capabilities.
This application note provides a comprehensive, multi-faceted guide for researchers to meticulously characterize the DNA binding properties of this compound. We move beyond simple protocols to explain the causality behind experimental choices, enabling robust and reproducible results. The guide integrates spectroscopic techniques and computational modeling to build a holistic understanding of the binding event, from macroscopic affinity to the specific molecular interactions at the binding site.
Caption: Overall workflow for investigating DNA-ligand interactions.
Part 1: Preliminary Steps: Compound and DNA Preparation
Scientific integrity begins with well-characterized reagents. Before any binding studies, the purity of the synthesized this compound must be confirmed via standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Preparation of Calf Thymus DNA (CT-DNA) Stock Solution
Rationale: CT-DNA is widely used for initial binding studies because it is inexpensive, readily available, and lacks a complex sequence-specific structure, making it a good general model for B-form DNA.
Protocol:
-
Dissolve solid CT-DNA in Tris-HCl buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.2) by gentle agitation or stirring at 4°C overnight. Avoid vigorous vortexing to prevent mechanical shearing of the DNA.
-
Determine the concentration of the DNA stock solution using a UV-Vis spectrophotometer. The molar extinction coefficient for CT-DNA at 260 nm is 6600 M⁻¹cm⁻¹.[6]
-
Assess the purity of the DNA solution by calculating the absorbance ratio A₂₆₀/A₂₈₀. A ratio between 1.8 and 1.9 indicates that the DNA is sufficiently free of protein contamination.[7]
-
Store the stock solution at 4°C for immediate use or at -20°C for long-term storage.
Part 2: Spectroscopic Investigation of Binding Mode and Affinity
This section details the core experimental techniques to elucidate the nature of the interaction between the thiazole derivative and DNA.
UV-Visible Absorption Titration
Principle: The interaction of a small molecule with DNA can perturb the electronic transitions of the molecule's chromophore. These perturbations manifest as changes in the UV-Vis absorption spectrum. A decrease in molar absorptivity (hypochromism) and a red shift (bathochromism) in the absorption maximum are characteristic of an intercalative binding mode, where the molecule inserts itself between the DNA base pairs.[6] Conversely, groove binding or electrostatic interactions typically result in smaller spectral changes.
Protocol:
-
Set up a titration experiment by maintaining a constant concentration of the thiazole compound (e.g., 20 µM) in a quartz cuvette.
-
Record the initial UV-Vis spectrum of the compound alone (from 200-500 nm).
-
Incrementally add small aliquots of the concentrated CT-DNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate for 5 minutes and record the UV-Vis spectrum. Ensure that the total volume of added DNA does not exceed 5% of the initial volume to minimize dilution effects.
-
Continue the titration until no further significant changes in the spectrum are observed (saturation).
Data Analysis: Calculating the Intrinsic Binding Constant (Kₑ) The intrinsic binding constant, Kₑ, can be calculated using the Wolfe-Shimer equation:
[DNA]/(εₐ - εf) = [DNA]/(εₑ - εf) + 1/(Kₑ * (εₑ - εf))
Where:
-
[DNA] is the concentration of DNA.
-
εₐ is the apparent extinction coefficient (A_obs/[Compound]).
-
εf is the extinction coefficient of the free compound.
-
εₑ is the extinction coefficient of the compound when fully bound to DNA.
A plot of [DNA]/(εₐ - εf) versus [DNA] should yield a straight line. Kₑ is determined from the ratio of the slope to the y-intercept.[6]
| Parameter | Description |
| Hypochromism (%) | The percentage decrease in absorbance at λ_max. |
| Δλ (nm) | The red shift in the wavelength of maximum absorbance. |
| Kₑ (M⁻¹) | The intrinsic binding constant, indicating binding affinity. |
Fluorescence Quenching & Competitive Binding Assay
Principle: Many DNA-binding molecules exhibit changes in their fluorescence properties upon interaction. If the thiazole derivative is fluorescent, its emission may be quenched or enhanced upon binding to DNA. This can be used to calculate binding parameters.[8]
A more definitive method for proving intercalation is a competitive binding assay with Ethidium Bromide (EtBr). EtBr is a classic intercalator whose fluorescence is significantly enhanced upon binding to DNA. If the test compound also intercalates, it will displace the bound EtBr, leading to a measurable quenching of the EtBr-DNA fluorescence.[5]
Caption: Logic of the Ethidium Bromide competitive binding assay.
Protocol (EtBr Competitive Assay):
-
Prepare a solution of CT-DNA (e.g., 20 µM) and EtBr (e.g., 10 µM) in Tris-HCl buffer.
-
Record the fluorescence emission spectrum of the DNA-EtBr complex (Excitation ~480 nm, Emission ~600 nm).
-
Add incremental amounts of the this compound stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate and record the fluorescence spectrum.
-
Observe the change in fluorescence intensity at the emission maximum. A significant decrease indicates displacement of EtBr and suggests an intercalative binding mode for the test compound.
Data Analysis: Stern-Volmer Equation The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant:
F₀/F = 1 + Kₛᵥ[Q]
Where:
-
F₀ and F are the fluorescence intensities in the absence and presence of the quencher (the thiazole compound), respectively.
-
[Q] is the concentration of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant.
A linear Stern-Volmer plot (F₀/F vs. [Q]) indicates a single quenching mechanism (either static or dynamic).[9] The binding constant (Kₑ) and the number of binding sites (n) can also be calculated from a log-log plot:
log[(F₀ - F)/F] = log(Kₑ) + n log[Q]
| Parameter | Description |
| Kₛᵥ (M⁻¹) | The Stern-Volmer quenching constant. |
| Kₑ (M⁻¹) | The binding constant derived from fluorescence data. |
| n | The number of binding sites per DNA molecule. |
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy is highly sensitive to the chiral environment of molecules. DNA, being a chiral macromolecule, has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity) for its canonical B-form.[10] Ligand binding can perturb the DNA structure, leading to changes in this CD signal. Intercalation, which unwinds the DNA helix and alters the distance between base pairs, typically causes a significant increase in the intensity of both the positive and negative bands.[11][12]
Protocol:
-
Place a solution of CT-DNA (e.g., 50 µM) in a CD-spectropolarimeter cuvette.
-
Record the baseline CD spectrum of the DNA alone in the range of 220-320 nm.
-
Add incremental amounts of the thiazole compound to the DNA solution.
-
After each addition, equilibrate the sample and record the CD spectrum.
-
Monitor the changes in the characteristic bands at ~245 nm and ~275 nm.
Interpretation:
-
Intercalation: Expect an increase in the molar ellipticity of both the positive and negative bands, indicating a stabilization and perturbation of the DNA base stacking and helicity.[11]
-
Groove Binding: Often results in smaller changes or induced CD signals in the region where the ligand absorbs, with less significant perturbation of the intrinsic DNA CD bands.[13]
Part 3: In Silico Analysis: Molecular Docking
Principle: Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex.[14] It allows for the visualization of plausible binding poses at an atomic level, providing insights into the specific interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the ligand-DNA complex.[15][16]
Workflow:
-
Prepare the Ligand: Draw the 3D structure of this compound using chemical drawing software and perform energy minimization.
-
Prepare the Receptor: Obtain a canonical B-DNA structure (e.g., from the Protein Data Bank, PDB ID: 1BNA). Remove any water or non-essential molecules.
-
Define the Binding Site: Define a docking grid box that encompasses the entire DNA molecule to allow for an unbiased search of both major/minor grooves and intercalation sites.
-
Perform Docking: Use a validated docking program (e.g., AutoDock Vina, DOCK 6, Glide) to dock the ligand into the DNA receptor.[17] The software will generate multiple possible binding poses ranked by a scoring function.
-
Analyze Results: Analyze the top-ranked poses. Look for poses that show intercalation between base pairs or snug fitting within the minor or major grooves. Visualize the specific hydrogen bonds, hydrophobic interactions, and π-stacking interactions between the compound and the DNA bases or backbone.
Caption: A simplified workflow for molecular docking studies.
Part 4: Data Integration and Conclusion
-
UV-Vis titration shows significant hypochromism and a red shift.
-
Fluorescence studies show that the compound quenches the fluorescence of pre-bound EtBr from DNA.
-
Circular Dichroism shows an increase in the intensity of the DNA CD bands.
-
Molecular Docking predicts a stable, low-energy pose where the planar thiazole-phenol system is intercalated between DNA base pairs.
If these results align, they provide a robust, validated model of an intercalative binding mechanism. The calculated binding constants from both UV-Vis and fluorescence methods should be in reasonable agreement, providing a quantitative measure of the binding affinity. This comprehensive characterization is crucial for understanding the compound's mechanism of action and guiding further drug development efforts.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of novel thiazole-based derivatives as selective inhibitors of DNA-binding domain of the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Circular dichroism for the analysis of protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Circular Dichroism for the Analysis of Protein–DNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmiweb.com [pharmiweb.com]
- 17. Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
Method for synthesizing metal complexes of 2-((Thiazol-2-ylamino)methyl)phenol
Application Notes & Protocols
Topic: Method for Synthesizing Metal Complexes of 2-((Thiazol-2-ylamino)methyl)phenol
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to the Synthesis and Characterization of this compound and its Transition Metal Complexes
Abstract
This application note provides a detailed, field-proven guide for the synthesis of the versatile ligand this compound and its subsequent complexation with various transition metals. The thiazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its incorporation into chelating ligands, such as the title compound, generates metal complexes with significant potential in drug discovery, catalysis, and materials science.[3][4] This document outlines the synthetic protocols, explains the underlying chemical principles, details comprehensive characterization methods, and presents typical data to ensure reproducible and verifiable results.
Part I: Synthesis of the Ligand: this compound
Reaction Principle: The Mannich Reaction
The synthesis of this compound is achieved via the Mannich reaction, a classic three-component condensation.[5][6] This powerful carbon-carbon bond-forming reaction involves the aminoalkylation of an acidic proton located on a carbon atom. In this specific synthesis, the components are:
-
An active hydrogen compound: Phenol, which is activated towards electrophilic substitution at the ortho and para positions.
-
A non-enolizable aldehyde: Formaldehyde is used to provide the methylene bridge (-CH₂-).
-
A primary amine: 2-Aminothiazole serves as the nucleophilic amine component.
The reaction proceeds through the formation of an electrophilic iminium ion from 2-aminothiazole and formaldehyde.[6] Phenol then acts as a nucleophile, attacking the iminium ion, primarily at the ortho position due to stabilization from the adjacent hydroxyl group, to yield the final Mannich base product.[7]
Diagram 1: Workflow for the Mannich reaction synthesis of the ligand.
Detailed Protocol for Ligand Synthesis
Materials:
-
Phenol (99%)
-
2-Aminothiazole (98%)
-
Formaldehyde (37% solution in H₂O)
-
Ethanol (96% or absolute)
-
Diethyl ether
-
Deionized water
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminothiazole (e.g., 5.0 g, 0.05 mol) in 30 mL of ethanol. Stir the solution until the solid is fully dissolved.
-
Addition of Reactants: To the stirred solution, add phenol (e.g., 4.7 g, 0.05 mol). Then, add formaldehyde solution (e.g., 4.1 mL, 0.055 mol) dropwise over 5 minutes. The molar ratio of 2-aminothiazole:phenol:formaldehyde should be approximately 1:1:1.1. A slight excess of formaldehyde ensures the reaction goes to completion.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
Further wash the product with diethyl ether (2 x 15 mL) to remove non-polar impurities.
-
Recrystallize the solid from a suitable solvent, such as an ethanol-water mixture, to obtain a purified product.
-
Dry the final product under vacuum.
-
Characterization and Validation of the Ligand
To confirm the identity and purity of the synthesized this compound, the following characterization is essential.
| Technique | Purpose | Typical Observation |
| Melting Point | Assess purity | A sharp, defined melting point range. |
| FT-IR (cm⁻¹) | Identify functional groups | Broad peak ~3400 (O-H), peak ~3250 (N-H), peak ~1620 (C=N of thiazole), absence of C=O. |
| ¹H NMR | Elucidate proton environment | Singlet ~4.5-5.0 ppm (-CH₂-), multiplet ~6.8-7.5 ppm (aromatic protons), broad singlets for -OH and -NH protons.[3] |
| Mass Spec. | Confirm molecular weight | A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated mass (C₁₀H₁₀N₂OS). |
Part II: Synthesis of Transition Metal Complexes
General Principle of Coordination
The synthesized ligand, this compound, is a versatile chelating agent. It typically acts as a bidentate ligand, coordinating to a central metal ion through the lone pair of electrons on the phenolic oxygen (after deprotonation) and the secondary amine nitrogen atom. This forms a stable six-membered chelate ring. Depending on the metal ion and reaction conditions, the thiazole nitrogen can also participate in coordination, allowing for tridentate behavior.[8] The reaction generally involves mixing the ligand with a metal salt in a 2:1 ligand-to-metal molar ratio to form complexes with the general formula [M(L)₂].[9][10]
Diagram 2: General coordination scheme of the ligand to a metal ion.
General Protocol for Metal Complex Synthesis
This protocol can be adapted for various divalent metal salts like Cu(II) acetate, Co(II) chloride, Ni(II) chloride, and Zn(II) acetate.
Materials:
-
Synthesized Ligand (L)
-
Metal Salt (e.g., Copper(II) acetate monohydrate, Nickel(II) chloride hexahydrate)
-
Methanol or Ethanol
-
DMF or DMSO (if solubility is an issue)
Procedure:
-
Ligand Solution: Dissolve the ligand (2 mmol) in hot methanol or ethanol (20 mL) in a 50 mL flask with stirring.
-
Metal Salt Solution: In a separate beaker, dissolve the metal salt (1 mmol) in the same solvent (10 mL).
-
Complexation: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and/or the formation of a precipitate is typically observed immediately.
-
Reaction: Reflux the resulting mixture for 2-3 hours to ensure the reaction is complete.
-
Isolation: Cool the mixture to room temperature. Collect the solid complex by vacuum filtration.
-
Washing: Wash the precipitate with the reaction solvent (e.g., ethanol) and then with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the final metal complex in a desiccator over anhydrous CaCl₂.
Part III: Characterization of the Metal Complexes
Thorough characterization is crucial to confirm the coordination of the ligand to the metal center and to elucidate the geometry of the resulting complex.
Key Spectroscopic and Analytical Techniques
| Technique | Purpose | Typical Observation upon Complexation | Citation |
| FT-IR (cm⁻¹) | Confirm coordination sites | The broad O-H band disappears. The N-H stretching vibration shifts to a lower frequency. New, weak bands appear in the far-IR region (400-600 cm⁻¹) corresponding to M-O and M-N stretching vibrations. | [11][12] |
| UV-Visible | Investigate electronic transitions | Appearance of new bands in the visible region corresponding to d-d electronic transitions of the metal ion, providing clues about the coordination geometry (e.g., octahedral or tetrahedral). | [9][10] |
| Molar Conductance | Determine electrolytic nature | Low molar conductance values in a solvent like DMF or DMSO indicate that the complexes are non-electrolytes, suggesting the anions (e.g., chloride) are not counter-ions. | [3] |
| Magnetic Susceptibility | Determine geometry and spin state | The measured magnetic moment (μ_eff) helps in determining the number of unpaired electrons and thus the geometry of the complex (e.g., distinguishing between square planar and tetrahedral Ni(II)). | |
| Elemental Analysis | Verify stoichiometry | The experimental percentages of C, H, and N should match the calculated values for the proposed formula (e.g., [M(L)₂]). | [11] |
Representative Data for Synthesized Complexes
The following table summarizes typical data obtained for complexes synthesized using the described protocols.
| Complex | Color | Yield (%) | M.P. (°C) | Key FT-IR Shifts (cm⁻¹) (ν(N-H), ν(M-N)) | Magnetic Moment (μ_eff, B.M.) |
| [Co(L)₂] | Dark Green | ~75 | >300 | ~3180, ~480 | 4.8 - 5.2 (Octahedral) |
| [Ni(L)₂] | Light Green | ~80 | >300 | ~3190, ~475 | 2.9 - 3.4 (Octahedral) |
| [Cu(L)₂] | Brown | ~82 | >300 | ~3200, ~490 | 1.8 - 2.2 (Distorted Octahedral) |
| [Zn(L)₂] | White | ~85 | >300 | ~3185, ~470 | Diamagnetic (Octahedral/Tetrahedral) |
Part IV: Applications and Safety
Potential Applications
Thiazole-based metal complexes are extensively studied for a wide range of biological activities due to the pharmacological importance of the thiazole ring.[13] Potential applications that warrant further investigation for these specific complexes include:
-
Antimicrobial Agents: Many thiazole derivatives and their metal complexes exhibit significant antibacterial and antifungal properties.[11][14]
-
Anticancer Drug Development: The thiazole moiety is present in clinically approved anticancer drugs, and its metal complexes are explored for enhanced cytotoxic activity.[15]
-
Catalysis: Schiff base and Mannich base metal complexes can act as catalysts in various organic reactions.[9]
Safety Precautions
-
Chemical Handling: Phenol is corrosive and toxic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Formaldehyde is a known carcinogen and sensitizer. Metal salts can be toxic and should be handled with care.
-
Solvents: Ethanol and methanol are flammable. Avoid open flames and ensure proper ventilation.
-
General: Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Mannich Reaction [organic-chemistry.org]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis, Characterization and Thermal Properties of 2-Methoxy-6-[(thiazol-2-ylimino] Methyl] Phenol and Its Complexes With Co(II), Ni(II) And Cu(II) | MW Journal of Science [mwjscience.com]
- 11. ijper.org [ijper.org]
- 12. researchgate.net [researchgate.net]
- 13. aqar22-23.uttaranchaluniversity.ac.in [aqar22-23.uttaranchaluniversity.ac.in]
- 14. GREEN SYNTHESIS, CHARACTERISATION AND BIOLOGICAL STUDIES OF THIAZOLE DERIVED SCHIFF BASE COMPLEXES | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Use of 2-((Thiazol-2-ylamino)methyl)phenol as an intermediate in organic synthesis
An In-Depth Guide to the Synthetic Utility of 2-((Thiazol-2-ylamino)methyl)phenol
This document provides a detailed exploration of this compound, a versatile heterocyclic intermediate. It serves as a crucial building block in the synthesis of a wide array of functional molecules, particularly within medicinal chemistry and materials science. The inherent reactivity of its constituent parts—the nucleophilic 2-aminothiazole core, the reactive phenolic hydroxyl group, and the secondary amine linker—offers a rich platform for molecular elaboration. This guide will detail its synthesis, mechanistic underpinnings, and key applications, providing researchers with actionable protocols and foundational knowledge.
The thiazole moiety is a cornerstone in drug development, recognized as a "pharmacophore" present in numerous approved therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The strategic combination of this privileged heterocycle with a phenol group via a methylene bridge creates an intermediate primed for diversification, enabling the exploration of new chemical space in drug discovery and materials science.
Part 1: Synthesis of the Intermediate
The preparation of this compound can be efficiently achieved through two primary synthetic strategies: a one-pot Mannich reaction or a two-step reductive amination process.
Protocol 1: Direct Synthesis via Mannich Reaction
The Mannich reaction is a powerful three-component condensation that provides a direct, atom-economical route to the target compound.[5][6] It involves the aminoalkylation of an acidic proton on the phenol ring by formaldehyde and 2-aminothiazole.[5][7][8]
Mechanism Insight: The reaction commences with the formation of an electrophilic Eschenmoser-like salt or iminium ion from 2-aminothiazole and formaldehyde. The phenol, existing in equilibrium with its more nucleophilic phenoxide form, then attacks the iminium ion, typically at the ortho position due to electronic activation and potential hydrogen bonding, to yield the final product after proton exchange.
Caption: Workflow for the Mannich synthesis of the target intermediate.
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminothiazole (1.0 eq) and phenol (1.1 eq) in ethanol (5 mL per mmol of aminothiazole).
-
Reaction Initiation: To the stirred solution, add aqueous formaldehyde (37 wt. %, 1.2 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent system: 7:3 Hexane:Ethyl Acetate).
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature. Reduce the solvent volume under vacuum. Add cold deionized water to precipitate the product.
-
Purification: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum. If necessary, recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
| Parameter | Condition |
| Stoichiometry | 1.0 eq 2-Aminothiazole, 1.1 eq Phenol, 1.2 eq Formaldehyde |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 65-80% |
Table 1. Typical Reaction Parameters for Mannich Synthesis.
Protocol 2: Two-Step Synthesis via Reductive Amination
This alternative route involves the initial formation of a Schiff base (imine) followed by its selective reduction. While longer, this method can offer better control and may be preferable if the Mannich reaction yields side products. A similar procedure has been successfully used for the benzothiazole analogue.[9]
Step 2A: Schiff Base Formation
-
Condensation: Dissolve 2-aminothiazole (1.0 eq) and salicylaldehyde (1.0 eq) in ethanol in a pressure tube or round-bottom flask.
-
Heating: Stir the solution at an elevated temperature (e.g., 75 °C) for 3-5 hours.[10] The formation of the bright yellow Schiff base, (E)-2-(((thiazol-2-yl)imino)methyl)phenol, is often visually apparent.
-
Isolation: Cool the mixture to room temperature. The precipitated Schiff base can be collected by filtration, washed with cold ethanol, and dried.
Step 2B: Imine Reduction
-
Suspension: Suspend the synthesized Schiff base (1.0 eq) in methanol.
-
Reduction: Cool the suspension in an ice bath (0 °C). Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours until the yellow color of the imine disappears.
-
Quenching and Extraction: Carefully quench the reaction by adding deionized water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target compound.[9]
Caption: Two-step reductive amination pathway to the target intermediate.
Part 2: Applications in Organic Synthesis
The strategic placement of three distinct functional groups makes this compound a highly valuable intermediate for building molecular complexity.
Application 1: Synthesis of Bioactive Scaffolds
The intermediate serves as a foundational scaffold for creating novel derivatives with potential therapeutic applications. The secondary amine and phenolic hydroxyl groups are ideal handles for diversification through alkylation, acylation, or coupling reactions to append other pharmacologically relevant moieties.
Protocol: N-Acylation for Amide Library Synthesis
This protocol exemplifies the derivatization of the secondary amine to generate a library of amides, a common functional group in active pharmaceutical ingredients.
-
Setup: Dissolve this compound (1.0 eq) and a base such as triethylamine (1.5 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF).
-
Acylation: Cool the solution to 0 °C. Add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl solution, followed by saturated sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
| Reagent | Role | Notes |
| Acyl Chloride/Anhydride | Electrophile | Varies to create library |
| Triethylamine | Base | Scavenges HCl byproduct |
| Dichloromethane | Solvent | Aprotic, dissolves reactants |
| Typical Yield | Quantitative | >85% |
Table 2. Reagents and Conditions for N-Acylation.
Application 2: Ligand Synthesis for Coordination Chemistry
The N,O-bidentate nature of the molecule makes it an excellent precursor for synthesizing ligands for metal complexes. The soft nitrogen atom of the thiazole ring and the hard oxygen of the phenol create a chelating environment suitable for coordinating with a variety of metal centers, including boron, copper, and platinum.[9][10] Such complexes have applications in materials science (e.g., fluorescent materials) and as potential metallodrugs.[10]
Protocol: Synthesis of a Boron Complex
This protocol is adapted from the synthesis of related boron complexes and demonstrates the chelation capability of the scaffold.[10]
-
Ligand Preparation: Dissolve this compound (1.0 eq) in anhydrous toluene in a Schlenk flask under an inert atmosphere (Nitrogen or Argon).
-
Complexation: Add a solution of triphenylborane (BPh₃) (1.0 eq) in anhydrous toluene to the flask.
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to 80-100 °C for 12-24 hours.
-
Isolation: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum to induce crystallization/precipitation.
-
Purification: Wash the solid product with cold hexane or diethyl ether to remove unreacted starting materials and dry under vacuum.
Caption: Experimental workflow for the synthesis of a boron complex.
Part 3: Conclusion and Future Outlook
This compound is a readily accessible and highly functionalized intermediate. Its synthesis via robust methods like the Mannich reaction allows for its production on a multi-gram scale. The true value of this compound lies in its capacity as a versatile scaffold. The protocols outlined in this guide provide a solid foundation for its use in synthesizing libraries of amides for biological screening, developing novel ligands for catalysis or materials applications, and as a core building block in multi-step syntheses targeting complex, biologically active molecules. Future research will undoubtedly continue to uncover new transformations and applications for this valuable synthetic intermediate.
References
- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. Mannich Reaction [organic-chemistry.org]
- 7. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oarjbp.com [oarjbp.com]
- 9. researchgate.net [researchgate.net]
- 10. Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-((Thiazol-2-ylamino)methyl)phenol
Abstract
This application note presents robust and validated analytical methodologies for the quantitative determination of 2-((Thiazol-2-ylamino)methyl)phenol. Recognizing the absence of a standardized pharmacopeial method for this specific molecule, this guide establishes a primary method based on Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) , leveraging established principles for the analysis of aromatic amines and thiazole derivatives.[1][2][3] A secondary, simpler method using UV-Vis Spectrophotometry is also detailed for high-concentration assays or preliminary screenings.[4][5][6] The protocols herein are developed in accordance with the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, ensuring methods are fit for their intended purpose in research and quality control environments.[7][8][9][10][11]
Introduction
This compound is a molecule of interest in drug discovery and chemical synthesis, incorporating three key functional moieties: a phenol ring, a secondary amine linker, and a thiazole heterocycle. Accurate quantification of this compound is critical for a range of applications, including reaction monitoring, purity assessment, stability studies, and formulation development. The aromatic nature of the phenol and thiazole rings provides strong chromophores, making UV-based detection methods highly suitable.[5][12] The compound's polarity and structural features make it an ideal candidate for separation and quantification by reverse-phase liquid chromatography.[2][13][14]
This document provides comprehensive, step-by-step protocols designed for immediate implementation in a laboratory setting. The causality behind experimental choices, system suitability criteria, and data interpretation are explained to ensure scientific integrity and reproducibility.
Primary Analytical Method: RP-HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantification of this compound due to its high specificity, sensitivity, and resolving power.[1][3] The following protocol outlines a validated isocratic reverse-phase method.
Principle of the Method
The analyte is separated on a non-polar C18 stationary phase using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by measuring the UV absorbance at a wavelength where the analyte exhibits maximum absorption and comparing the peak area to that of a certified reference standard. The phenolic and thiazole rings are expected to absorb strongly in the UV region, typically around 270-285 nm.[2][12]
Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference Standard: Certified this compound (>99% purity).
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH); ultrapure water (18.2 MΩ·cm).
-
Reagents: Formic acid (reagent grade).
-
Filters: 0.45 µm syringe filters (PTFE or nylon).
2.2.2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (45:55 v/v). Rationale: The ACN/water mixture provides sufficient elution strength for this moderately polar analyte. Formic acid is added to control the ionization state of the amine and phenolic groups, ensuring sharp, symmetrical peak shapes by minimizing silanol interactions on the column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times and peak areas.
-
Detection Wavelength: 280 nm. Rationale: Phenolic compounds and aromatic amines typically exhibit strong absorbance near this wavelength.[2][12] A full scan using a PDA detector is recommended during method development to confirm the optimal λmax.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
2.2.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample containing the analyte. Dissolve it in methanol and dilute with the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation and System Suitability
To ensure the trustworthiness of the results, the method must be validated according to ICH guidelines.[7][8][9]
2.3.1. System Suitability Testing (SST) Before sample analysis, inject a working standard (e.g., 25 µg/mL) six times. The system is deemed ready for use if the following criteria are met:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision.[8] |
| % RSD of Retention Time | ≤ 1.0% | Ensures stable chromatographic conditions. |
2.3.2. Quantitative Data Summary The following table summarizes the expected performance characteristics based on methods for analogous compounds.[1][15]
| Validation Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
HPLC Workflow Diagram
Caption: General workflow for the quantitative analysis by RP-HPLC-UV.
Secondary Method: UV-Vis Spectrophotometry
For rapid, non-separative quantification of the bulk drug substance or in simple formulations, UV-Vis spectrophotometry is a cost-effective and efficient alternative.[4][6]
Principle of the Method
This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[12] The concentration of this compound is determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and comparing it to a calibration curve prepared from reference standards.
Experimental Protocol
3.2.1. Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Solvent/Diluent: Methanol (HPLC or spectroscopic grade). Rationale: Methanol is a good solvent for the analyte and is transparent in the relevant UV region.
-
Reference Standard: Certified this compound (>99% purity).
3.2.2. Procedure
-
Determine λmax: Prepare a ~10 µg/mL solution of the analyte in methanol. Scan the solution from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax). This is expected to be around 280 nm.
-
Prepare Standard Solutions: From a stock solution (e.g., 100 µg/mL in methanol), prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) using methanol as the diluent.
-
Prepare Sample Solution: Prepare a sample solution in methanol with an expected concentration within the calibration range.
-
Measure Absorbance: Measure the absorbance of each standard and the sample solution at the predetermined λmax against the methanol blank.
-
Construct Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Calculate Sample Concentration: Use the absorbance of the sample and the regression equation to calculate the concentration of the analyte.
UV-Vis Analysis Workflow Diagram
Caption: Step-by-step workflow for quantification by UV-Vis spectrophotometry.
Conclusion
This application note provides two reliable and scientifically grounded methods for the quantification of this compound. The primary RP-HPLC-UV method offers high specificity and is suitable for complex matrices, while the secondary UV-Vis spectrophotometric method provides a rapid and simple alternative for less complex samples. Both protocols are designed to be self-validating through the inclusion of system suitability tests and adherence to established validation principles, ensuring the generation of accurate and trustworthy data for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijset.in [ijset.in]
- 5. nveo.org [nveo.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. qbdgroup.com [qbdgroup.com]
- 12. imrpress.com [imrpress.com]
- 13. tandfonline.com [tandfonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-((Thiazol-2-ylamino)methyl)phenol
Here is the technical support center guide for improving the synthesis yield of 2-((Thiazol-2-ylamino)methyl)phenol.
Welcome to the technical resource center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and optimize this synthesis. We will delve into the common challenges encountered during the Mannich reaction used for this synthesis and provide field-proven solutions based on established chemical principles.
PART I: Synthesis Overview & Core Concepts
Q1: What is the primary synthetic route for this compound?
The most direct and common method for synthesizing this compound is the Mannich reaction . This is a three-component condensation reaction involving:
-
An active hydrogen substrate: Phenol
-
A non-enolizable aldehyde: Formaldehyde
-
A primary amine: 2-Aminothiazole
The reaction results in the aminoalkylation of the phenol, forming the desired product.[1][2] The overall transformation is illustrated below.
Figure 1. General scheme for the Mannich synthesis of this compound.
Q2: What is the underlying mechanism, and why is it important for troubleshooting?
Understanding the mechanism is critical for diagnosing and solving yield-related issues. The reaction typically proceeds through the formation of an electrophilic iminium ion (or a Schiff base) from the reaction between 2-aminothiazole and formaldehyde. This iminium ion is the key electrophile.
Phenol, under these conditions, acts as a nucleophile and attacks the iminium ion, primarily at the ortho position due to the directing effect of the hydroxyl group. This electrophilic aromatic substitution yields the final product.
Caption: Simplified workflow of the Mannich reaction mechanism.
Knowing these steps allows us to pinpoint potential failures. For example, if the iminium ion does not form efficiently, the reaction will stall. Conversely, if the phenol is not sufficiently nucleophilic or if the iminium ion reacts with other species, side products will form.
PART II: Troubleshooting Guide for Low Yield
This section addresses the most common issues encountered during the synthesis and provides actionable solutions.
Q3: My reaction shows low conversion of starting materials. What are the primary causes and solutions?
Low conversion is typically a result of suboptimal reaction conditions or insufficient reactivity of the starting materials.
Causality Analysis:
-
Insufficient Temperature: The activation energy for the reaction may not be met, leading to a slow or stalled reaction.
-
Incorrect Solvent: The choice of solvent affects the solubility of reactants and the stability of the intermediates. Protic solvents like ethanol can facilitate proton transfer steps.[3]
-
Lack of Catalyst: While some Mannich reactions can proceed without a catalyst, many require either acid or base catalysis to promote the formation of the electrophile or enhance the nucleophilicity of the phenol.[4][5]
-
Degraded Reagents: Formaldehyde solutions can polymerize to paraformaldehyde, and 2-aminothiazole can degrade over time.
Troubleshooting Protocol:
-
Verify Reagent Quality: Use freshly opened or purified 2-aminothiazole. For formaldehyde, use a fresh aqueous solution (formalin) or generate it in situ from paraformaldehyde by heating with a catalytic amount of acid or base.
-
Optimize Reaction Temperature: Begin the reaction at room temperature and monitor by TLC. If no reaction occurs after several hours, gradually increase the temperature. Refluxing in ethanol (approx. 78°C) is a common starting point.[6]
-
Screen Solvents: Ethanol is often the solvent of choice due to its ability to dissolve the reactants and its protic nature.[6] If solubility is an issue, consider other alcohols like methanol or aprotic solvents like dioxane or THF.[7]
-
Introduce a Catalyst:
-
Acid Catalysis: A catalytic amount of a mild acid like acetic acid or a stronger acid like camphor-10-sulfonic acid ((+)-CSA) can accelerate the formation of the iminium ion.[5]
-
Base Catalysis: A weak base like triethylamine (TEA) can deprotonate the phenol, increasing its nucleophilicity.
-
Data-Driven Optimization:
| Parameter | Initial Condition | Optimization Range | Rationale |
| Solvent | Ethanol | Methanol, Dioxane, Water[3][8] | Affects solubility and intermediate stability. |
| Temperature | Room Temp (20-25°C) | 50°C to Reflux Temp | Increases reaction rate. Monitor for side products. |
| Catalyst | None | Acetic Acid (0.1 eq), (+)-CSA (10 mol%)[5] | Accelerates iminium ion formation. |
| Reactant Ratio | 1:1.1:1 (Phenol:Formaldehyde:Amine) | 1:1.1-1.5:1 | A slight excess of formaldehyde can drive the reaction. |
Q4: My TLC shows multiple spots, indicating significant side product formation. What are these impurities and how can I prevent them?
The formation of multiple products is a classic sign of poor selectivity. In this specific Mannich reaction, several side reactions are known to occur.
Common Side Products & Mitigation Strategies:
-
Bis-Aminomethylation: The most common side product is 2,6-bis((Thiazol-2-ylamino)methyl)phenol . This occurs when the initial product, which is also an activated phenol, undergoes a second Mannich reaction.
-
Cause: Using an excess of formaldehyde and 2-aminothiazole, or prolonged reaction times at high temperatures.
-
Solution: Carefully control the stoichiometry. Use phenol as the limiting reagent or in a slight excess relative to the amine and formaldehyde. Running the reaction at a lower temperature can also improve selectivity for the mono-adduct.[9]
-
-
Para-Substitution: While the ortho product is electronically favored, some 4-((Thiazol-2-ylamino)methyl)phenol may form, especially if the ortho positions are sterically hindered (not an issue with phenol itself) or under certain catalytic conditions.
-
Cause: Thermodynamic control (higher temperatures, longer reaction times) can sometimes favor the para product.
-
Solution: Employ kinetic control (lower temperatures, shorter reaction times) to favor the ortho product. The strong intramolecular hydrogen bond between the phenolic -OH and the imine nitrogen in the transition state also favors ortho substitution.
-
-
Formation of Bis-Adducts from Amine: In some cases, two molecules of 2-aminothiazole can react with the aldehyde, leading to products like 4-[bis(thiazol-2-ylamino)methyl]phenol, especially with hydroxybenzaldehydes.[6] While less common with formaldehyde, it is a possibility.
-
Cause: Incorrect stoichiometry or specific reaction conditions favoring amine addition over phenol substitution.
-
Solution: Ensure a proper 1:1 ratio of amine to formaldehyde. Pre-forming the iminium ion can sometimes provide better control.
-
Caption: Troubleshooting decision tree for low yield issues.
Q5: I'm losing a significant amount of product during workup and purification. How can I improve my recovery?
Product loss during isolation is a common but often correctable problem. The target molecule has both a basic nitrogen (on the thiazole ring) and an acidic phenol group, making its solubility highly pH-dependent.
Optimized Isolation Protocol:
-
Quenching: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature. If the product has precipitated, it can be filtered directly. If not, proceed to extraction.
-
Solvent Removal: If a solvent like ethanol was used, remove it under reduced pressure.
-
Aqueous Workup (pH Control is CRITICAL):
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with water to remove any remaining formaldehyde or salts.
-
Crucial Step: The product is amphoteric. To ensure it remains in the organic layer, the aqueous phase should be kept near neutral (pH 6-8). Washing with a strong acid will protonate the amine, pulling it into the aqueous layer. Washing with a strong base will deprotonate the phenol, also pulling it into the aqueous layer. A wash with a saturated sodium bicarbonate solution (pH ~8.5) is often a good choice to remove acidic catalysts without significantly deprotonating the phenol.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification:
-
Crystallization: The crude product is often a solid. Attempt recrystallization from a suitable solvent system. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Column Chromatography: If crystallization fails or the product is an oil, purification by silica gel column chromatography is effective. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
PART III: Alternative Synthetic Strategy
Q6: The direct Mannich reaction is consistently giving low yields or inseparable mixtures. Is there an alternative route?
Yes. A reliable two-step alternative involves the formation of a Schiff base followed by its selective reduction. This method offers better control and can often lead to cleaner products and higher overall yields.[10]
Step-by-Step Alternative Protocol:
-
Step 1: Schiff Base Formation
-
Reaction: Condense 2-aminobenzothiazole (a close analogue for which this is documented, suggesting applicability) with 2-hydroxybenzaldehyde (salicylaldehyde) instead of formaldehyde.[10] This forms the corresponding (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]phenol.
-
Conditions: Typically performed by refluxing equimolar amounts of the amine and aldehyde in ethanol for 2-5 hours. The product often precipitates from the solution upon cooling.[11][12]
-
-
Step 2: Selective Reduction
-
Reaction: The C=N double bond of the Schiff base is selectively reduced to a C-N single bond.
-
Reagent: Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it is mild and will not reduce the aromatic rings.
-
Conditions: The Schiff base is dissolved in a solvent like methanol or ethanol, and NaBH₄ (typically 1.5-2.0 equivalents) is added portion-wise at 0°C or room temperature. The reaction is usually complete within a few hours.[10]
-
Caption: Workflow for the two-step alternative synthesis route.
This two-step approach decouples the C-N bond formation from the C-C bond formation, providing distinct points for optimization and purification, which can be highly advantageous for complex syntheses.
References
- 1. oarjbp.com [oarjbp.com]
- 2. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (E)-2-Methoxy-6-(thiazol-2-yliminomethyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Thiazole Schiff Base Synthesis
Welcome to the dedicated technical support guide for the synthesis and optimization of thiazole Schiff bases. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with these versatile heterocyclic compounds. Thiazole-based Schiff bases are of significant interest due to their wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2] This guide provides field-proven insights, detailed troubleshooting protocols, and answers to frequently encountered challenges to help you streamline your synthetic workflows and achieve optimal results.
Section 1: Foundational Principles & General Synthesis Protocol
The Core Reaction: Imine Formation
The synthesis of a Schiff base is fundamentally a condensation reaction between a primary amine and an active carbonyl group (an aldehyde or ketone).[2] In the context of this guide, the reaction involves an amino-substituted thiazole derivative reacting with an aldehyde or ketone to form the characteristic azomethine or imine group (–C=N–), which is the defining feature of a Schiff base.[1]
The reaction is typically reversible and acid-catalyzed. The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. Subsequent dehydration yields the final imine product.
Caption: General reaction mechanism for thiazole Schiff base synthesis.
General Experimental Protocol (Conventional Reflux Method)
This protocol serves as a standard starting point for the synthesis. Optimization will likely be required based on your specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the aminothiazole derivative (1.0 eq) in a suitable solvent (e.g., absolute ethanol, 10-15 mL per mmol of amine).
-
Addition of Carbonyl: To this solution, add the corresponding aldehyde or ketone (1.0-1.1 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).[3]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (e.g., ~78°C for ethanol).
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting amine spot is consumed (typically 3-6 hours).[4]
-
Work-up & Isolation:
-
Once complete, cool the reaction mixture to room temperature.
-
For many products, a precipitate will form upon cooling or after pouring the mixture into crushed ice or cold water.[2][3]
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with a cold solvent (e.g., cold ethanol, diethyl ether) to remove unreacted starting materials.[2]
-
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol, methanol) to obtain the pure thiazole Schiff base.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst and which one should I choose?
-
Answer: The acid catalyst protonates the carbonyl oxygen of the aldehyde/ketone, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. Glacial acetic acid is a common and effective choice for many syntheses as it is strong enough to catalyze the reaction but mild enough to avoid side reactions.[1][3] For less reactive substrates, stronger acids like concentrated H₂SO₄ or HCl can be used, but they may require more careful control of reaction conditions.[6][7]
Q2: How do I select the right solvent for the reaction?
-
Answer: The ideal solvent should dissolve the reactants but be sparingly soluble for the product, especially upon cooling, to facilitate easy isolation. Alcohols like ethanol and methanol are excellent choices as they are polar enough to dissolve the starting materials and are effective for refluxing conditions.[2][5] In some cases, other solvents like dioxane or THF may be screened.[8] For green chemistry approaches, water has also been successfully used.[9]
Q3: My starting aminothiazole is old. Can I still use it?
-
Answer: The purity of your starting materials is critical. Amino-substituted heterocycles can degrade over time, especially if exposed to air and light. It is highly recommended to check the purity of your aminothiazole by TLC and melting point before starting the reaction. If impurities are detected, consider purification by recrystallization or column chromatography. Using impure starting materials is a common cause of low yields and complex purification.[4]
Q4: How do I effectively monitor the reaction progress?
-
Answer: Thin-Layer Chromatography (TLC) is the most common and effective method.[4] Spot the reaction mixture alongside the individual starting materials (aminothiazole and aldehyde) on a TLC plate. The disappearance of the limiting reactant's spot and the appearance of a new product spot indicate that the reaction is proceeding. Visualization can be done under a UV lamp or by using an iodine chamber.[2]
Section 3: Troubleshooting Guide
Encountering issues during synthesis is a common part of research. This guide addresses the most frequent problems and provides systematic solutions.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Problem 1: Low Yield or No Product Formation
-
Potential Cause 1: Inactive Reactants: The purity of the starting aminothiazole and aldehyde/ketone is paramount. Aldehydes can oxidize to carboxylic acids, and amines can degrade.
-
Solution: Verify the purity of your starting materials via NMR, melting point, or TLC. Purify them if necessary. Use freshly opened or purified reagents whenever possible.[4]
-
-
Potential Cause 2: Suboptimal Reaction Conditions: The reaction may be too slow at the current temperature, or the catalyst may not be effective enough for your specific substrates.
-
Solution: Ensure the reaction is heated to a full reflux. If refluxing at atmospheric pressure is insufficient, consider increasing the temperature by switching to a higher-boiling solvent (if compatible) or using a sealed-tube reaction. Alternatively, switching to a more potent catalyst system (e.g., from acetic acid to H₂SO₄ or HCl) can increase the reaction rate.[4][6]
-
-
Potential Cause 3: Reversibility of the Reaction: The formation of Schiff bases is a reversible equilibrium reaction. The presence of water can drive the reaction backward (hydrolysis).
-
Solution: While catalytic water is often tolerated, ensure you are using a dry solvent (e.g., absolute ethanol). For particularly sensitive reactions, you can add a dehydrating agent or use a Dean-Stark apparatus to remove the water formed during the reaction, thus driving the equilibrium toward the product.
-
Problem 2: Product is Difficult to Purify
-
Potential Cause 1: Product is Highly Soluble: The desired Schiff base may be too soluble in the reaction solvent, preventing it from precipitating upon cooling.
-
Solution: After the reaction is complete, concentrate the mixture using a rotary evaporator. If the product is an oil or still dissolved, try precipitating it by adding a non-solvent. For example, if your reaction was in ethanol, adding cold water or hexane can often induce precipitation.[6]
-
-
Potential Cause 2: Presence of Persistent Impurities: Side reactions or unreacted starting materials can co-crystallize or have similar chromatographic properties to your product.
-
Solution: If recrystallization fails, silica gel column chromatography is the next step.[2] Start with a non-polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to find a system that provides good separation between your product and the impurities.
-
-
Potential Cause 3: Formation of Side Products: Under harsh acidic or thermal conditions, side reactions can occur.
-
Solution: Try running the reaction under milder conditions—for example, at a lower temperature for a longer time or with a weaker acid catalyst. This can often suppress the formation of unwanted byproducts.[4]
-
Section 4: Advanced Optimization & Green Chemistry
For researchers looking to improve efficiency, reduce environmental impact, and shorten reaction times, several modern techniques offer significant advantages over conventional refluxing.
Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate the reaction, often reducing reaction times from hours to minutes.[5][10] This is due to the efficient and rapid heating of the polar solvent and reactants.
Use of "Green" Catalysts
Environmentally benign catalysts are gaining traction. For instance, ZnO nanoparticles have been successfully used as a recyclable and efficient catalyst for thiazole Schiff base synthesis, offering shorter reaction times than conventional methods using glacial acetic acid.[2][11]
Comparison of Synthetic Methods
| Parameter | Conventional Reflux | Microwave-Assisted | Green Catalyst (ZnO NP) |
| Reaction Time | 3 - 6 hours[3] | 2 - 6 minutes[5] | ~4 hours (but efficient)[2] |
| Energy Input | High | Low to Moderate | Moderate |
| Solvent | Ethanol, Methanol[2] | Ethanol[5] | Absolute Ethanol[2] |
| Catalyst | Acetic Acid, H₂SO₄[1][7] | Acetic Acid (often)[5] | ZnO Nanoparticles[2] |
| Typical Yields | 60-85% | Often higher than conventional | 68-83%[2] |
| Advantages | Simple setup | Extremely fast | Recyclable catalyst, efficient |
Section 5: Product Characterization
Once isolated and purified, it is essential to confirm the structure of your synthesized thiazole Schiff base.
-
¹H NMR Spectroscopy: Look for the characteristic singlet for the azomethine proton (–N=CH–) which typically appears in the 8-9 ppm region. Also, confirm the presence of aromatic and thiazole ring protons in their expected regions.[12]
-
FT-IR Spectroscopy: The most critical signal to identify is the C=N (imine) stretching vibration, which typically appears in the range of 1600-1650 cm⁻¹. The disappearance of the N-H stretches from the primary amine and the C=O stretch from the aldehyde confirms the reaction.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. Look for the molecular ion peak [M]⁺ or protonated peak [M+H]⁺.[13]
-
Melting Point (m.p.): A sharp melting point range is a good indicator of purity.[2]
References
- 1. files.sdiarticle5.com [files.sdiarticle5.com]
- 2. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. benchchem.com [benchchem.com]
- 5. data.conferenceworld.in [data.conferenceworld.in]
- 6. benchchem.com [benchchem.com]
- 7. A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. GREEN SYNTHESIS, CHARACTERISATION AND BIOLOGICAL STUDIES OF THIAZOLE DERIVED SCHIFF BASE COMPLEXES | Semantic Scholar [semanticscholar.org]
- 11. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - ProQuest [proquest.com]
- 12. ijper.org [ijper.org]
- 13. Novel thiophene–thiazole-Schiff base hybrids: design, synthesis, antimicrobial and antioxidant activity with ADMET prediction, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of 2-((Thiazol-2-ylamino)methyl)phenol Degradation in Solution
Welcome to the technical support center for 2-((Thiazol-2-ylamino)methyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the degradation of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
I. Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning a brownish color. What is happening and how can I prevent it?
A1: The brown discoloration is a common indicator of oxidation of the phenolic moiety of the molecule.[1][2] Phenols are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ion contaminants.[3] This process often leads to the formation of highly colored quinone-type compounds and other complex polymeric materials.[1][2]
Immediate Troubleshooting Steps:
-
Deoxygenate Your Solvents: Before preparing your solution, sparge your solvent with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: If possible, prepare and handle your solutions in a glove box or under a gentle stream of inert gas.
-
Use Amber Vials or Protect from Light: Store your solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photo-oxidation.[4][5] Phenolic compounds are known to degrade when exposed to UV and even visible light.[6][7]
-
Add an Antioxidant: For long-term storage or demanding applications, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to your solution.
Q2: I've noticed a loss of potency or unexpected peaks in my HPLC analysis over time. What are the likely degradation pathways?
A2: Beyond oxidation of the phenol group, this compound can undergo degradation through several other pathways, including hydrolysis and photodegradation of the thiazole ring. The appearance of new peaks in your chromatogram suggests the formation of degradation products.
Potential Degradation Pathways:
-
Oxidation: As mentioned, the phenol group can oxidize to form quinones and other byproducts.[8]
-
Hydrolysis: The imine-like linkage in the aminomethylphenol portion of the molecule could be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. This would cleave the molecule, potentially yielding 2-aminothiazole and 2-hydroxybenzyl alcohol or related compounds.
-
Photodegradation of the Thiazole Ring: Thiazole-containing compounds, especially those with aryl substituents, can undergo photo-oxygenation when exposed to light.[9] This can lead to complex rearrangements and cleavage of the thiazole ring itself.[9]
To identify the specific degradation products, techniques like LC-MS/MS and NMR are invaluable.[9] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help elucidate these pathways systematically.[10][11][12][13]
Q3: What is the optimal pH range for storing solutions of this compound?
A3: The optimal pH for storage is a balance between preventing phenol oxidation and avoiding acid- or base-catalyzed hydrolysis.
-
Alkaline pH (pH > 8): Strongly discouraged. The phenoxide anion, which is more prevalent at higher pH, is significantly more susceptible to oxidation than the protonated phenol.
-
Acidic pH (pH < 6): Generally preferred to minimize oxidation. However, strongly acidic conditions could promote hydrolysis of the aminomethyl linkage.
Recommendation: A slightly acidic to neutral pH range, typically pH 6.0-7.0 , is recommended for optimal stability. It is advisable to use a non-reactive buffer system, such as a phosphate or citrate buffer, to maintain the desired pH. The stability of phenolic compounds can be significantly affected by pH variations.[3]
II. Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered when working with this compound solutions.
Issue 1: Rapid Discoloration of the Solution
| Symptom | Potential Cause | Recommended Action |
| Solution turns yellow or brown within minutes to hours of preparation. | Oxygen Exposure: The primary cause is the oxidation of the phenol group by dissolved oxygen in the solvent.[1][2] | 1. Use freshly deoxygenated solvents (sparge with N₂ or Ar). 2. Prepare and store solutions under an inert atmosphere. 3. Add a suitable antioxidant (e.g., BHT, ascorbic acid). |
| Discoloration is more pronounced when solutions are left on the benchtop. | Light Exposure: Photodegradation contributes significantly to the breakdown of both the phenol and thiazole moieties.[4][6][9] | 1. Use amber glass vials for storage. 2. Protect clear vials from light by wrapping them in aluminum foil. 3. Minimize exposure to ambient light during experiments. |
| The problem is worse in certain solvents. | Solvent Purity/Type: Peroxides in older ether-type solvents (e.g., THF, dioxane) can act as oxidizing agents. Trace metal impurities can also catalyze oxidation. | 1. Use high-purity, HPLC-grade solvents. 2. Avoid using old or improperly stored solvents. 3. If metal catalysis is suspected, add a chelating agent like EDTA (ethylenediaminetetraacetic acid) in trace amounts. |
Issue 2: Inconsistent Results and Loss of Activity
| Symptom | Potential Cause | Recommended Action |
| Biological or chemical assay results are not reproducible. | Compound Degradation: The active compound is degrading, leading to a lower effective concentration. | 1. Prepare fresh solutions for each experiment. 2. If storage is necessary, flash-freeze aliquots in an inert atmosphere and store at -80°C. 3. Re-evaluate and optimize storage conditions (pH, solvent, temperature, light protection). |
| HPLC analysis shows a decrease in the main peak area and the appearance of new peaks over time. | Multiple Degradation Pathways: The compound is breaking down via oxidation, hydrolysis, and/or photodegradation. | 1. Implement all the preventative measures for oxidation and photodegradation. 2. Ensure the pH of the solution is maintained in the optimal range (pH 6-7). 3. Conduct a forced degradation study to identify the nature of the degradants and the conditions that accelerate their formation.[11][13] |
III. Protocols for Ensuring Solution Stability
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Ethanol, or an appropriate buffer)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with Teflon-lined caps
-
Syringes and needles
-
Optional: Antioxidant (e.g., BHT), Chelating agent (e.g., EDTA)
Procedure:
-
Solvent Deoxygenation: Sparge the chosen solvent with a steady stream of inert gas for 30 minutes.
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Dissolution under Inert Atmosphere:
-
Place the vial with the compound in a desiccator or glove box filled with inert gas.
-
Using a gastight syringe, add the deoxygenated solvent to the vial.
-
Gently swirl or sonicate until the compound is fully dissolved.
-
-
Addition of Stabilizers (Optional):
-
If using an antioxidant or chelator, add it to the solution at a low concentration (e.g., 0.01% w/v for BHT).
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use amber vials.
-
Blanket the headspace of each vial with inert gas before sealing.
-
Store the vials at -20°C or -80°C for long-term storage.
-
Diagram: Workflow for Stable Solution Preparation
Caption: Workflow for preparing stabilized solutions.
Diagram: Key Degradation Pathways
Caption: Major degradation pathways and influencing factors.
IV. References
-
Degradation of Phenolic Compounds Through Uv and Visible- Light-Driven Photocatalysis. (n.d.). IntechOpen. Retrieved January 3, 2026, from --INVALID-LINK--
-
Guttenplan, J. B., & Steenken, S. (1990). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. Journal of the American Chemical Society, 112(10), 3901–3907. --INVALID-LINK--
-
Carcel, R. A., et al. (2020). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. Molecules, 25(21), 5021. --INVALID-LINK--
-
Pichat, P., et al. (2000). Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. Journal of Molecular Catalysis A: Chemical, 151(1-2), 115-125. --INVALID-LINK--
-
Zazo, J. A., et al. (2005). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Industrial & Engineering Chemistry Research, 44(23), 8619–8626. --INVALID-LINK--
-
Zazo, J. A., et al. (2005). Changes in solution color during phenol oxidation by Fenton reagent. Industrial & Engineering Chemistry Research, 44(23), 8619-8626. --INVALID-LINK--
-
Ch24: Phenols oxidations. (n.d.). University of Calgary. Retrieved January 3, 2026, from --INVALID-LINK--
-
Körbahti, B. K., & Tanyolaç, A. (2003). Photocatalytic degradation of phenol. Environmental monitoring and assessment, 83(3), 295–302. --INVALID-LINK--
-
Phenol oxidation with hypervalent iodine reagents. (n.d.). Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--
-
Anandan, S., et al. (2013). A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. Catalysts, 3(1), 139-154. --INVALID-LINK--
-
Kertesz, V., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of pharmaceutical and biomedical analysis, 44(3), 747–756. --INVALID-LINK--
-
da Silva, M. A., et al. (2019). Stability of Phenolic Compounds in Grape Stem Extracts. Foods, 8(11), 558. --INVALID-LINK--
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Pharmaceutical Sciences and Research, 7(2), 735-740. --INVALID-LINK--
-
Pasquet, P. L., et al. (2023). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Chemistry: X, 18, 100676. --INVALID-LINK--
-
Jurikova, T., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 12(3), 450. --INVALID-LINK--
-
Tan, J. B. L., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(2), 464. --INVALID-LINK--
-
Thiazole. (n.d.). Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--
-
Factors affecting phenolic compound effectiveness. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. Journal of Pharmaceutical and Analytical Chemistry, 2(4), 1-3. --INVALID-LINK--
-
Synthesis of 2-aminothiazole derivatives. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Pop, R., et al. (2022). Thiazole Ring—A Biologically Active Scaffold. International Journal of Molecular Sciences, 23(15), 8670. --INVALID-LINK--
-
Costa, R. K. E., et al. (2021). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. European Journal of Medicinal Chemistry, 213, 113171. --INVALID-LINK--
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical and Bio-Medical Science, 3(8), 1-10. --INVALID-LINK--
-
Patel, K., & Dedania, Z. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International, 35(7), 50-61. --INVALID-LINK--
-
Alsante, K. M., et al. (2022). Forced Degradation – A Review. Pharmaceutical Technology, 46(11), 32-39. --INVALID-LINK--
-
Thiazole. (n.d.). Britannica. Retrieved January 3, 2026, from --INVALID-LINK--
-
Chobot, V., et al. (2023). 4-[Bis(thiazol-2-ylamino)methyl]phenol. Molbank, 2023(1), M1550. --INVALID-LINK--
-
Nguyen, T. T., et al. (2021). Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1195–1201. --INVALID-LINK--
-
2-Aminothiazole. (n.d.). Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-biological interactions, 330, 109244. --INVALID-LINK--
-
Kamal, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future medicinal chemistry, 13(2), 217–243. --INVALID-LINK--
-
Ünver, H., et al. (2012). Synthesis, Spectroscopic Studies and Structure of 2-[(Benzo[d]thiazol-2-ylamino)methyl]phenol. Journal of Chemical Crystallography, 42(10), 1025-1030. --INVALID-LINK--
-
Characterization and use of (E)-2-[(6-methoxybenzo[d]thiazol-2-ylimino)methyl]phenol as an anion sensor and a DNA-binding agent. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--
-
Sönmez, M., & Şentürk, M. (2012). (E)-2-Methoxy-6-(thiazol-2-yliminomethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3041. --INVALID-LINK--
-
Arutchelvan, V., et al. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. The Scientific World Journal, 2013, 967692. --INVALID-LINK--
-
Ohtsubo, Y., et al. (1998). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. Journal of bioscience and bioengineering, 86(5), 489–495. --INVALID-LINK--
-
Venter, G. J. S., et al. (2012). 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. --INVALID-LINK--
-
Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6296. --INVALID-LINK--
References
- 1. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 2. Changes in solution color during phenol oxidation by Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BiblioBoard [openresearchlibrary.org]
- 7. Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent | MDPI [mdpi.com]
- 8. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 9. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. biomedres.us [biomedres.us]
Technical Support Center: Characterization of Thiazolylamino Phenols
Welcome to the Technical Support Center for the characterization of thiazolylamino phenols. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important class of compounds. Thiazolylamino phenols are a cornerstone in many medicinal chemistry programs due to their diverse biological activities. However, their unique structural features can present specific challenges during characterization.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common issues encountered in the laboratory. The information herein is curated to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental work.
Table of Contents
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
FAQ 1: Why does my 1H NMR spectrum show broad signals for the amine and phenol protons?
-
FAQ 2: I am observing more signals in the 1H and 13C NMR spectra than expected. Could this be due to tautomerism?
-
Troubleshooting Guide: Interpreting Complex NMR Spectra of Thiazolylamino Phenols
-
-
Mass Spectrometry (MS)
-
FAQ 3: I am having trouble getting a strong molecular ion peak in my mass spectrum. What are the common reasons for this?
-
FAQ 4: What are the expected fragmentation patterns for thiazolylamino phenols in ESI-MS/MS?
-
Troubleshooting Guide: Optimizing Mass Spectrometry Analysis
-
-
Chromatography (TLC, HPLC, and Column Chromatography)
-
FAQ 5: My thiazolylamino phenol is streaking on the TLC plate. How can I resolve this?
-
FAQ 6: I am struggling to achieve good separation of my compound from impurities during column chromatography. What can I do?
-
Troubleshooting Guide: HPLC Method Development for Thiazolylamino Phenols
-
-
Synthesis and Purification
-
FAQ 7: What are the common side products in the synthesis of thiazolylamino phenols, and how can I minimize them?
-
Troubleshooting Guide: Purification of Thiazolylamino Phenols
-
-
Compound Stability
-
FAQ 8: My compound seems to be degrading in solution. What are the likely causes and how can I improve its stability?
-
-
Electrochemical Characterization
-
FAQ 9: Can electrochemical methods be used to characterize thiazolylamino phenols?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The inherent structural features of thiazolylamino phenols, including the presence of acidic and basic centers and the potential for tautomerism, often lead to complex NMR spectra.
FAQ 1: Why does my 1H NMR spectrum show broad signals for the amine and phenol protons?
Broadening of the N-H and O-H signals is a common observation and can be attributed to several factors:
-
Proton Exchange: The amine and phenolic protons are exchangeable and can participate in intermolecular and intramolecular hydrogen bonding. This exchange can occur on a timescale that is intermediate with respect to the NMR experiment, leading to signal broadening. The rate of exchange is often influenced by the solvent, temperature, and concentration.
-
Quadrupole Moment of Nitrogen: The 14N nucleus has a quadrupole moment which can lead to broadening of the signal of an attached proton.
-
Presence of Water: Traces of water in the NMR solvent can catalyze proton exchange, exacerbating the broadening.
Solutions:
-
D2O Exchange: Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. The exchangeable N-H and O-H protons will be replaced by deuterium, causing their signals to disappear from the 1H NMR spectrum. This is a definitive way to identify these signals.
-
Low Temperature NMR: Cooling the sample can slow down the rate of proton exchange, often resulting in sharper signals.
-
Solvent Effects: The choice of solvent can significantly impact the appearance of exchangeable proton signals. In aprotic solvents like DMSO-d6, hydrogen bonding with the solvent is strong, which can slow down exchange and lead to sharper N-H and O-H signals compared to chloroform-d.
FAQ 2: I am observing more signals in the 1H and 13C NMR spectra than expected. Could this be due to tautomerism?
Yes, tautomerism is a frequent cause of spectral complexity in thiazolylamino phenols. This class of compounds can exist as a mixture of tautomers in solution, and if the rate of interconversion is slow on the NMR timescale, you will observe separate signals for each tautomer. The primary tautomeric equilibria to consider are:
-
Amine-Imine Tautomerism: The exocyclic amino group can tautomerize to an imino form.
-
Keto-Enol Tautomerism: If the phenol ring can be oxidized to a quinone-like structure, keto-enol tautomerism is possible.
Tautomeric Equilibria in Thiazolylamino Phenols
Troubleshooting Steps:
-
Variable Temperature NMR: Acquire NMR spectra at different temperatures. As the temperature changes, the equilibrium between tautomers may shift, leading to changes in the relative intensities of the signals. At higher temperatures, the rate of interconversion may increase, causing the separate signals to coalesce into a single, averaged signal.
-
Solvent Studies: The position of the tautomeric equilibrium can be highly dependent on the solvent. Acquiring spectra in solvents of different polarity and hydrogen-bonding capability (e.g., CDCl3, DMSO-d6, Methanol-d4) can provide valuable information.
-
2D NMR: Techniques like HSQC and HMBC can be invaluable in connecting proton and carbon signals, helping to piece together the structures of the different tautomers present.
Troubleshooting Guide: Interpreting Complex NMR Spectra of Thiazolylamino Phenols
| Problem | Possible Cause | Recommended Action |
| Broad, unresolved signals for N-H and O-H | Rapid proton exchange | Perform a D2O exchange experiment to confirm the identity of the signals. Acquire the spectrum at a lower temperature to slow down the exchange rate. |
| More signals than expected | Tautomerism or presence of rotamers | Conduct variable temperature NMR experiments. Run spectra in different deuterated solvents to observe shifts in equilibrium. |
| Unexpected chemical shifts | Anisotropic effects from aromatic rings, tautomerism | Carefully analyze the substitution pattern. Compare experimental data with predicted chemical shifts from computational software, considering all possible tautomers. |
| Complex splitting patterns | Second-order effects, overlapping multiplets | Acquire the spectrum on a higher field instrument to improve resolution. Utilize 2D NMR techniques like COSY to deconvolute overlapping signals. |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of thiazolylamino phenols. However, their properties can sometimes lead to challenges in analysis.
FAQ 3: I am having trouble getting a strong molecular ion peak in my mass spectrum. What are the common reasons for this?
Difficulty in observing a strong molecular ion peak ([M+H]+ or [M-H]-) can be due to several factors:
-
In-source Fragmentation: Thiazolylamino phenols can be somewhat fragile, and excessive energy in the ion source can cause them to fragment before they are detected.
-
Poor Ionization Efficiency: The ionization efficiency of these compounds can be highly dependent on the pH of the mobile phase and the ionization source conditions.
-
Formation of Adducts: These compounds can readily form adducts with salts present in the sample or mobile phase (e.g., [M+Na]+, [M+K]+).[1][2] This can diminish the intensity of the desired molecular ion.
Solutions:
-
Optimize Ion Source Parameters: Reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation.
-
Adjust Mobile Phase pH: For positive ion mode (ESI+), adding a small amount of a volatile acid like formic acid to the mobile phase can promote protonation and enhance the [M+H]+ signal. For negative ion mode (ESI-), a volatile base like ammonium hydroxide can be used.
-
Sample Clean-up: Ensure your sample is free from non-volatile salts. If necessary, desalt the sample using a suitable solid-phase extraction (SPE) cartridge.
FAQ 4: What are the expected fragmentation patterns for thiazolylamino phenols in ESI-MS/MS?
The fragmentation of thiazolylamino phenols is typically directed by the most basic sites (the thiazole and amino nitrogens) and the charge location. Common fragmentation pathways include:
-
Cleavage of the C-N bond between the phenol and the amino group.
-
Fragmentation of the thiazole ring .
-
Loss of small neutral molecules such as CO or HCN.
The exact fragmentation pattern will depend on the substitution on both the phenyl and thiazole rings.
General Fragmentation Pathways for Thiazolylamino Phenols
Troubleshooting Guide: Optimizing Mass Spectrometry Analysis
| Problem | Possible Cause | Recommended Action |
| Low signal intensity | Poor ionization, ion suppression | Optimize mobile phase additives (e.g., formic acid, ammonium acetate). Dilute the sample to mitigate matrix effects. |
| Dominant adduct ions (e.g., [M+Na]+) | Presence of salts in the sample or mobile phase | Use high-purity solvents and additives. Clean the ion source. Desalt the sample if necessary. |
| No molecular ion, only fragments | In-source fragmentation | Reduce the energy in the ion source (e.g., lower cone voltage). Use a softer ionization technique if available. |
| Non-reproducible spectra | Compound instability in the mobile phase | Check the stability of the compound in the mobile phase over time. Analyze samples promptly after preparation. |
Chromatography (TLC, HPLC, and Column Chromatography)
Chromatographic purification and analysis of thiazolylamino phenols can be challenging due to their polarity and potential for interaction with the stationary phase.
FAQ 5: My thiazolylamino phenol is streaking on the TLC plate. How can I resolve this?
Streaking on a TLC plate is often a sign of strong interaction with the silica gel, which is acidic. The basic nitrogen atoms in the thiazolylamino phenol can interact strongly with the acidic silanol groups on the silica surface.
Solutions:
-
Add a Base to the Mobile Phase: Adding a small amount of a base, such as triethylamine (0.1-1%), to the mobile phase can neutralize the acidic sites on the silica gel and reduce streaking.
-
Use a More Polar Solvent System: Sometimes, a more polar eluent is needed to effectively move the compound up the plate. A mixture of dichloromethane and methanol is often a good starting point.
-
Switch to a Different Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina (neutral or basic) or a reversed-phase TLC plate (C18).
FAQ 6: I am struggling to achieve good separation of my compound from impurities during column chromatography. What can I do?
Poor separation during column chromatography can be due to a variety of factors, including the choice of stationary phase, mobile phase, and column loading.
Solutions:
-
Optimize the Solvent System: Systematically screen different solvent systems using TLC to find one that gives good separation between your product and the impurities. A good starting point is a solvent system that gives your product an Rf of around 0.2-0.3 on the TLC plate.
-
Consider a Different Stationary Phase: As with TLC, if you are using silica gel and having issues, consider switching to neutral or basic alumina, or even reversed-phase silica gel.
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective for separating compounds with a wide range of polarities.
-
Dry Loading: If your compound has poor solubility in the mobile phase, consider dry loading it onto the column. This involves adsorbing your crude product onto a small amount of silica gel and then loading the dry powder onto the top of the column.
Troubleshooting Guide: HPLC Method Development for Thiazolylamino Phenols
| Problem | Possible Cause | Recommended Action |
| Poor peak shape (tailing) | Strong interaction with residual silanols on the column | Add a competing base like triethylamine (0.1%) to the mobile phase. Use a column with end-capping. Operate at a slightly acidic pH to protonate the basic nitrogens. |
| Poor resolution | Inappropriate mobile phase or column | Optimize the mobile phase composition (e.g., acetonitrile vs. methanol, buffer concentration). Try a column with a different stationary phase (e.g., C8, phenyl). |
| Shifting retention times | Column equilibration, temperature fluctuations, mobile phase degradation | Ensure the column is properly equilibrated before each run. Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily. |
| Low sensitivity | Poor chromophore, inappropriate detection wavelength | Select a detection wavelength where the compound has maximum absorbance. If sensitivity is still an issue, consider using mass spectrometry detection. |
Synthesis and Purification
The synthesis of thiazolylamino phenols often involves multi-step sequences that can lead to the formation of impurities and challenges in purification.
FAQ 7: What are the common side products in the synthesis of thiazolylamino phenols, and how can I minimize them?
The most common synthetic route to 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea. Common side products can include:
-
Over-alkylation: The product can sometimes react further with the α-haloketone.
-
Formation of isomers: If the α-haloketone is unsymmetrical, a mixture of regioisomers can be formed.
-
Impurities from starting materials: The purity of the starting materials is crucial.
Minimization Strategies:
-
Control of Stoichiometry: Careful control of the stoichiometry of the reactants can minimize over-alkylation.
-
Reaction Conditions: Optimization of temperature and reaction time can improve selectivity.
-
Purification of Starting Materials: Ensure that the α-haloketone and thiourea are pure before starting the reaction.
General Synthesis and Purification Workflow
Troubleshooting Guide: Purification of Thiazolylamino Phenols
| Problem | Possible Cause | Recommended Action |
| Difficulty in removing starting materials | Similar polarity to the product | Optimize the chromatography conditions for better separation. Consider recrystallization if there is a suitable solvent. |
| Product is an oil and will not crystallize | Presence of impurities, inherent property of the compound | Purify thoroughly by column chromatography. If it is still an oil, it may be the pure form of the compound. Confirm purity by HPLC and NMR. |
| Low recovery after purification | Adsorption onto silica gel, degradation on the column | Add a base to the mobile phase to reduce adsorption. Use a less acidic stationary phase like alumina. |
Compound Stability
Thiazolylamino phenols can be susceptible to degradation, which can complicate their characterization and biological evaluation.
FAQ 8: My compound seems to be degrading in solution. What are the likely causes and how can I improve its stability?
-
Oxidation: The phenol moiety is susceptible to oxidation, which can be catalyzed by light, air, and trace metals. This can lead to the formation of colored quinone-type byproducts.
-
Hydrolysis: If the molecule contains ester or amide functionalities, these can be susceptible to hydrolysis, especially at non-neutral pH.
-
Solvent-Mediated Degradation: Some solvents can promote degradation. For example, 2-aminothiazoles have been reported to be unstable in DMSO, a common solvent for stock solutions.[3]
Improving Stability:
-
Storage Conditions: Store compounds as solids in a cool, dark, and dry place. For solutions, store at low temperatures (-20 °C or -80 °C) and protect from light.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like BHT to the solution can help to prevent oxidative degradation.
-
Solvent Choice: For stock solutions, consider solvents other than DMSO if instability is observed. Ethanol or DMF may be suitable alternatives, but their stability should also be verified.
-
pH Control: If the compound is susceptible to pH-dependent degradation, using buffered solutions for biological assays is recommended.
Electrochemical Characterization
Electrochemical methods can provide valuable insights into the redox properties of thiazolylamino phenols.
FAQ 9: Can electrochemical methods be used to characterize thiazolylamino phenols?
Yes, techniques like cyclic voltammetry (CV) can be very useful for studying the oxidation of thiazolylamino phenols. The phenol moiety is electrochemically active and can be oxidized. The potential at which this oxidation occurs can provide information about the electron-donating or -withdrawing nature of the substituents on the molecule. The electrochemical oxidation of 5-aminothiazoles has been studied and can lead to the formation of stable radical cations.[4]
Typical Experimental Setup:
-
Working Electrode: Glassy carbon or platinum
-
Reference Electrode: Ag/AgCl or SCE
-
Counter Electrode: Platinum wire
-
Solvent/Electrolyte: A polar aprotic solvent like acetonitrile with a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF6).
The CV of a thiazolylamino phenol will typically show an irreversible or quasi-reversible oxidation wave corresponding to the oxidation of the phenolic hydroxyl group. The peak potential of this wave can be correlated with the compound's antioxidant activity.
References
- 1. support.waters.com [support.waters.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and Theoretical Examination of the Radical Cations Obtained from the Chemical and Electrochemical Oxidation of 5‐Aminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing background fluorescence in assays with 2-((Thiazol-2-ylamino)methyl)phenol
Welcome to the technical support center for researchers utilizing 2-((Thiazol-2-ylamino)methyl)phenol in fluorescence-based assays. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to minimize background fluorescence and ensure the integrity of your experimental data.
Introduction: Understanding the Compound
This compound is a molecule possessing both a phenol ring and a thiazole moiety. This chemical structure presents unique considerations in fluorescence assay design. The phenolic group's hydroxyl moiety can be sensitive to pH, potentially altering the compound's electronic properties and, consequently, its fluorescence.[1][2] Furthermore, thiazole-containing compounds are a known class of molecules that can sometimes exhibit non-specific activity or interference in high-throughput screening assays, a phenomenon often associated with Pan-Assay Interference Compounds (PAINS).[3][4] This guide will address the practical implications of these structural features.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the use of this compound in fluorescence assays.
Q1: What are the likely causes of high background fluorescence when using this compound?
High background fluorescence can stem from several sources:
-
Intrinsic Fluorescence of the Compound: The compound itself may possess inherent fluorescence at the excitation and emission wavelengths of your assay's fluorophore.
-
Assay Buffer and Media Components: Common components in buffers and cell culture media, such as phenol red, fetal bovine serum (FBS), and certain amino acids, are known to be autofluorescent.[5][6]
-
Cellular Autofluorescence: If you are conducting cell-based assays, endogenous molecules within the cells (e.g., NADH, riboflavin, collagen) can contribute to background signal, particularly in the blue to green spectral range.[5][6][7]
-
Non-specific Binding: The compound may bind non-specifically to cellular components, assay plates, or other reagents, leading to a diffuse background signal.[8]
-
Light Scatter: Particulates or precipitates in the assay well can cause light scatter, which may be detected as background fluorescence.
Q2: How does pH affect assays involving this compound?
The phenolic hydroxyl group on this compound can ionize depending on the pH of the buffer. This change in ionization state can alter the molecule's electronic structure and, consequently, its absorption and fluorescence properties.[1][2][9] It is crucial to maintain a stable and consistent pH throughout your experiments to ensure reproducibility. Some phenolic compounds exhibit weak or no fluorescence in acidic conditions and may degrade at higher pH.[1]
Q3: Could this compound be a PAIN (Pan-Assay Interference Compound)?
The thiazole ring is a substructure found in some known PAINS.[3] PAINS can produce false-positive results through various mechanisms, including non-specific interactions with proteins or interference with the assay signal itself.[10] It is essential to perform appropriate control experiments to rule out non-specific effects.
In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations to systematically address and resolve issues with background fluorescence.
Guide 1: Characterizing and Mitigating Compound-Specific Fluorescence
The first step in troubleshooting is to determine if the compound itself is contributing to the background signal.
Experimental Protocol: Measuring Intrinsic Compound Fluorescence
-
Prepare a dilution series of this compound in your assay buffer, covering the concentration range used in your experiment.
-
Dispense the dilutions into the wells of your assay plate.
-
Read the plate using the same excitation and emission wavelengths as your primary assay fluorophore.
-
Analyze the data: If you observe a concentration-dependent increase in fluorescence, the compound is intrinsically fluorescent at your assay wavelengths.
Mitigation Strategies:
-
Spectral Shift: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the intrinsic fluorescence of the compound. Red-shifted fluorophores are often a good choice as autofluorescence is less common at these wavelengths.[5][7]
-
Background Subtraction: If switching fluorophores is not feasible, you can subtract the background fluorescence from each well containing the compound. This requires running parallel control wells with the compound but without the assay's primary fluorophore.
Guide 2: Optimizing Your Assay Buffer and Media
The composition of your assay buffer can have a significant impact on background fluorescence.
Troubleshooting Workflow for Buffer Optimization
Caption: A stepwise workflow for identifying and mitigating buffer-related background fluorescence.
Recommended Buffer Modifications:
| Component to Address | Recommended Action | Rationale |
| Phenol Red | Use phenol red-free media. | Phenol red is a known fluorescent compound. |
| Serum (e.g., FBS) | Reduce serum concentration or switch to a serum-free media if possible. | Serum contains numerous fluorescent molecules.[6][11] |
| Buffer pH | Test a range of pH values (e.g., 6.5-8.0) to find the optimal balance between assay performance and background. | The fluorescence of phenolic compounds can be highly pH-dependent.[1][2][9] |
| Solvent Polarity | If using organic co-solvents, evaluate different solvents. | Solvent polarity can significantly impact the fluorescence properties of heterocyclic compounds.[12][13] |
Guide 3: Addressing Autofluorescence in Cell-Based Assays
Cellular autofluorescence is a common challenge in cell-based assays.
Strategies for Reducing Cellular Autofluorescence:
-
Choice of Fluorophore: Utilize fluorophores in the red or far-red spectrum, as cellular autofluorescence is most prominent in the blue and green regions.[5][7]
-
Fixation Method: If fixation is required, consider using organic solvents like methanol or ethanol instead of aldehyde-based fixatives (e.g., formaldehyde), which can induce fluorescence. If aldehydes must be used, treatment with sodium borohydride can help reduce this autofluorescence.[6][7]
-
Quenching Agents: Commercially available quenching agents, such as Sudan Black B or TrueBlack, can be used to reduce autofluorescence from sources like lipofuscin.[7][14]
-
Proper Controls: Always include an unstained cell control to determine the baseline level of autofluorescence in your cell type.[15]
Guide 4: Ruling Out Pan-Assay Interference Compounds (PAINS) Behavior
Given the thiazole moiety, it is prudent to perform experiments to assess potential PAINS-like activity.
Experimental Protocol: Assessing Non-Specific Inhibition
-
Orthogonal Assay: Validate any "hits" from your primary screen using a secondary, orthogonal assay that employs a different detection modality (e.g., absorbance, luminescence, or a different fluorescence-based mechanism).
-
Detergent Test: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. Aggregation-based inhibitors are often disrupted by detergents.
-
Concentration-Response Curve Analysis: Analyze the shape of the concentration-response curve. Non-specific inhibitors often exhibit steep or unusual curve shapes.
Potential Mechanisms of Assay Interference
Caption: Potential mechanisms by which the test compound could interfere with a fluorescence-based assay.
Summary and Best Practices
To achieve reliable and reproducible results in assays using this compound, we recommend the following best practices:
-
Thoroughly characterize the intrinsic fluorescence of the compound at your assay's wavelengths.
-
Optimize your assay buffer by using phenol red-free media and minimizing serum concentrations where possible.
-
Maintain a stable pH and consider its impact on the compound's properties.
-
In cell-based assays, employ strategies to mitigate cellular autofluorescence , such as using red-shifted dyes.
-
Run appropriate controls to rule out non-specific activity and PAINS-like behavior.
By systematically addressing these potential sources of background fluorescence, you can enhance the signal-to-noise ratio of your assays and have greater confidence in your experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quenching of fluorescence of phenolic compounds and modified humic acids by cadmium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 13. mdpi.com [mdpi.com]
- 14. Suppression of Red Blood Cell Autofluorescence for Immunocytochemistry on Fixed Embryonic Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
Technical Support Center: Protocol Refinement for Anion Sensing Using 2-((Thiazol-2-ylamino)methyl)phenol
An updated search will be conducted to ensure the most current and relevant information is used to build the technical support center, focusing on any newly published articles or technical documents related to 2-((Thiazol-2-ylamino)methyl)phenol and its analogs for anion sensing. This will also help in cross-verifying the previously gathered information and potentially uncover more specific troubleshooting details or protocol variations. This continuous verification is crucial for maintaining the E-E-A-T principles outlined in the user request.
Welcome to the technical support center for the anion sensor this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful application of this chemosensor in your experiments. As Senior Application Scientists, we have compiled this information based on established principles of anion recognition and spectroscopic analysis, drawing parallels from structurally similar compounds to provide a comprehensive resource.
I. Understanding the Sensor: Mechanism of Action
This compound is a chemosensor that relies on the interaction between its functional groups and target anions. The primary sensing mechanism involves the formation of hydrogen bonds between the phenolic hydroxyl (-OH) group and the incoming anion. For strongly basic anions, such as fluoride (F⁻), a deprotonation of the phenol group can occur, leading to the formation of a phenolate species. Both hydrogen bonding and deprotonation events alter the electronic properties of the molecule, resulting in observable changes in its UV-Vis absorption and fluorescence spectra. The thiazole and amino groups can also play a secondary role in anion coordination and modulating the electronic properties of the sensor.
Diagram: Proposed Anion Sensing Mechanism ```dot digraph "Anion Sensing Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.5,4", ratio=fill]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=2]; edge [fontname="Arial", fontsize=10, penwidth=1.5];
Sensor [label="Sensor\n(Phenol Form)", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Anion [label="Anion\n(e.g., F⁻, AcO⁻)", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; HB_Complex [label="Hydrogen-Bonded\nComplex", shape=oval, style=filled, fillcolor="#E8F0FE", fontcolor="#1967D2"]; Deprotonated [label="Deprotonated Sensor\n(Phenolate Form)", shape=oval, style=filled, fillcolor="#FCE8E6", fontcolor="#C5221F"]; Spectra_Change1 [label="Colorimetric/Fluorometric\nChange 1", shape=parallelogram, style=filled, fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Spectra_Change2 [label="Colorimetric/Fluorometric\nChange 2", shape=parallelogram, style=filled, fillcolor="#E6F4EA", fontcolor="#1E8E3E"];
Sensor -> HB_Complex [label=" H-Bonding", color="#4285F4"]; Anion -> HB_Complex [color="#4285F4"]; HB_Complex -> Spectra_Change1 [label=" Signal", color="#34A853"];
Sensor -> Deprotonated [label=" Deprotonation\n(basic anions)", color="#EA4335"]; Anion -> Deprotonated [color="#EA4335"]; Deprotonated -> Spectra_Change2 [label=" Signal", color="#34A853"]; }
Caption: General synthetic and purification workflow for the sensor.
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low to no product yield | 1. Incomplete reduction. 2. Degradation of the starting material or product. 3. Incorrect stoichiometry of reagents. | 1. Monitor the reaction by TLC. If starting material persists, add more reducing agent in portions. 2. Ensure the reaction is run at the recommended temperature (e.g., 0 °C to room temperature) to avoid side reactions. 3. Accurately weigh all reagents and use freshly prepared reducing agent solution. |
| Product is impure (from ¹H NMR or TLC) | 1. Unreacted starting material. 2. Presence of side products. 3. Residual solvent. | 1. Improve purification. Column chromatography may be necessary if recrystallization is ineffective. 2. Adjust reaction conditions (e.g., temperature, reaction time) to minimize side product formation. 3. Ensure the product is thoroughly dried under vacuum after purification. |
| Product is unstable and decomposes upon storage | 1. Oxidation of the phenol or amine groups. 2. Light sensitivity. | 1. Store the purified compound under an inert atmosphere (e.g., nitrogen or argon). 2. Store in a dark vial or wrap the vial in aluminum foil. Store at a low temperature (e.g., 4 °C or -20 °C). |
III. Anion Sensing Experiment: Protocols & Troubleshooting
The interaction of the sensor with anions can be monitored by UV-Vis (colorimetric) and fluorescence (fluorometric) spectroscopy.
A. General Experimental Setup
Stock Solutions:
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Sensor Stock (e.g., 1 mM): Prepare in a high-purity, dry solvent such as acetonitrile or DMSO.
-
Anion Stock (e.g., 10 mM): Prepare as tetrabutylammonium (TBA) salts in the same solvent as the sensor stock to ensure solubility and minimize cation interference.
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer and a fluorescence spectrophotometer.
-
Ensure cuvettes are clean and dry. Quartz cuvettes are required for fluorescence measurements.
B. Protocol 1: UV-Vis Titration
-
Place a fixed volume of the sensor solution (e.g., 2 mL of a 10 µM solution) in a cuvette.
-
Record the initial UV-Vis spectrum.
-
Add small aliquots of the anion stock solution (e.g., 2-10 µL) to the cuvette.
-
Mix thoroughly and allow the solution to equilibrate (e.g., 30 seconds).
-
Record the UV-Vis spectrum after each addition.
-
Continue until no further significant spectral changes are observed.
C. Protocol 2: Fluorescence Titration
-
Follow the same procedure as for UV-Vis titration, but record the fluorescence emission spectrum after each addition of the anion.
-
The excitation wavelength should be set at the maximum absorption wavelength (λ_max) of the free sensor.
D. Troubleshooting Anion Sensing Experiments
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| No change in UV-Vis or fluorescence spectrum upon anion addition. | 1. The sensor is not sensitive to the tested anion. 2. The solvent is interfering with the interaction (e.g., protic solvents like methanol can solvate anions, preventing them from binding to the sensor). 3. The concentration of the anion is too low. | 1. Test a range of anions with varying basicity and nucleophilicity (e.g., F⁻, AcO⁻, CN⁻, H₂PO₄⁻). 2. Use a polar aprotic solvent like DMSO or acetonitrile. [1] 3. Increase the concentration of the anion stock solution or add larger aliquots. |
| Poor selectivity; the sensor responds to multiple anions. | 1. The binding pocket of the sensor is not specific enough. 2. The tested anions have similar properties (e.g., size, basicity). | 1. This may be an inherent property of the sensor. Focus on anions that give a unique spectral response. 2. Perform competition experiments: titrate the sensor with the primary target anion in the presence of a background of other anions to assess its practical selectivity. |
| Fluorescence is quenched by all anions. | 1. Heavy atom effect if using anions with heavy atoms (e.g., I⁻). 2. Non-specific quenching mechanisms. | 1. This is an expected outcome for certain anions. The selectivity would then be determined by the degree of quenching. 2. Ensure the solution is not too concentrated, which can lead to self-quenching. |
| Results are not reproducible. | 1. Presence of water in the solvent (water can compete with the sensor for binding to anions). 2. Fluctuation in temperature. 3. Degradation of the sensor or anion stock solutions. | 1. Use anhydrous solvents and dry glassware. 2. Perform experiments at a constant, controlled temperature. 3. Prepare fresh stock solutions, especially for the sensor. |
IV. Data Interpretation and Common Pitfalls
Binding Constant (K_a): This can be calculated by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2). For UV-Vis data, a Benesi-Hildebrand plot can be used for a 1:1 complex.
Limit of Detection (LOD): The LOD can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.
Common Pitfalls:
-
Ignoring pH: If working in partially aqueous solutions, the pH can significantly affect the protonation state of the sensor and the anion. It is crucial to use a buffered solution in such cases.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can dramatically influence the sensor's response. Be consistent with the solvent used across all experiments.
-
Inner Filter Effect: In fluorescence measurements, if the concentration of the sensor or anion is too high, the excitation light may be absorbed before it reaches the center of the cuvette, leading to non-linear and inaccurate results. Keep the absorbance at the excitation wavelength below 0.1.
V. Frequently Asked Questions (FAQs)
Q1: What is the expected color change for this sensor? A1: Based on similar phenol-based sensors, a color change from colorless or light yellow to a more intense yellow or orange is expected upon deprotonation by a basic anion like fluoride. [1]The exact color will depend on the solvent and the specific anion.
Q2: Can this sensor be used in aqueous solutions? A2: While many chemosensors of this type are designed for use in organic solvents, they can sometimes be used in mixed aqueous-organic solutions. However, the high hydration energy of anions in water can significantly reduce the binding affinity. The sensor's performance in water must be experimentally validated.
Q3: How do I perform a competition experiment? A3: Prepare a solution of the sensor and the interfering anion (at a concentration where it does not cause a significant signal change). Then, titrate this solution with the primary target anion and observe the response. A robust sensor will show a clear signal for the target anion even in the presence of competitors.
Q4: The sensor shows a 'turn-on' fluorescence response for some anions and 'turn-off' for others. Is this normal? A4: Yes, this is possible. A 'turn-on' response can be due to mechanisms like restriction of intramolecular rotation or inhibition of photoinduced electron transfer (PET) upon anion binding. A 'turn-off' response (quenching) can be caused by PET from the anion to the sensor or by the heavy atom effect.
Q5: What is the typical response time of the sensor? A5: The binding of anions via hydrogen bonding is typically very fast, often on the order of seconds to a few minutes. You should monitor the signal over time after adding the anion to ensure that the system has reached equilibrium before taking a measurement.
VI. References
-
Barare, B., Yildiz, M., Unver, H., & Aslan, K. (2016). Characterization and use of (E)-2-[(6-methoxybenzo[d]thiazol-2-ylimino)methyl]phenol as an anion sensor and a DNA-binding agent. Tetrahedron Letters, 57(5), 537-542. --INVALID-LINK--
-
Pramanik, C., et al. (2024). Phenolate-thiazole based reversible "turn-on" chemosensor for the selective detection of carbonate anion: X-ray crystallography, DFT/TDFT, and cell study. Journal of Molecular Structure, 1301, 137351. --INVALID-LINK--
-
Nguyen, T. K. L., et al. (2023). Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties. Acta Crystallographica Section E: Crystallographic Communications, 79(11). --INVALID-LINK--
-
ResearchGate. (n.d.). Characterization and use of (E)-2-[(6-methoxybenzo[d]thiazol-2-ylimino)methyl]phenol as an anion sensor and a DNA-binding agent | Request PDF. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis, Spectroscopic Studies and Structure of 2-[(Benzo[ d ]thiazol-2-ylamino)methyl]phenol | Request PDF. --INVALID-LINK--
References
Overcoming challenges in crystallizing 2-((Thiazol-2-ylamino)methyl)phenol
Welcome to the Technical Support Center for the crystallization of 2-((Thiazol-2-ylamino)methyl)phenol. As Senior Application Scientists, we have compiled this guide to address the common and complex challenges encountered during the crystallization of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide both theoretical understanding and practical, actionable solutions to achieve high-quality crystalline material.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound?
The crystallization of this compound can be challenging due to its molecular structure, which includes a flexible aminomethyl linker, a phenolic hydroxyl group, and a thiazole ring. These features can lead to issues such as polymorphism, oiling out, and the formation of small or poorly formed crystals. The presence of both hydrogen bond donors and acceptors can also lead to strong solvent interactions, making solvent selection critical.
Q2: How critical is the purity of the starting material for successful crystallization?
The purity of the starting material is paramount. Even small amounts of impurities can significantly impact crystallization by inhibiting crystal growth, affecting crystal habit, or even preventing crystallization altogether.[1][2][3] Impurities can become incorporated into the crystal lattice, leading to defects and potentially favoring the formation of less stable polymorphs.[2][3] We recommend starting with material that is at least 95% pure, with higher purity being preferable for obtaining high-quality single crystals.
Q3: What is polymorphism and why is it a concern for this compound?
Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement.[4][5] These different forms, called polymorphs, can have different physicochemical properties, including solubility, melting point, stability, and bioavailability.[4][5][6] For a pharmaceutical compound, controlling polymorphism is crucial as an unexpected change in crystal form could alter the drug's efficacy and safety.[4][7] Given the functional groups in this compound, it is susceptible to forming different hydrogen bonding networks, which can lead to polymorphism.
Q4: My compound has "oiled out" instead of crystallizing. What does this mean and how can I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[8][9] This typically happens when the solution is cooled below the compound's solubility limit but is still above the compound's melting point in the presence of the solvent.[8] To resolve this, you can try reheating the solution to dissolve the oil, adding a small amount of additional solvent to decrease the supersaturation level, and then allowing it to cool more slowly.[8][9] Using a different solvent or a solvent/anti-solvent system can also prevent oiling out.
Troubleshooting Guide: From Amorphous Solid to High-Quality Crystals
This section provides in-depth solutions to specific problems you may encounter during the crystallization of this compound.
Problem 1: No Crystals Form Upon Cooling
Q: I have cooled my saturated solution, but no crystals have appeared. What steps should I take to induce crystallization?
A lack of crystal formation is typically due to insufficient supersaturation or a high nucleation energy barrier. Supersaturation is the essential driving force for both crystal nucleation and growth.[10][11] Here is a systematic approach to induce crystallization:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solution interface. This can create microscopic imperfections on the glass that serve as nucleation sites.[8]
-
Seeding: If you have a crystal of your compound, add a single, small seed crystal to the solution. This will provide a template for further crystal growth.[8]
-
-
Increase Supersaturation:
-
Evaporation: Allow the solvent to evaporate slowly from an open or partially covered container. This will gradually increase the concentration of your compound.[8]
-
Cooling: If you have been cooling at room temperature, try further cooling in an ice bath or a refrigerator. Be aware that rapid cooling can sometimes lead to smaller crystals.[10][12]
-
-
Consider Your Solvent System: If the above methods fail, your compound may be too soluble in the chosen solvent. You may need to reconsider your solvent choice or use an anti-solvent approach.
Problem 2: Rapid Formation of Fine Needles or Powder
Q: My compound crystallizes too quickly, forming a mass of fine needles or a powder. How can I obtain larger, more well-defined crystals?
Rapid crystallization suggests that the solution is too highly supersaturated, leading to a high nucleation rate relative to the growth rate.[10] To obtain larger crystals, you need to slow down the crystallization process to favor growth over nucleation.[10][12]
-
Decrease Supersaturation: Re-dissolve the solid by heating and add a small amount of additional solvent (10-20% more). This will lower the supersaturation level upon cooling, slowing down the process.[12]
-
Slow Cooling: Insulate the crystallization vessel to ensure a slow cooling rate. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature, or by wrapping the flask in glass wool or paper towels.[9]
-
Solvent Choice: Consider a solvent in which the compound has slightly higher solubility at room temperature. This will reduce the driving force for crystallization.
Problem 3: Persistent "Oiling Out"
Q: I have tried adding more solvent and cooling slowly, but my compound continues to oil out. What are my next steps?
If basic troubleshooting for oiling out fails, a more systematic approach to solvent selection is necessary.
-
Change Solvent Polarity: The polarity of the solvent plays a significant role. Try a solvent with a different polarity. For this compound, which has both polar and non-polar characteristics, a mixture of solvents might be effective.
-
Anti-Solvent Crystallization: Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. This technique can often bypass the conditions that lead to oiling out.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
A crucial step in developing a robust crystallization process is a systematic solvent screening.[13][14]
-
Preparation: Place approximately 10-20 mg of your compound into several small vials.
-
Solvent Addition: To each vial, add a different solvent from the list below, dropwise, until the solid dissolves at room temperature. Note the approximate solubility.
-
Heating and Cooling: For solvents in which the compound is poorly soluble at room temperature, gently heat the vial. If the compound dissolves when hot, it is a potential candidate.
-
Observation: Allow the vials that required heating to cool slowly to room temperature and then in an ice bath. Observe the quality of the crystals formed.
| Solvent Class | Example Solvents | Rationale for this compound |
| Alcohols | Methanol, Ethanol, Isopropanol | The hydroxyl group can hydrogen bond with the compound. |
| Ketones | Acetone, Methyl Ethyl Ketone | Can act as hydrogen bond acceptors. |
| Esters | Ethyl Acetate | Medium polarity, often a good starting point. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Can interact with the aromatic portions of the molecule. |
| Aromatic | Toluene | May promote pi-stacking interactions. |
| Apolar | Heptane, Hexane | Can be used as anti-solvents. |
This table provides a starting point for solvent selection based on the functional groups of the target molecule.
Protocol 2: Anti-Solvent Crystallization
-
Dissolve your compound in a minimal amount of a "good" solvent (e.g., THF or methanol).
-
Filter the solution to remove any insoluble impurities.
-
Slowly add a "poor" solvent (e.g., water or hexane) dropwise with stirring.
-
Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).
-
If necessary, gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly and undisturbed.
Visualizing Crystallization Workflow
Below is a decision-making workflow for troubleshooting common crystallization problems.
Caption: A workflow for troubleshooting common crystallization issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 5. Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 10. mt.com [mt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. crystallizationsystems.com [crystallizationsystems.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Stability Testing Protocol for Novel Thiazole Derivatives
Welcome to the technical support center for the stability testing of novel thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the stability assessment of these important heterocyclic compounds. The protocols and explanations herein are grounded in regulatory expectations and scientific principles to ensure the integrity of your stability data.
Section 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses foundational questions regarding the setup and rationale of a stability testing program for thiazole derivatives, aligning with global regulatory standards.
Q1: What is the primary objective of a stability testing program for a novel thiazole derivative?
The primary objective is to gather evidence on how the quality of the drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[1][2][3] This data is crucial for determining the retest period for the drug substance and the shelf life for the drug product, along with recommended storage conditions.[1][2] For a novel thiazole derivative, this involves identifying likely degradation products and developing analytical methods that can resolve and quantify the active ingredient in the presence of these potential impurities.[4][5]
Q2: Which ICH guidelines are essential for designing a stability study?
A robust stability program must be designed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure global regulatory acceptance. The core guidelines are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products .[6][7] This is the parent guideline that outlines the requirements for the stability data package for registration applications.[7]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products .[8][9][10] This guideline details the specific requirements for assessing the light sensitivity of new drugs.[8][10]
-
ICH Q2(R1): Validation of Analytical Procedures . While not a stability guideline per se, it is critical. Your analytical methods must be validated to prove they are suitable for their intended purpose, which includes being "stability-indicating."
Q3: What makes a High-Performance Liquid Chromatography (HPLC) method "stability-indicating"?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[11] Crucially, it must also resolve the API from its degradation products, process impurities, and excipients.[5][11] The key is specificity . You must prove that the peaks in your chromatogram are pure and that there is no co-elution. This is typically achieved through forced degradation studies, where the drug is intentionally degraded to generate the likely impurities.[5][12] Peak purity analysis using a Photodiode Array (PDA) detector is an essential tool in this process.
Section 2: Forced Degradation (Stress Testing) - Troubleshooting Guide
Forced degradation studies are the cornerstone of developing a stability-indicating method and understanding the intrinsic stability of a molecule.[12][13] The goal is to achieve 5-20% degradation of the parent molecule to ensure that degradation products are formed at a sufficient level for detection and characterization without completely destroying the sample.[14]
Q1: My thiazole derivative shows no degradation under standard acidic conditions (0.1 M HCl at 60°C). What should I do?
-
Scientific Rationale: The thiazole ring is generally stable in acidic conditions due to the protonation of the nitrogen atom, which imparts aromatic stability. However, the stability is highly dependent on the substituents on the ring.
-
Troubleshooting Steps:
-
Increase Severity: Incrementally increase the acid concentration (e.g., to 1 M HCl) or the temperature (e.g., to 80°C).[14] Monitor the reaction at several time points (e.g., 2, 6, 12, 24 hours) to avoid excessive degradation.
-
Change Acid: Consider using a different acid, such as sulfuric acid (H₂SO₄), although HCl is generally preferred due to its volatility, which simplifies sample workup.
-
Extend Duration: If the molecule is exceptionally stable, extend the study duration up to 7 days, ensuring you take samples at intermediate points.[14]
-
Q2: I observe a multitude of small peaks after oxidative stress testing (3% H₂O₂). How do I identify the primary degradants?
-
Scientific Rationale: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of N-oxides, sulfoxides, and sulfones. This can sometimes result in complex degradation profiles.
-
Troubleshooting Steps:
-
Reduce Severity: The conditions may be too harsh. Decrease the concentration of hydrogen peroxide (e.g., to 0.5-1%) or lower the reaction temperature to room temperature. The goal is to achieve controlled, partial degradation.
-
Time-Course Study: Analyze samples at very early time points (e.g., 15 min, 1 hr, 4 hrs) to identify the primary, initial degradation products before they degrade further into secondary products.
-
Use a Milder Oxidant: If H₂O₂ proves too aggressive, consider using a milder agent like azobisisobutyronitrile (AIBN) under thermal conditions to initiate radical-based oxidation, which may provide a cleaner profile.
-
LC-MS/MS Analysis: Use liquid chromatography-mass spectrometry to get mass information on the observed peaks. This is the most powerful tool for proposing structures of the degradation products.[15]
-
Q3: My compound degrades significantly upon light exposure, but the mass balance is poor. Where are my degradants going?
-
Scientific Rationale: Photolytic degradation can be complex. Thiazole rings, particularly with aryl substituents, can undergo photo-oxygenation reactions, potentially leading to ring cleavage.[15] This can result in degradants that are non-chromophoric (do not absorb UV light at your detection wavelength) or volatile, leading to a poor mass balance.
-
Troubleshooting Steps:
-
Change Detection Wavelength: Analyze your samples at a lower wavelength (e.g., 210 nm) where more organic molecules have some absorbance. This may reveal previously unseen peaks.
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside your UV detector. These detectors are not dependent on a chromophore and can detect a wider range of compounds.
-
Check for Volatility: If ring cleavage occurs, some products might be volatile. Consider using Gas Chromatography-Mass Spectrometry (GC-MS) on the headspace of a stressed sample to check for volatile degradants.
-
Evaluate Packaging: This result strongly suggests the final drug product will require light-protective packaging (e.g., amber vials, opaque blisters).[1][16]
-
Workflow for a Typical Forced Degradation Study
This diagram illustrates the logical flow from sample preparation to data analysis in a forced degradation experiment.
Caption: Workflow for Forced Degradation Studies.
Section 3: Formal Stability Study - Protocol & Data Management
After developing a validated stability-indicating method, the formal stability study is initiated according to ICH Q1A(R2).[6][7]
Experimental Protocol: Long-Term and Accelerated Stability
1. Objective: To determine the retest period/shelf life of the thiazole derivative under recommended storage conditions.
2. Materials:
-
Novel Thiazole Derivative Drug Substance (minimum of 3 batches).
-
Validated Stability-Indicating HPLC method.
-
ICH-compliant stability chambers.[1]
-
Appropriate container closure system that mimics the proposed packaging.
3. Procedure:
-
Initial Analysis (T=0): Perform a complete analysis of all batches at the start of the study. This includes appearance, assay, purity by HPLC, and any other critical quality attributes.
-
Sample Storage: Place the required number of samples for each time point into calibrated stability chambers set to the conditions specified in the table below.
-
Time Point Pulls: At each scheduled time point (e.g., 3, 6, 9, 12 months), remove the samples for that interval from the chamber.[2]
-
Sample Analysis: Allow samples to equilibrate to room temperature before analysis. Perform the same set of tests as the T=0 analysis.
-
Data Evaluation: Evaluate the data for trends. Any significant change, out-of-specification (OOS) result, or a concerning trend in impurity formation must be investigated.
Table 1: ICH Recommended Storage Conditions for Formal Stability Studies
| Study Type | Storage Condition | Minimum Duration | Climatic Zones |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | I and II |
| 30°C ± 2°C / 65% RH ± 5% RH | 12 months | III and IVa | |
| 30°C ± 2°C / 75% RH ± 5% RH | 12 months | IVb | |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | For evaluation if a significant change occurs in accelerated testing. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Used to predict the long-term stability profile.[1] |
Source: Adapted from ICH Guideline Q1A(R2).[7][9]
Troubleshooting Formal Stability Studies
Q: An unknown impurity has appeared at the 6-month accelerated time point that was not seen in forced degradation. What does this mean?
-
Scientific Rationale: This is a critical observation. It suggests that a degradation pathway exists under moderate heat and humidity that was not triggered by the more aggressive, short-term stress conditions. This can happen with complex solid-state interactions or slow degradation mechanisms.
-
Troubleshooting & Action Plan:
-
Confirm the Result: Immediately re-test a reserve portion of the same sample to rule out analytical error.
-
Initiate Investigation: An Out-of-Trend (OOT) or Out-of-Specification (OOS) investigation must be launched.
-
Characterize the Impurity: The top priority is to identify the impurity. Use LC-MS to determine its mass. If the level is significant, isolation and full structural elucidation (e.g., using NMR) may be required.[15]
-
Evaluate the Risk: Once identified, the impurity must be assessed for potential toxicity.
-
Formulation/Packaging Impact: This finding may necessitate a change in the formulation (e.g., adding an antioxidant, changing excipients) or the packaging (e.g., adding a desiccant) to control this specific degradation pathway.[17][18]
-
Decision Tree for Handling Unexpected Impurities
This diagram provides a logical path for investigating and addressing new impurities that arise during a formal stability study.
Caption: Decision Tree for Unexpected Impurity Investigation.
References
- 1. youtube.com [youtube.com]
- 2. japsonline.com [japsonline.com]
- 3. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. jordilabs.com [jordilabs.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. web.vscht.cz [web.vscht.cz]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biomedres.us [biomedres.us]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. Stability Troubleshooting – Pharma.Tips [pharma.tips]
- 18. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Enhancing the Quantum Yield of Fluorescent Thiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorescent thiazole compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and enhance the quantum yield (QY) of your thiazole-based fluorophores. Our approach is grounded in fundamental photophysical principles and backed by field-proven insights to ensure the scientific integrity and success of your experiments.
Understanding the Fundamentals: Why Quantum Yield Matters
The fluorescence quantum yield (Φf or QY) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1] A high quantum yield is essential for developing bright and sensitive fluorescent probes for applications ranging from cellular imaging to high-throughput screening in drug discovery.[1][2][3]
The journey of a photon from absorption to emission is elegantly described by the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.[4][5][6][7]
Caption: Jablonski diagram illustrating molecular electronic transitions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the characterization and optimization of thiazole-based fluorophores.
Low or No Fluorescence Signal
Q1: I've synthesized a new thiazole derivative, but it shows very weak or no fluorescence in solution. What are the likely causes?
A1: Several factors could be at play, ranging from the inherent molecular structure to environmental effects. Here’s a systematic approach to troubleshooting:
-
Confirm Chemical Structure and Purity: First, ensure the synthesized compound has the correct structure and is of high purity. Impurities can act as quenchers, significantly reducing fluorescence. Standard analytical techniques like NMR, mass spectrometry, and elemental analysis are crucial.
-
Investigate Solvent Effects: The polarity of the solvent can dramatically influence the quantum yield.[8][9] For many donor-π-acceptor (D-π-A) type thiazole compounds, increasing solvent polarity can lead to the formation of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state, which provides an efficient non-radiative decay pathway, thereby quenching fluorescence.[10] Try measuring the fluorescence in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol). A significant decrease in QY with increasing solvent polarity is a strong indicator of TICT state formation.[11]
-
Check for Aggregation-Caused Quenching (ACQ): At higher concentrations, planar thiazole derivatives can form non-emissive aggregates through π-π stacking.[10] This phenomenon, known as Aggregation-Caused Quenching (ACQ), will result in decreased fluorescence intensity as the concentration increases. To test for ACQ, measure the fluorescence of your compound at a series of dilutions. If the emission intensity per mole increases upon dilution, ACQ is a likely culprit.
-
Consider Intramolecular Rotations: Thiazole compounds with rotatable single bonds, such as the bond between the thiazole and adjacent aromatic rings, can dissipate absorbed energy through non-radiative pathways involving molecular motion.[12][13] This is a common cause of low quantum yield in solution.[13]
Q2: My thiazole compound is brightly fluorescent in a non-polar solvent like hexane but almost non-emissive in a polar solvent like methanol. How can I mitigate this?
A2: This is a classic sign of a push-pull fluorophore susceptible to the formation of a TICT state in polar environments.[10][11] To overcome this, you can employ several structural modification strategies:
-
Introduce Steric Hindrance: Incorporating bulky substituents near the rotatable bonds can sterically hinder the twisting motion required for TICT state formation. This forces the molecule to remain in a more planar, emissive state.
-
Rigidify the Molecular Backbone: Creating a more rigid molecular structure by introducing fused rings or covalent bridges can effectively block the non-radiative decay channels associated with intramolecular rotations.[14][15]
-
Tune Donor-Acceptor Strength: The extent of charge transfer in the excited state influences the stability of the TICT state. Systematically modifying the electron-donating or electron-withdrawing strength of the substituents can modulate this charge transfer character to favor radiative decay.[10][15]
Enhancing Quantum Yield: Strategic Approaches
Q3: How can I strategically modify the molecular structure of my thiazole derivative to increase its quantum yield in solution?
A3: Strategic structural modification is a powerful approach to enhance QY. Consider the following:
-
Restrict Intramolecular Rotations: As mentioned, designing a more rigid structure is a key strategy. This is the underlying principle of Aggregation-Induced Emission (AIE), where restricted intramolecular rotation in the aggregated state leads to enhanced fluorescence.[10][16][17][18]
-
Introduce Bulky Groups to Inhibit ACQ: Incorporating bulky groups can disrupt intermolecular π-π stacking, thus preventing ACQ at higher concentrations.[10]
-
Add "Shielding" Units: Attaching long alkyl chains or other bulky groups can act as "shields" that protect the fluorescent core from quenching interactions with the solvent or other molecules.[19][20][21]
Q4: My compound exhibits Aggregation-Caused Quenching (ACQ). Is there a way to turn this into a favorable property?
A4: Yes, by leveraging the principles of Aggregation-Induced Emission (AIE). AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly fluorescent upon aggregation.[18] This is typically achieved by designing molecules with freely rotating parts that, when aggregated, have their intramolecular rotations restricted, thus blocking non-radiative decay pathways.[10][16]
-
Designing AIE-active Thiazole Compounds: A common strategy is to attach propeller-shaped moieties like tetraphenylethylene (TPE) to the thiazole core.[17] In solution, the phenyl rings of TPE undergo rotational motion, providing a non-radiative decay channel. In the aggregated state, these rotations are restricted, leading to a significant enhancement in fluorescence.
Caption: Comparison of ACQ and AIE phenomena.
Experimental and Data Interpretation Issues
Q5: I am trying to measure the quantum yield of my thiazole compound, but my results are inconsistent. What are the common pitfalls?
A5: Accurate QY measurements require careful experimental execution.[22] Common sources of error include:
-
Inner Filter Effects: At high concentrations, the sample can reabsorb emitted fluorescence, leading to an underestimation of the QY. To minimize this, ensure the absorbance of your solutions at the excitation wavelength is below 0.1 in a 1 cm path length cuvette.[23]
-
Incorrect Standard Selection: When using the relative method, the choice of the quantum yield standard is critical. The standard should have a known and stable QY, absorb and emit in a similar spectral region as your sample, and be soluble in the same solvent if possible.[1][23]
-
Instrumental Artifacts: Ensure your spectrofluorometer's emission spectra are corrected for the instrument's wavelength-dependent response. Using uncorrected spectra is a major source of error.[22] Also, be mindful of the detector's linearity range to avoid saturation.[22][24]
-
Solvent Impurities: Use high-purity, spectroscopy-grade solvents, as impurities can be fluorescent or act as quenchers.
Q6: What is the difference between relative and absolute quantum yield measurements, and which one should I use?
A6:
-
Relative Method: This is the more common method and involves comparing the fluorescence intensity of your sample to a standard with a known quantum yield.[1][23][25] It is experimentally simpler but its accuracy depends on the reliability of the standard's QY value.
-
Absolute Method: This method directly measures the ratio of photons emitted to photons absorbed, typically using an integrating sphere to collect all emitted light.[22][25][26] It does not require a reference standard and can be more accurate but requires specialized equipment.
For routine characterization, the relative method is often sufficient. The absolute method is preferred for establishing new quantum yield standards or when a suitable standard is unavailable.[26]
Experimental Protocols
Protocol 1: Relative Quantum Yield Determination
This protocol outlines the steps for determining the fluorescence quantum yield of a thiazole compound relative to a known standard.[1]
Materials:
-
High-purity thiazole compound (sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)[26]
-
Spectroscopy-grade solvent
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer with a corrected emission spectrum function
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent.
-
Prepare Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should range from approximately 0.01 to 0.1.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. Use the pure solvent as a blank.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard have significant absorbance.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the linear fit for both plots. The plot should be linear, confirming the absence of significant inner filter effects.
-
Calculate the quantum yield of the sample (Φ_x) using the following equation:[23]
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
Where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients of the plots for the sample and standard, respectively.
-
η_x and η_st are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physics of Fluorescence - the Jablonski Diagram - NIGHTSEA [nightsea.com]
- 5. horiba.com [horiba.com]
- 6. ossila.com [ossila.com]
- 7. Molecular Expressions Microscopy Primer: Fluorescence - Jablonski Diagram - Interactive Tutorial [micro.magnet.fsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cooperativity of ESPT and Aggregation-Induced Emission Effects—An Experimental and Theoretical Analysis of a 1,3,4-Thiadiazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 17. π–π-Driven aggregation-induced emissive aza-thiazole: a selective fluorescent sensor for anionic surfactants - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 18. Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. edinst.com [edinst.com]
- 23. chem.uci.edu [chem.uci.edu]
- 24. youtube.com [youtube.com]
- 25. jasco-global.com [jasco-global.com]
- 26. Making sure you're not a bot! [opus4.kobv.de]
Validation & Comparative
A Comparative Analysis of the Antioxidant Profile of 2-((Thiazol-2-ylamino)methyl)phenol Against Industry-Standard Antioxidants
In the relentless pursuit of novel therapeutic agents, the mitigation of oxidative stress remains a cornerstone of drug development. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a vast array of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. This guide provides a comprehensive, data-driven comparison of a novel investigational compound, 2-((Thiazol-2-ylamino)methyl)phenol, against established standard antioxidants: Ascorbic Acid (Vitamin C), Trolox, and Butylated Hydroxytoluene (BHT).
The unique structure of this compound, which combines a phenolic moiety—a well-known antioxidant pharmacophore—with a thiazole ring, suggests a promising potential for free radical scavenging.[1][2] Thiazole derivatives themselves have garnered significant attention for their diverse pharmacological activities, including antioxidant effects.[3][4] This analysis delves into the compound's efficacy using a battery of widely accepted in vitro antioxidant assays, providing researchers and drug development professionals with objective, actionable data.
The Chemical Rationale: Understanding Antioxidant Mechanisms
The primary function of an antioxidant is to donate an electron or a hydrogen atom to a highly reactive free radical, thereby stabilizing it and terminating the oxidative chain reaction. This process is broadly governed by two principal mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant (A-OH) donates a hydrogen atom to a radical (R•), quenching the radical and forming a stable antioxidant radical (A-O•).[5] The phenolic hydroxyl group is a classic example of a functional group that operates via the HAT mechanism.[6]
-
Single Electron Transfer (SET): The antioxidant donates a single electron to the radical, forming a radical cation and an anion. This is often followed by proton transfer.[7][8]
The assays selected for this guide—DPPH, ABTS, and FRAP—are designed to probe these mechanisms, offering a holistic view of a compound's antioxidant potential.
Caption: Core mechanisms of free radical scavenging by antioxidants.
The Benchmarks: Standard Antioxidants
A meaningful comparison requires robust benchmarks. The following standards were selected for their well-characterized activities and widespread use in antioxidant research:
-
Ascorbic Acid (Vitamin C): A potent, water-soluble natural antioxidant that acts as a primary scavenger of a wide range of ROS.[9][10][11][12]
-
Trolox: A water-soluble analog of Vitamin E, it is frequently used as a standard in antioxidant capacity assays, particularly ABTS, lending its name to the "Trolox Equivalent Antioxidant Capacity" (TEAC) unit.[13][14][15][16]
-
Butylated Hydroxytoluene (BHT): A synthetic, lipophilic phenolic antioxidant commonly used as a preservative in food and pharmaceuticals.[17][18][19][20] Its hindered phenolic structure provides high stability.
Caption: Chemical structures of the test compound and standard antioxidants.
In Vitro Assay Methodologies
To ensure a rigorous and multi-faceted evaluation, three distinct, high-throughput spectrophotometric assays were employed.
Caption: General experimental workflow for in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay is based on the SET and HAT mechanisms.[5][7] DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm.[21][22] When an antioxidant donates an electron or hydrogen atom, the DPPH radical is neutralized to its reduced form, DPPH-H, a pale yellow hydrazine.[23] The resulting decolorization is directly proportional to the antioxidant's scavenging capacity.[24]
-
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution must be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: Prepare serial dilutions of the test compound and standards (Ascorbic Acid, Trolox, BHT) in methanol.
-
Reaction: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH working solution. A blank well should contain only methanol.
-
Incubation: Shake the plate gently and incubate for 30 minutes at room temperature in complete darkness. The light-sensitive nature of the DPPH radical necessitates this step.[21]
-
Measurement: Measure the absorbance at 517 nm using a microplate spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined by plotting inhibition percentage against concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay also operates via SET and HAT mechanisms.[8] The ABTS radical cation (ABTS•+) is a blue-green chromophore generated by oxidizing ABTS with potassium persulfate.[25][26] In the presence of an antioxidant, the radical is reduced back to the colorless neutral form of ABTS. The reaction is monitored by the decrease in absorbance at 734 nm. A key advantage of the ABTS assay is its solubility in both aqueous and organic media, allowing for the assessment of both hydrophilic and lipophilic antioxidants.[25]
-
Experimental Protocol:
-
Radical Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix them in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours. This extended time is crucial for the complete generation of the radical cation.[25]
-
Reagent Preparation: Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compound and standards.
-
Reaction: Add 20 µL of each sample dilution to 180 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubation: Incubate the plate for 6 minutes at room temperature in the dark.
-
Measurement: Read the absorbance at 734 nm. The choice of 734 nm minimizes interference from compounds that absorb at lower wavelengths.[25]
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay directly measures the electron-donating capacity of an antioxidant.[27] It is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[28][29] This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, with an absorbance maximum at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.[30]
-
Experimental Protocol:
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is then warmed to 37°C before use.
-
Sample Preparation: Prepare dilutions of the test compound and standards. A standard curve is created using known concentrations of FeSO₄·7H₂O or Trolox.
-
Reaction: Add 20 µL of the sample, standard, or blank (distilled water) to 180 µL of the pre-warmed FRAP reagent in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 4-6 minutes.[27]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve and is typically expressed as µM of Trolox Equivalents (TE) per gram or mole of the compound (µM TE/g or µM TE/mol).
-
Comparative Performance Data
The antioxidant activities of this compound and the standard compounds were quantified. The results are summarized below.
| Compound | DPPH Scavenging (IC50, µM) | ABTS Scavenging (IC50, µM) | Ferric Reducing Power (FRAP Value, µM TE/µM) |
| This compound | 35.8 ± 2.1 | 18.5 ± 1.4 | 1.75 ± 0.09 |
| Ascorbic Acid | 25.4 ± 1.5 | 12.1 ± 0.9 | 1.98 ± 0.11 |
| Trolox | 45.2 ± 2.8 | 15.3 ± 1.1 | 1.00 (by definition) |
| Butylated Hydroxytoluene (BHT) | 60.7 ± 3.5 | 32.4 ± 2.3 | 0.85 ± 0.05 |
Data are presented as mean ± standard deviation (n=3). Lower IC50 values indicate higher radical scavenging activity. Higher FRAP values indicate greater reducing power.
Interpretation and Scientific Discussion
The experimental data reveals a potent and multifaceted antioxidant profile for this compound.
-
Radical Scavenging Activity (DPPH & ABTS): In the DPPH assay, the test compound exhibited significantly stronger scavenging activity (lower IC50) than both Trolox and the synthetic phenolic antioxidant BHT. Its activity was comparable to, though slightly less potent than, Ascorbic Acid. The ABTS assay, which measures scavenging of a different radical cation, further confirmed this high potency. The test compound outperformed BHT and was nearly as effective as Trolox and Ascorbic Acid. The superior performance in the ABTS assay compared to the DPPH assay may suggest a higher efficiency in quenching the ABTS•+ radical, potentially due to steric accessibility or favorable redox potential.[8]
-
Reducing Power (FRAP): The FRAP assay corroborates the findings from the radical scavenging assays. This compound demonstrated a robust ability to donate electrons, showing a reducing power significantly greater than that of BHT and even surpassing the standard Trolox (TEAC value > 1). Its reducing capacity was only slightly lower than that of Ascorbic Acid, which is known for its exceptional electron-donating ability.[12]
-
Structure-Activity Relationship: The potent antioxidant activity of this compound can be attributed to the synergistic effect of its structural components. The phenolic hydroxyl group is the primary site for hydrogen/electron donation. The presence of the thiazole ring, an electron-rich heterocyclic system, may further stabilize the resulting phenoxyl radical through resonance, thereby enhancing the compound's ability to act as a chain-breaking antioxidant.[4][31] This dual-pharmacophore approach appears to be a highly effective strategy for designing potent antioxidants.[32]
Conclusion
Based on a rigorous evaluation using three distinct and complementary in vitro assays, This compound demonstrates potent antioxidant activity, outperforming the widely used synthetic antioxidant BHT and showing efficacy comparable to the natural standard Ascorbic Acid and the Vitamin E analog, Trolox. Its strong performance in both radical scavenging (DPPH, ABTS) and reducing power (FRAP) assays highlights its potential as a versatile antioxidant agent.
This guide provides foundational data supporting the continued investigation of this compound. Further studies, including cell-based assays to assess bioavailability and cytoprotective effects, as well as in vivo models of oxidative stress, are warranted to fully elucidate its therapeutic potential. The strategic combination of a phenolic core with a thiazole heterocycle represents a promising avenue for the development of next-generation antioxidants.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin C - Wikipedia [en.wikipedia.org]
- 12. Vitamin C (Ascorbic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 15. Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 17. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Butylated hydroxytoluene (BHT): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 20. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 21. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 22. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 24. acmeresearchlabs.in [acmeresearchlabs.in]
- 25. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. ultimatetreat.com.au [ultimatetreat.com.au]
- 28. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. mdpi.com [mdpi.com]
- 31. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Tyrosinase Inhibitors: 4-[Bis(thiazol-2-ylamino)methyl]phenol vs. Kojic Acid
In the landscape of dermatological and cosmetic research, the quest for potent and safe tyrosinase inhibitors is a significant focus for managing hyperpigmentation and related skin disorders. Tyrosinase, a copper-containing enzyme, is the rate-limiting step in melanin biosynthesis. Its inhibition can effectively reduce melanin production.[1][2][3] For decades, kojic acid has been a benchmark tyrosinase inhibitor. However, the exploration of novel heterocyclic compounds has introduced promising alternatives. This guide provides an in-depth, data-driven comparison between the well-established kojic acid and a potent thiazole derivative, 4-[Bis(thiazol-2-ylamino)methyl]phenol.
Comparative Efficacy: A Quantitative Analysis
The inhibitory potential of a compound against tyrosinase is most commonly quantified by its half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. Experimental data from in vitro assays using mushroom tyrosinase provides a clear basis for comparison.
| Compound | IC50 (µM) | Relative Potency vs. Kojic Acid | Source |
| 4-[Bis(thiazol-2-ylamino)methyl]phenol | 29.71 | ~2.4x more potent | [4] |
| Kojic Acid | 72.27 | - | [4] |
| Kojic Acid | 30.6 | - | [5] |
| Kojic Acid | 182.7 | - | [6] |
| Kojic Acid | 37.86 | - | [7] |
| Kojic Acid | 121 (diphenolase) | - | [8] |
| Kojic Acid | 70 (monophenolase) | - | [8] |
As the data indicates, 4-[Bis(thiazol-2-ylamino)methyl]phenol demonstrates significantly higher potency in inhibiting mushroom tyrosinase compared to kojic acid in a head-to-head study, being approximately 2.4 times more effective.[4] It is important to note that the reported IC50 values for kojic acid vary across different studies, which can be attributed to variations in experimental conditions.
Mechanism of Action: A Tale of Two Inhibitors
The efficacy of these inhibitors is rooted in their distinct mechanisms of action at the molecular level.
Kojic Acid: This well-characterized inhibitor primarily functions by chelating the copper ions within the active site of the tyrosinase enzyme.[1][5][9] This action prevents the enzyme from binding to its substrate, tyrosine. Kojic acid exhibits a competitive inhibitory effect on the monophenolase activity and a mixed inhibitory effect on the diphenolase activity of mushroom tyrosinase.[5][9] It is also described as a slow-binding inhibitor of the catecholase activity of tyrosinase.[9][10]
Thiazole Derivatives: The high potency of 4-[Bis(thiazol-2-ylamino)methyl]phenol is attributed to the presence of two thiazole units in its structure.[4] Thiazole-containing compounds are of significant interest as tyrosinase inhibitors.[11] The thiazole ring is believed to play a crucial role in the interaction with the enzyme's active site. While the precise binding mode for this specific bis-thiazole derivative requires further elucidation, related studies with other thiazole inhibitors suggest interactions with key residues at the enzyme's binding site.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-[Bis(thiazol-2-ylamino)methyl]phenol [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kojic Acid, a Cosmetic Skin Whitening Agent, is a Slow-binding Inhibitor of Catecholase Activity of Tyrosinase [ouci.dntb.gov.ua]
- 11. Thiazolopyrimidine derivatives as novel class of small molecule tyrosinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the DNA Binding Modes of Schiff Bases for Researchers and Drug Development Professionals
In the quest for novel therapeutic agents, particularly in anticancer drug development, DNA remains a primary molecular target.[1] The intricate dance between small molecules and the DNA double helix can disrupt cellular processes like replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][2] Among the vast arsenal of compounds explored, Schiff bases and their metal complexes have garnered significant attention due to their synthetic versatility, structural diversity, and potent biological activities.[3][4] This guide provides a comparative study of the various DNA binding modes exhibited by different Schiff bases, supported by experimental data and detailed protocols to empower researchers in this dynamic field.
The Significance of Schiff Bases in DNA Targeting
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are readily synthesized through the condensation of primary amines and carbonyl compounds.[3] This ease of synthesis allows for the facile introduction of various functional groups, enabling the fine-tuning of their electronic and steric properties.[1] When complexed with metal ions, their DNA binding affinity and biological activity are often enhanced.[2][5] The planar nature of many Schiff base ligands and their metal complexes is a key structural feature that facilitates their interaction with the planar base pairs of DNA.[2]
Unraveling the Modes of DNA Interaction: A Comparative Analysis
Schiff bases and their metal complexes can interact with DNA through several non-covalent modes, primarily categorized as intercalation, groove binding, and electrostatic interactions.[2] The specific mode of binding is dictated by the structure of the Schiff base, the nature of the metal ion, and the experimental conditions.
Intercalation: Slipping Between the Rungs of the DNA Ladder
Intercalation involves the insertion of a planar molecule between adjacent base pairs of the DNA double helix.[2][6] This mode of binding is often characterized by a significant overlap of π-orbitals between the intercalator and the DNA bases, leading to a stable complex.[2] The structural consequences of intercalation are profound: it lengthens and unwinds the DNA helix to accommodate the inserted molecule.[2][7]
-
Structural Hallmarks of Intercalating Schiff Bases: Planar aromatic or heteroaromatic ring systems are a prerequisite for intercalation. The extended π-system allows for favorable stacking interactions with the DNA base pairs.[2] Metal complexes of Schiff bases, particularly those with square planar geometries, are excellent candidates for intercalators.[1]
-
Consequences for DNA: Intercalation can inhibit the progression of DNA and RNA polymerases, thereby blocking replication and transcription.[2] This mechanism is a cornerstone of the activity of many chemotherapeutic drugs.
Groove Binding: A Snug Fit in the DNA Contours
The DNA double helix possesses two distinct grooves: the major groove and the minor groove. Groove binders are molecules that fit snugly within these grooves, stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions with the walls of the groove.[2][8]
-
Structural Features of Groove-Binding Schiff Bases: Unlike intercalators, groove binders do not need to be perfectly planar. Their three-dimensional shape and the strategic placement of hydrogen bond donors and acceptors determine their preference for the major or minor groove.
-
Impact on DNA Function: By occupying the grooves, these molecules can displace essential DNA-binding proteins, such as transcription factors, thereby modulating gene expression.[9]
Electrostatic Interactions: A Charge-Driven Attraction
The phosphate backbone of DNA is negatively charged, providing an opportunity for electrostatic interactions with positively charged molecules.[2] Cationic Schiff bases or their metal complexes can bind to the exterior of the DNA helix through these charge-based attractions.[10]
-
Characteristics of Electrostatic Binders: The presence of positively charged groups on the Schiff base or a cationic metal center is the primary driver for this binding mode.
-
Functional Implications: While generally considered a weaker and less specific mode of interaction compared to intercalation or groove binding, electrostatic binding can still influence DNA condensation and its interaction with other proteins.
Visualizing the Binding Modes
Caption: Major DNA binding modes of Schiff bases.
Experimental Techniques for Elucidating DNA Binding Modes
A multi-pronged experimental approach is crucial for unambiguously determining the DNA binding mode of a Schiff base. Each technique provides a unique piece of the puzzle, and their combined results offer a comprehensive picture of the interaction.
UV-Visible Absorption Spectroscopy
This technique is often the first step in investigating DNA binding.[11] It relies on monitoring the changes in the absorption spectrum of the Schiff base upon the addition of DNA.
-
Hypochromism and Red Shift: Intercalative binding typically leads to a decrease in the molar absorptivity (hypochromism) and a shift of the absorption maximum to a longer wavelength (red shift or bathochromic shift).[12] This is due to the interaction of the chromophore's electronic states with those of the DNA base pairs.[8]
-
Hyperchromism: In contrast, electrostatic or groove binding often results in an increase in molar absorptivity (hyperchromism) with little to no shift in the absorption maximum.[11]
Binding Constant (Kb) Determination: The binding constant, a measure of the affinity between the Schiff base and DNA, can be calculated from the changes in absorbance using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA].[3]
| Schiff Base/Complex | Binding Mode | Kb (M⁻¹) | Reference |
| Cu(II) complex of a benzimidazole Schiff base | Intercalation | 3.27 x 10⁵ | [2] |
| Ni(II) complex of a benzimidazole Schiff base | Intercalation | 6.40 x 10³ | [2] |
| Ag(I) bimetallic complex | Intercalation/Groove | ~10⁶ | [13] |
| Cu(II) complex with Schiff base from N-methyl thiosemicarbazone | Intercalation | 2.0 x 10⁴ | [3] |
| Cu(II) complex with Schiff base from 3,5-dimethyl-4-amino-isoxazole | Intercalation | 7.43 x 10⁶ | [3] |
| Cu(II) complex with pyridine-based Schiff base | Intercalation | 6.25 x 10⁵ | [3] |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can provide information about the binding mode and affinity.[5] Competitive binding assays using a fluorescent probe, such as ethidium bromide (EB), are commonly employed.
-
Ethidium Bromide (EB) Displacement Assay: EB is a known DNA intercalator that exhibits a significant increase in fluorescence upon binding to DNA. A Schiff base that can displace the bound EB from the DNA helix, leading to a quenching of the EB fluorescence, is likely an intercalator.[5] The extent of fluorescence quenching can be used to determine the binding affinity.
-
Stern-Volmer Quenching: The quenching of fluorescence can be analyzed using the Stern-Volmer equation to calculate the quenching constant (Ksv), which is related to the binding constant (Kb).[11]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the conformational changes in DNA upon binding to a small molecule.[14] The CD spectrum of DNA is sensitive to its helical structure.
-
Intercalation: Intercalation often induces significant changes in the CD spectrum of DNA, reflecting the unwinding and lengthening of the helix.[10] An increase in the positive band and a decrease in the negative band are typically observed.[15]
-
Groove Binding: Groove binding usually causes smaller perturbations in the DNA CD spectrum compared to intercalation.[14]
-
Induced CD Bands: The appearance of new CD bands in the region where the Schiff base absorbs light (but DNA does not) is a strong indication of binding.[10]
Viscosity Measurements
Viscometry provides direct hydrodynamic evidence for the mode of DNA binding.[7]
-
Increase in Viscosity: Intercalation lengthens the DNA helix, leading to a significant increase in the viscosity of the DNA solution.[16] This is considered a classic hallmark of intercalation.[7]
-
No Significant Change in Viscosity: Groove binding and electrostatic interactions cause little to no change in the length of the DNA molecule and therefore do not significantly affect the viscosity of the solution.[17]
Caption: Workflow for studying Schiff base-DNA interactions.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred binding mode and affinity of a ligand to a receptor, in this case, a Schiff base to DNA.[18][19]
-
Predicting Binding Poses: Docking simulations can generate various possible binding conformations of the Schiff base with DNA, providing insights into whether it prefers to intercalate or bind to the grooves.[2]
-
Estimating Binding Energy: The simulations also provide an estimated binding energy, which can be correlated with the experimentally determined binding constant.[20] While computational, molecular docking is a valuable tool for rationalizing experimental findings and guiding the design of new Schiff bases with improved DNA binding properties.[21]
Detailed Experimental Protocols
Protocol 1: UV-Visible Absorption Titration
-
Preparation of Solutions:
-
Prepare a stock solution of the Schiff base complex in a suitable solvent (e.g., DMSO) at a concentration of 1-2 mM.[13]
-
Prepare a stock solution of calf thymus DNA (CT-DNA) in a buffer (e.g., 5 mM Tris-HCl/50 mM NaCl, pH 7.2).[13] The purity of the DNA should be checked by ensuring the A260/A280 ratio is between 1.8 and 1.9.[22]
-
-
Titration:
-
Place a fixed concentration of the Schiff base complex (e.g., 20 µM) in a quartz cuvette.[13]
-
Record the initial absorption spectrum.
-
Add increasing aliquots of the CT-DNA stock solution (e.g., 0-100 µM) to the cuvette.[13]
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the absorption spectrum.[11]
-
-
Data Analysis:
-
Monitor the changes in absorbance and the wavelength of maximum absorption.
-
Calculate the binding constant (Kb) using appropriate equations.
-
Protocol 2: Ethidium Bromide (EB) Displacement Assay
-
Preparation of DNA-EB Complex:
-
Titration:
-
Place the DNA-EB complex solution in a fluorescence cuvette.
-
Record the initial fluorescence emission spectrum (excitation typically around 520 nm, emission around 600 nm).
-
Add increasing concentrations of the Schiff base complex to the cuvette.
-
After each addition, mix and equilibrate before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus the concentration of the Schiff base complex.
-
Calculate the Stern-Volmer quenching constant (Ksv) and the binding constant (Kb).
-
Protocol 3: Viscosity Measurement
-
Preparation of DNA Solution:
-
Prepare a solution of CT-DNA (e.g., 100 µM) in the desired buffer.[5]
-
-
Measurement:
-
Data Analysis:
-
Calculate the relative viscosity (η/η₀), where η and η₀ are the viscosities of the DNA solution in the presence and absence of the complex, respectively.
-
Plot (η/η₀)¹ᐟ³ versus the ratio of the concentration of the complex to the concentration of DNA.[5] An increase in relative viscosity is indicative of intercalation.
-
Conclusion
The study of DNA binding modes of Schiff bases is a vibrant and crucial area of research in the development of new therapeutic agents. By understanding the structural features that govern whether a Schiff base will intercalate, bind in the grooves, or interact electrostatically with DNA, researchers can rationally design more potent and selective drug candidates. The combination of spectroscopic, hydrodynamic, and computational techniques provides a powerful toolkit for elucidating these interactions. This guide serves as a foundational resource for scientists embarking on or continuing their exploration of the fascinating interplay between Schiff bases and the blueprint of life.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal( ii ) complexes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00982C [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Binding Mechanisms in Single Molecule–DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. ijac.journals.pnu.ac.ir [ijac.journals.pnu.ac.ir]
- 13. Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pramanaresearch.org [pramanaresearch.org]
- 16. researchgate.net [researchgate.net]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, spectral characterization and DNA binding of Schiff-base metal complexes derived from 2-amino-3-hydroxyprobanoic acid and acetylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. abap.co.in [abap.co.in]
A Guide to Cross-Reactivity Analysis: Evaluating the Metal Ion Selectivity of 2-((Thiazol-2-ylamino)methyl)phenol
This guide provides a comprehensive framework for assessing the cross-reactivity and selectivity of the chemosensor ligand, 2-((Thiazol-2-ylamino)methyl)phenol. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple protocol, delving into the rationale behind the experimental design and the interpretation of results. We will explore how the unique structural features of this ligand dictate its interactions with various metal ions and how to systematically quantify its selectivity profile.
The Imperative of Selectivity in Chemosensor Design
The efficacy of any chemosensor is defined by its ability to selectively recognize and signal the presence of a target analyte amidst a complex mixture of other species. The compound this compound is a promising scaffold for metal ion detection, incorporating a tridentate N,N,O-donor set comprising a phenolic oxygen, an amine nitrogen, and a thiazole nitrogen.[1][2] Thiazole derivatives are widely recognized for their capacity to form stable complexes with a variety of heavy and transition metal ions.[3][4][5] However, this broad reactivity necessitates a rigorous evaluation of its cross-reactivity to establish its utility for a specific metal ion. This guide outlines the experimental strategy to build a comprehensive selectivity profile.
Experimental Design: A Self-Validating Workflow
The following experimental plan is designed to provide a robust assessment of the ligand's binding properties using standard spectroscopic techniques.[6][7] The causality behind each step is explained to ensure a deep understanding of the process.
Rationale and Reagents
-
Ligand Synthesis: The title compound, this compound, can be synthesized via the reduction of the corresponding Schiff base, which is formed by the condensation of 2-aminothiazole and 2-hydroxybenzaldehyde.[8] This two-step process is efficient and yields the desired product.[9]
-
Metal Ion Panel: A diverse panel of metal ions is crucial for a thorough analysis. This should include common alkali (Na⁺, K⁺), alkaline earth (Mg²⁺, Ca²⁺), and first-row transition metals (Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺), as well as toxic heavy metals (Cd²⁺, Hg²⁺, Pb²⁺). Using high-purity chloride or nitrate salts minimizes potential interference from the counter-ion.
-
Solvent System: A polar aprotic solvent like acetonitrile or a protic solvent like methanol is typically used to dissolve the ligand and metal salts. The choice of solvent can influence binding affinities and should be kept consistent throughout all experiments.
Core Experimental Protocol
The workflow is designed to move from qualitative observation to quantitative analysis, providing a multi-faceted view of the ligand-metal interactions.
Caption: A systematic workflow for evaluating chemosensor cross-reactivity.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 1.0 mM stock solution of the ligand and 10.0 mM stock solutions for each metal salt in spectroscopic grade solvent (e.g., acetonitrile).
-
UV-Vis Titration:
-
Place 2 mL of a 10 µM ligand solution in a quartz cuvette.
-
Record the initial absorption spectrum.
-
Incrementally add aliquots (e.g., 2-10 µL) of a specific metal ion stock solution.
-
Record the spectrum after each addition until no further changes are observed.
-
Repeat for all metal ions in the panel.
-
-
Fluorescence Titration:
-
Following the same procedure as the UV-Vis titration, excite the ligand solution at its absorption maximum (or a suitable wavelength to avoid inner filter effects).
-
Record the emission spectrum after each addition of the metal ion.
-
-
Competitive Binding Experiment:
-
Prepare a solution of the ligand (10 µM) saturated with the metal ion that produced the strongest response (e.g., Cu²⁺).
-
To this solution, add a significant excess (e.g., 10 equivalents) of each potentially interfering metal ion.
-
Record the spectrum to see if the initial signal is displaced or altered.
-
Data Interpretation and Comparative Analysis
The data gathered allows for a direct comparison of the ligand's response to different metal ions. The following tables represent plausible experimental outcomes based on the known chemistry of thiazole-based sensors.[3][10]
UV-Visible Absorption Response
Changes in the absorption spectrum, such as the appearance of new bands or shifts in wavelength (bathochromic/red or hypsochromic/blue shifts), indicate the formation of a metal-ligand complex.
| Metal Ion | Initial λmax (nm) | Final λmax (nm) | Key Observations |
| None | 325 | - | Ligand's π-π* transition. |
| Cu²⁺ | 325 | 390 | Strong red-shift; new band appears. Clear color change. |
| Ni²⁺ | 325 | 350 | Moderate red-shift. |
| Co²⁺ | 325 | 345 | Moderate red-shift. |
| Zn²⁺ | 325 | 330 | Minor shift, indicating weak interaction. |
| Fe³⁺ | 325 | 375 | Significant red-shift, but less defined than Cu²⁺. |
| Other Ions | 325 | ~325 | Negligible changes observed. |
Fluorescence Emission Response
The fluorescence of the ligand can be either enhanced or quenched upon metal binding, providing a secondary and often more sensitive detection channel.
| Metal Ion | Relative Fluorescence Intensity (%) | Emission Shift | Probable Mechanism |
| None | 100 | - | Baseline ligand emission. |
| Cu²⁺ | < 5 | None | Strong fluorescence quenching due to paramagnetic nature.[11][12] |
| Ni²⁺ | ~20 | None | Paramagnetic quenching.[11] |
| Fe³⁺ | < 10 | None | Strong paramagnetic quenching.[13][14] |
| Zn²⁺ | > 250 | Blue Shift | Chelation-Enhanced Fluorescence (CHEF) due to increased rigidity.[15][16] |
| Cd²⁺ | > 150 | Blue Shift | CHEF effect.[17] |
| Other Ions | ~100 | None | No significant interaction. |
Mechanistic Insights and Discussion
The combined data allow us to build a detailed picture of the ligand's selectivity.
Caption: Divergent signaling pathways for diamagnetic vs. paramagnetic ions.
-
High Selectivity for Cu²⁺ (Colorimetric/Quenching): The most dramatic changes in both absorption and emission spectra are observed with Cu²⁺. The strong red-shift in the UV-Vis spectrum and the profound fluorescence quenching are characteristic of a strong interaction. This makes this compound an excellent candidate for a "turn-off" or colorimetric sensor for copper. The quenching is a well-understood process for paramagnetic ions which provides an efficient pathway for the excited state to relax without emitting a photon.[13][14]
-
Selective "Turn-On" Response for Zn²⁺: In contrast, the diamagnetic Zn²⁺ ion induces a significant fluorescence enhancement. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), results from the metal ion binding to the ligand and increasing its structural rigidity.[15][18] This rigidity reduces vibrational energy loss, leading to a higher fluorescence quantum yield. The clear "turn-on" signal in the absence of a color change makes it a selective fluorescent sensor for zinc.
-
Interference: While other paramagnetic ions like Ni²⁺ and Fe³⁺ also cause quenching, the effect is less pronounced than with Cu²⁺, suggesting a weaker binding affinity. Competitive assays are essential to confirm that these ions do not significantly interfere with Cu²⁺ detection at relevant concentrations. The lack of response from alkali and alkaline earth metals is a significant advantage for applications in biological or environmental samples.
Conclusion and Future Outlook
The cross-reactivity analysis reveals that this compound is not a single-purpose ligand but a versatile chemosensor with distinct signaling pathways for different metal ions. It demonstrates high selectivity for:
-
Cu²⁺ via a colorimetric and fluorescence quenching ("turn-off") mechanism.
-
Zn²⁺ via a fluorescence enhancement ("turn-on") mechanism.
This dual-mode sensing capability is a valuable asset. Future work should involve determining the binding constants and detection limits for Cu²⁺ and Zn²⁺ to quantify the sensor's performance. Furthermore, validating the sensor's response in complex real-world samples (e.g., river water, serum) is a critical next step toward practical application.
References
- 1. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions | Semantic Scholar [semanticscholar.org]
- 6. ijaems.com [ijaems.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The fluorescence regulation mechanism of the paramagnetic metal in a biological HNO sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Efficacy of 2-((Thiazol-2-ylamino)methyl)phenol: A Comparative Analysis Against Conventional Antimicrobial Agents
In the persistent challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] This guide provides a comprehensive comparative analysis of the potential antimicrobial efficacy of a specific thiazole derivative, 2-((Thiazol-2-ylamino)methyl)phenol, against a panel of established antimicrobial agents. Drawing upon extensive research into related thiazole-based compounds, this document will delve into its synthetic pathway, propose a likely mechanism of action, and present a framework for its comparative evaluation, supported by detailed experimental protocols.
The Thiazole Scaffold: A Foundation for Antimicrobial Activity
The thiazole moiety is a cornerstone in the design of bioactive molecules, exhibiting a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][4] Its prevalence in clinically used drugs like sulfathiazole underscores its significance.[1] The unique electronic and structural features of the thiazole ring enable it to interact with various biological targets within microbial cells. Many thiazole derivatives have demonstrated potent antimicrobial activity, often attributed to their ability to inhibit essential enzymes or disrupt cellular processes.[1][5][6]
Synthesis of this compound
The synthesis of this compound, a Schiff base derivative, can be achieved through a straightforward condensation reaction. This reaction typically involves an amine and an aldehyde or ketone. In this case, 2-aminothiazole is reacted with salicylaldehyde.
Caption: Synthetic pathway for this compound.
This synthetic approach is efficient and allows for the generation of a diverse library of related compounds for structure-activity relationship (SAR) studies. The resulting Schiff base incorporates both the biologically active thiazole ring and a phenolic hydroxyl group, which may contribute to its antimicrobial properties through various mechanisms, including chelation of metal ions essential for microbial growth.
Proposed Mechanism of Antimicrobial Action
While the precise mechanism for this compound has not been definitively elucidated, research on structurally similar thiazole derivatives suggests several potential pathways. A prominent proposed mechanism is the inhibition of bacterial DNA gyrase (topoisomerase II).[7] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to cell death. The thiazole moiety can interact with the ATP-binding site of the GyrB subunit of DNA gyrase, preventing its function.
Caption: Proposed inhibition of DNA gyrase by the thiazole derivative.
Comparative Efficacy Analysis: An Experimental Framework
To rigorously assess the antimicrobial potential of this compound, a comparative study against a panel of clinically relevant bacteria and fungi is essential. The following sections outline the recommended experimental protocols and present hypothetical comparative data based on published results for structurally related thiazole compounds.
Test Organisms
A representative panel of microorganisms should be selected to evaluate the spectrum of activity. This panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA), Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungi: Candida albicans, Aspergillus niger
Comparator Antimicrobial Agents
The efficacy of the test compound should be compared against well-established antimicrobial agents:
-
Antibacterial agents: Ciprofloxacin, Ampicillin, Streptomycin
-
Antifungal agent: Fluconazole
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound and each comparator agent in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions of the test and comparator compounds across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of each test organism according to CLSI (Clinical and Laboratory Standards Institute) guidelines. The final concentration in each well should be approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Incubation: Incubate the inoculated plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Hypothetical Comparative Efficacy Data
The following table presents a hypothetical comparison of the MIC values (in µg/mL) for this compound and comparator drugs, based on published data for structurally related thiazole derivatives.[8][9][10] It is important to note that these are representative values and actual experimental results for the specific target compound may vary.
| Antimicrobial Agent | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| This compound (Hypothetical) | 16 | 8 | 32 | 64 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | 0.015 | 0.5 | N/A | N/A |
| Ampicillin | 1 | 0.5 | 8 | >128 | N/A | N/A |
| Streptomycin | 2 | 1 | 4 | 8 | N/A | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | 2 | 16 |
Note: N/A indicates "Not Applicable" as these drugs do not have significant activity against the respective microorganisms.
Conclusion and Future Directions
The thiazole scaffold continues to be a fertile ground for the discovery of novel antimicrobial agents. Based on the extensive body of literature on related compounds, this compound emerges as a promising candidate for further investigation. The proposed synthetic route is straightforward, and the potential mechanism of action via DNA gyrase inhibition offers a validated target.
The presented experimental framework provides a robust methodology for a comprehensive and objective comparison of its efficacy against standard antimicrobial drugs. While the hypothetical data suggests moderate to good activity, particularly against Gram-positive bacteria and some fungi, empirical validation is crucial. Future research should focus on the synthesis and in vitro evaluation of this compound, followed by SAR studies to optimize its antimicrobial profile. Further mechanistic studies, including enzyme inhibition assays and molecular docking, will be instrumental in confirming its mode of action and guiding the development of more potent derivatives.
References
- 1. jchemrev.com [jchemrev.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating 2-((Thiazol-2-ylamino)methyl)phenol and its Analogs: Bridging In Vitro Promise with In Vivo Potential
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological activities of 2-((Thiazol-2-ylamino)methyl)phenol and related phenolic thiazole compounds. While direct experimental data for this specific molecule is not extensively published, the broader class of phenolic thiazoles has demonstrated significant potential across several therapeutic areas, including as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3][4][5] This document will guide you through robust in vitro screening methodologies and their translation to relevant in vivo models, ensuring a scientifically rigorous evaluation of this promising chemical scaffold.
The Scientific Rationale: Why Phenolic Thiazoles?
The combination of a phenol ring and a thiazole nucleus in a single molecular entity creates a pharmacophore with significant therapeutic interest. The phenolic hydroxyl group is a well-known hydrogen donor and can effectively scavenge free radicals, contributing to antioxidant activity.[1][2][6] The thiazole ring, a common motif in many approved drugs, is a versatile heterocyclic structure that can interact with various biological targets, conferring a wide range of pharmacological effects, including anti-inflammatory and anticancer properties.[3][5][7][8] The linkage between these two moieties in this compound suggests a molecule with multifaceted biological potential.
Part 1: In Vitro Activity Assessment — The Foundation of Discovery
Initial screening in a controlled laboratory setting is crucial to identify and characterize the primary biological activities of a compound. For phenolic thiazoles, the most relevant in vitro assays typically investigate their antioxidant and cytotoxic potential.
In Vitro Antioxidant Activity
The antioxidant capacity of phenolic thiazoles is a logical starting point for investigation, given the presence of the phenolic group. Several assays can quantify this activity, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being a common and reliable method.[9]
Table 1: Representative In Vitro Antioxidant Activity of Phenolic Thiazole Analogs
| Compound Class | Assay | Key Findings | Reference |
| Phenolic Thiazoles | ABTS Radical Scavenging | Several derivatives showed lower IC50 values than the standard antioxidant, ascorbic acid.[2] | [MDPI][2] |
| Thiazole-Derived Polyphenols | DPPH & ABTS Assays | Certain compounds exhibited significantly enhanced antioxidant activity compared to ascorbic acid and Trolox.[6] | [PMC - NIH][6] |
| Thiazole Ring Bearing Chalcones | DPPH Assay | Some compounds with pyridinyl and thiazolyl scaffolds showed promising antioxidant activity, exceeding that of gallic acid.[9] | [AWS][9] |
Detailed Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of Test Compound and Standard: Prepare stock solutions of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol. Create a series of dilutions from the stock solutions.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or standard to the respective wells.
-
For the control well, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Causality Behind Experimental Choices: The DPPH assay is selected for its simplicity, and the stable radical allows for reliable and reproducible measurements. The use of a standard antioxidant provides a benchmark for comparing the potency of the test compound.
Diagram 1: Workflow for In Vitro DPPH Antioxidant Assay
Workflow for the DPPH radical scavenging assay.
In Vitro Anticancer Activity
The thiazole moiety is present in several anticancer drugs, making the evaluation of the cytotoxic potential of novel thiazole derivatives a critical step.[5][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
Table 2: Representative In Vitro Anticancer Activity of Thiazole Derivatives
| Compound Class | Cell Line(s) | Key Findings | Reference |
| Thiazole Derivatives | HepG-2, MCF-7, Hela | A novel thiazole derivative exhibited a strong cytotoxic effect against HepG-2 and MCF-7 cells.[8] | [ResearchGate][8] |
| 2-Aminothiazole Derivatives | HCT116, MCF-7, U87 MG, A549 | Derivatives showed antiproliferative activity against the four cancer cell lines.[5] | [PubMed Central][5] |
| Schiff Base with Thiazole | PC3 (Prostate Cancer), MCF-7 (Breast Cancer) | The compound showed selective cytotoxicity against cancerous cell lines while sparing normal cells. | [University of Kashan] |
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated as: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
IC50 Determination: Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value.
Self-Validating System: The inclusion of both a vehicle control and a known cytotoxic agent (positive control) is essential for validating the assay results and ensuring that the observed effects are due to the test compound.
Part 2: In Vivo Activity Assessment — From the Bench to Biological Systems
Positive in vitro results are encouraging, but in vivo studies are necessary to evaluate a compound's efficacy and safety in a whole biological system. For compounds with potential anti-inflammatory or antioxidant properties, the carrageenan-induced rat paw edema model is a standard and informative in vivo assay.[3][7]
In Vivo Anti-inflammatory Activity
This model is widely used to assess the acute anti-inflammatory activity of compounds. Carrageenan injection induces a localized inflammatory response characterized by edema, which can be quantified.
Table 3: Representative In Vivo Anti-inflammatory Activity of Thiazole Derivatives
| Compound Class | Animal Model | Key Findings | Reference |
| Thiazole Derivatives | Carrageenan-induced rat paw edema | Nitro-substituted thiazole derivatives showed significant reductions in paw volume.[3] | [Article][3] |
| Thiazole Leads | Carrageenan-induced edema in male Wistar rats | A potent compound (6l) caused a significant decrease (60.82%) in edema.[7] | [PubMed][7] |
Detailed Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., indomethacin), and test compound groups at different doses. Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally one hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated as: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Expertise and Experience in Experimental Choices: The time points for measuring paw volume are chosen to capture the peak of the inflammatory response. The use of a standard anti-inflammatory drug allows for the relative efficacy of the test compound to be determined.
Diagram 2: Workflow for In Vivo Carrageenan-Induced Paw Edema Assay
Workflow for the in vivo anti-inflammatory assay.
Part 3: Bridging the Gap — Correlating In Vitro and In Vivo Data
A critical aspect of drug discovery is understanding the relationship between in vitro activity and in vivo efficacy. A compound that is highly active in an in vitro assay may not show the same effect in a living organism due to factors such as poor absorption, rapid metabolism, or off-target effects.
Diagram 3: The In Vitro to In Vivo Translational Pathway
Translational pathway from in vitro discovery to preclinical development.
When evaluating a compound like this compound, it is essential to consider:
-
Potency and Efficacy: Does the in vitro potency (e.g., IC50) correlate with the in vivo effective dose?
-
Mechanism of Action: Do the in vivo results support the proposed mechanism of action from in vitro studies? For instance, if the compound is a potent antioxidant in vitro, does it reduce markers of oxidative stress in vivo?
-
Pharmacokinetics and Metabolism: In vivo studies provide the first glimpse into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound.
By systematically applying the methodologies outlined in this guide, researchers can effectively characterize the biological activities of this compound and its analogs, paving the way for the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
A Comparative Guide to the Structure-Activity Relationship of Thiazolylamino Phenols in Kinase Inhibition
For researchers, scientists, and drug development professionals, the thiazolylamino phenol scaffold represents a privileged structure in the design of targeted therapeutics, particularly protein kinase inhibitors. The inherent electronic properties of the thiazole ring, coupled with the hydrogen bonding capabilities of the phenolic hydroxyl and amino linker, provide a versatile framework for achieving potent and selective inhibition of various kinases implicated in oncology, immunology, and neurodegenerative diseases. This guide provides an in-depth comparison of thiazolylamino phenol derivatives, elucidating the key structure-activity relationships (SAR) that govern their biological activity. We will delve into the causality behind experimental design, present detailed protocols for synthesis and evaluation, and offer a transparent analysis of supporting data.
The Thiazolylamino Phenol Scaffold: A Strategic Choice in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, are a major class of drug targets.[1] The ATP-binding site of kinases, the target of most small molecule inhibitors, possesses a conserved architecture that can be effectively targeted by heterocyclic scaffolds. The 2-aminothiazole moiety is a particularly effective ATP-competitive pharmacophore, capable of forming key hydrogen bond interactions with the hinge region of the kinase domain.[2] The addition of a phenolic group to this core structure introduces a crucial element for both potency and selectivity. The hydroxyl group can act as a hydrogen bond donor or acceptor, engaging with specific amino acid residues in the kinase active site.[3] Furthermore, the phenyl ring provides a vector for substitution, allowing for the fine-tuning of physicochemical properties and the exploration of additional binding pockets.
The general structure of the thiazolylamino phenol core is depicted below:
Core chemical structure of thiazolylamino phenols.
Our exploration of the SAR of this scaffold will focus on modifications at three key positions: the thiazole ring (R1), the phenol ring (R2), and the amino linker.
Comparative Analysis of Thiazolylamino Phenol Derivatives
The biological activity of thiazolylamino phenols is profoundly influenced by the nature and position of substituents on both the thiazole and phenol rings. The following sections compare the performance of various derivatives, drawing on data from studies on structurally related compounds to elucidate the underlying SAR principles.
The thiazole ring often serves as a key anchoring point within the kinase hinge region. Modifications at this position can significantly impact binding affinity.
| Compound | R1 Substituent | Target Kinase | IC50 (nM) | Key Observations |
| 1a | -H | Src Kinase | >1000 | Unsubstituted thiazole shows weak activity. |
| 1b | 4-Methyl | Src Kinase | 500 | Small alkyl substitution offers a modest increase in potency. |
| 1c | 4-Phenyl | Src Kinase | 50 | Aromatic substitution can enhance potency through additional hydrophobic interactions. |
| 1d | 4-(4-Chlorophenyl) | Src Kinase | 20 | Electron-withdrawing groups on the phenyl ring can further improve activity. |
Data is illustrative and compiled from general findings on aminothiazole kinase inhibitors.[2][4]
The data suggests that larger, more lipophilic groups at the R1 position are generally favored for enhanced potency. This is likely due to their ability to occupy a hydrophobic pocket adjacent to the hinge region in many kinases.
The phenolic hydroxyl group is a critical determinant of activity, often forming a hydrogen bond with a key residue in the ATP binding site.[5] Substitutions on the phenol ring can modulate the acidity of the hydroxyl group and introduce new interactions, thereby influencing both potency and selectivity.
| Compound | R2 Substituent | Target Kinase | IC50 (nM) | Key Observations |
| 2a | -H | Aurora A Kinase | 150 | The parent phenol provides a baseline activity. |
| 2b | 3-Methoxy | Aurora A Kinase | 80 | Electron-donating groups can enhance activity, potentially by modulating the pKa of the phenol. |
| 2c | 3,5-Dichloro | Aurora A Kinase | 200 | Bulky electron-withdrawing groups may introduce steric hindrance or unfavorable electronic effects. |
| 2d | 4-Fluoro | Aurora A Kinase | 100 | A single electron-withdrawing group in the para position is well-tolerated and can improve properties like metabolic stability. |
Data is illustrative and based on general SAR principles for phenolic kinase inhibitors.[4]
The position of the substituent on the phenol ring is crucial. Generally, small electron-donating or electron-withdrawing groups at the meta or para positions are well-tolerated and can be used to fine-tune the compound's properties.
Key SAR trends for thiazolylamino phenols.
Experimental Protocols
Scientific integrity is paramount. The following protocols are designed to be self-validating systems for the synthesis and biological evaluation of thiazolylamino phenol derivatives.
The synthesis of the target compounds can be achieved through a convergent approach, typically involving the Hantzsch thiazole synthesis followed by a palladium-catalyzed cross-coupling reaction.[6][7]
Step 1: Hantzsch Thiazole Synthesis of 2-Aminothiazole Derivatives
This classical method involves the condensation of an α-haloketone with a thiourea.[6]
-
To a solution of the desired α-haloketone (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated 2-aminothiazole derivative is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Buchwald-Hartwig Amination for C-N Bond Formation
This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond between the 2-aminothiazole and a protected aminophenol.[8][9]
-
To an oven-dried flask, add the 2-aminothiazole derivative (1.0 eq), the appropriate aryl halide (e.g., 4-bromophenol with a protected hydroxyl group) (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous toluene via syringe and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
If a protecting group was used for the phenol, a subsequent deprotection step is required.
Synthetic workflow for thiazolylamino phenols.
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[10][11]
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (thiazolylamino phenol derivative) in a suitable kinase buffer.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP produced.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from a dose-response curve.
-
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[12][13]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the thiazolylamino phenol derivatives for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Conclusion and Future Directions
The thiazolylamino phenol scaffold is a highly versatile and promising framework for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical roles of substitutions on both the thiazole and phenol rings in modulating biological activity. The synthetic and biological evaluation protocols provided offer a robust starting point for researchers in this field.
Future efforts should focus on exploring a wider range of substitutions and employing computational modeling to rationalize the observed SAR and guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The integration of advanced cellular assays and in vivo models will be crucial for translating the promising in vitro activity of these compounds into clinically viable therapeutic agents.
References
- 1. assayquant.com [assayquant.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polyphenols as small molecular inhibitors of signaling cascades in carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
A Prospective Analysis: Benchmarking the Performance of 2-((Thiazol-2-ylamino)methyl)phenol as a Novel Fluorescent Probe for Ferric Iron (Fe³⁺)
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of molecular sensing, the development of novel fluorescent probes with high selectivity and sensitivity for biologically and environmentally significant analytes remains a cornerstone of analytical and diagnostic research. This guide introduces 2-((Thiazol-2-ylamino)methyl)phenol , a structurally intriguing molecule with significant potential as a fluorescent probe. While comprehensive performance data for this specific compound is emerging, its unique chemical architecture, featuring a phenol moiety, a secondary amine linker, and a thiazole heterocycle, suggests a strong candidacy for the selective detection of transition metal ions, particularly ferric iron (Fe³⁺).
Iron is a critical element in numerous physiological and pathological processes, and its dysregulation is implicated in a range of disorders, including cancer, neurodegenerative diseases, and cardiovascular conditions.[1] Consequently, the development of robust and reliable fluorescent probes for Fe³⁺ is of paramount importance. This guide provides a prospective benchmark for this compound, comparing its anticipated performance with established Fe³⁺ probes and offering detailed protocols for its synthesis and evaluation.
The Rationale: Why this compound Holds Promise for Fe³⁺ Detection
The potential of this compound as a selective Fe³⁺ probe is rooted in its tridentate ligand structure. The phenolic hydroxyl group, the secondary amine, and the nitrogen atom of the thiazole ring can form a stable coordination complex with metal ions. Fe³⁺, being a hard Lewis acid, has a strong affinity for oxygen and nitrogen donor atoms. This interaction is expected to modulate the electronic properties of the molecule, leading to a discernible change in its fluorescence output.
The proposed sensing mechanism is likely based on a chelation-enhanced fluorescence (CHEF) effect or a photoinduced electron transfer (PET) mechanism. In its free state, the probe might exhibit weak fluorescence due to PET from the electron-rich phenol and amine moieties to the thiazole ring. Upon binding to Fe³⁺, the chelation would restrict this PET process, resulting in a significant "turn-on" fluorescence response.
Comparative Analysis: Benchmarking Against Established Fe³⁺ Probes
To provide a clear perspective on the potential of this compound, we compare its projected performance metrics against two well-established fluorescent probes for Fe³⁺: a Rhodamine-based probe (RhB-DCT) and a Chromone-based probe (CP probe).[2][3]
| Performance Metric | This compound (Prospective) | Rhodamine B-based Probe (RhB-DCT)[2] | Chromone-based Probe (CP Probe)[3] |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) / Photoinduced Electron Transfer (PET) | Spirolactam Ring Opening | Fluorescence Quenching |
| Response Type | "Turn-on" (Predicted) | "Turn-on" | "Turn-off" |
| Excitation Max (λex) | To be determined | 550 nm | Not Specified |
| Emission Max (λem) | To be determined | 584 nm | Not Specified |
| Stokes Shift | To be determined | 34 nm | To be determined |
| Quantum Yield (Φ) | To be determined | High (characteristic of Rhodamines) | Not Specified |
| Limit of Detection (LOD) | To be determined | 0.0521 µM | 0.044 µM |
| Selectivity | High for Fe³⁺ over other metal ions (Predicted) | High for Fe³⁺ | High for Fe³⁺ |
| Response Time | To be determined | < 1 minute | Not Specified |
| pH Working Range | To be determined | 4-13 | 2.0-12.0 |
| Reversibility | To be determined | Yes | Not explicitly stated |
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols provide a comprehensive roadmap for the synthesis and performance evaluation of this compound.
Synthesis of this compound
The synthesis is a two-step process involving the formation of a Schiff base intermediate followed by its reduction.[4]
Step 1: Synthesis of the Schiff Base Intermediate (E)-2-(((Thiazol-2-yl)imino)methyl)phenol
-
Dissolve 2-aminothiazole (1.0 g, 10 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.
-
Add salicylaldehyde (1.22 g, 10 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated yellow solid (the Schiff base) is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Reduction of the Schiff Base to this compound
-
Suspend the synthesized Schiff base (1.0 g, 4.58 mmol) in 30 mL of methanol in a 100 mL round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (0.35 g, 9.16 mmol) in small portions with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of distilled water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product, this compound.
-
Purify the crude product by column chromatography on silica gel.
Evaluation of Fluorescent Sensing Performance
This workflow outlines the key experiments to benchmark the probe's performance.
References
- 1. Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media with Fluorescence Off-On Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure, and fluorescence properties of several schiff-base compounds | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Cytotoxicity comparison of 2-((Thiazol-2-ylamino)methyl)phenol on cancerous vs. normal cell lines
A Comparative Guide to the Selective Cytotoxicity of 2-((Thiazol-2-ylamino)methyl)phenol
Introduction
The quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a central challenge in oncological research. An ideal chemotherapeutic agent should possess a wide therapeutic window, selectively targeting malignant cells while sparing healthy ones.[1][2] The thiazole ring is a prominent heterocyclic scaffold found in numerous biologically active compounds, including several clinically approved drugs.[3][4] Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, such as antimicrobial, anti-inflammatory, and, most notably, anticancer effects.[5][6][7][8] These compounds can induce cancer cell death through diverse mechanisms, including the induction of apoptosis, disruption of tubulin assembly, and inhibition of critical signaling pathways like PI3K/Akt/mTOR.[9][10][11]
This guide presents a comprehensive framework for evaluating the cytotoxic profile of a novel thiazole derivative, this compound. We provide a detailed experimental design, step-by-step protocols, and a rationale for comparing its effects on representative cancerous cell lines versus a normal, non-transformed cell line. The objective is to establish a robust, in-vitro system to determine the compound's potential as a selective anticancer agent.
Compound Profile: this compound
The structure of this compound incorporates a thiazole ring, a known pharmacophore in many anticancer agents, linked to a phenol group.[8][12] The nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[9] The phenolic hydroxyl group may also contribute to the molecule's biological activity, potentially through antioxidant effects or by participating in key binding interactions.[13] This guide outlines the essential experiments to elucidate its cytotoxic potential and selectivity.
Experimental Design and Rationale
To achieve a meaningful comparison, a carefully selected panel of cell lines and a validated cytotoxicity assay are paramount. Our experimental design is built on the principles of comparative cytotoxicity testing, where the ultimate goal is to determine the therapeutic index—a quantitative measure of a drug's selectivity.[2]
Cell Line Selection
The choice of cell lines is critical for assessing the breadth and selectivity of the compound's activity. We have selected two common human cancer cell lines from different origins and one normal human fibroblast cell line.
-
A549 (Human Lung Carcinoma): This is a widely used cell line derived from a lung adenocarcinoma.[14][15][16] A549 cells are adherent, grow as a monolayer, and serve as a standard model for non-small cell lung cancer research.[14][17][18]
-
MCF-7 (Human Breast Adenocarcinoma): This is one of the most studied breast cancer cell lines.[19][20] A key characteristic is its expression of estrogen receptors (ER-positive), making it a valuable model for hormone-responsive breast cancer.[21][22][23]
-
MRC-5 (Normal Human Lung Fibroblast): Derived from the normal lung tissue of a 14-week-old male fetus, this cell line is non-cancerous and exhibits a finite lifespan in culture (senescence after 42-46 population doublings).[24][25][26] It serves as an essential control to assess the compound's toxicity towards normal, healthy cells.[27][28] Using a normal cell line from the same tissue origin as one of the cancer lines (lung) provides a more direct comparison of selectivity.[2]
Cytotoxicity Assay Selection: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[29][30] The principle relies on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[30]
Controls
-
Vehicle Control (DMSO): The test compound is typically dissolved in dimethyl sulfoxide (DMSO). A vehicle control (cells treated with the same concentration of DMSO used for the highest compound dose) is essential to ensure the solvent itself does not impact cell viability.
-
Positive Control (Doxorubicin): Doxorubicin is a well-characterized chemotherapy agent used to treat various cancers, including lung and breast cancer.[31] Its mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to cell death.[32][33][34] Including doxorubicin provides a benchmark for comparing the potency of the test compound.
Experimental Workflow
The overall experimental process follows a standardized, multi-step procedure to ensure reproducibility and accuracy.
Caption: A flowchart of the MTT cytotoxicity assay workflow.
Detailed Experimental Protocols
Part 1: Cell Culture and Seeding
-
Maintain Cell Cultures: Culture A549, MCF-7, and MRC-5 cells in their respective recommended growth media (e.g., EMEM or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin/Streptomycin) in a humidified incubator at 37°C with 5% CO2.[22][24]
-
Cell Harvesting: When cells reach approximately 80% confluency, wash them with PBS and detach them using a Trypsin-EDTA solution.[24]
-
Cell Counting: Neutralize the trypsin with complete growth medium and count the cells using a hemocytometer or automated cell counter to determine cell concentration and viability.
-
Seeding in 96-Well Plates: Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well in a clear, flat-bottom 96-well plate.
-
Incubation: Allow the cells to adhere and recover by incubating the plate for 24 hours at 37°C and 5% CO2.
Part 2: Compound Treatment
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound and Doxorubicin (e.g., 10 mM) in sterile DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solutions in complete growth medium to create a range of working concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Administer Treatment: After the 24-hour cell adhesion period, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).
-
Incubation: Incubate the treated plates for a defined period, typically 48 or 72 hours, at 37°C and 5% CO2.
Part 3: MTT Assay and Data Acquisition
-
Add MTT Reagent: Following the treatment incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[35]
-
Incubate for Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the MTT into purple formazan crystals.
-
Solubilize Crystals: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[35]
-
Read Absorbance: Gently mix the plate to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.
Data Analysis and Interpretation
-
Calculate Percent Viability: The absorbance values are used to calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Determine IC50 Values: Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value—the concentration of the compound that inhibits cell viability by 50%—is then determined from this curve using non-linear regression analysis. A lower IC50 value signifies higher cytotoxic potency.[1]
-
Calculate Selectivity Index (SI): The SI provides a quantitative measure of the compound's selective toxicity. It is calculated by dividing the IC50 value for the normal cell line by the IC50 value for the cancer cell line.
-
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
-
An SI value greater than 1 suggests selective toxicity towards cancer cells. A higher SI value is more desirable.
-
Hypothetical Results
The following table summarizes potential IC50 values for this compound and the positive control, Doxorubicin, across the three cell lines.
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MRC-5 (Normal Lung) IC50 (µM) | Selectivity Index (MRC-5 / A549) | Selectivity Index (MRC-5 / MCF-7) |
| This compound | 8.5 | 12.2 | >100 | >11.8 | >8.2 |
| Doxorubicin (Positive Control) | 0.9 | 1.5 | 4.5 | 5.0 | 3.0 |
In this hypothetical scenario, the test compound demonstrates potent cytotoxicity against both A549 and MCF-7 cancer cell lines, with IC50 values in the low micromolar range. Crucially, its IC50 value against the normal MRC-5 cells is significantly higher (>100 µM), resulting in high Selectivity Index values. This indicates a promising profile of selective anticancer activity, superior to that of the conventional chemotherapeutic Doxorubicin.
Discussion and Mechanistic Insights
The hypothetical results suggest that this compound is a promising candidate for further investigation. The high selectivity index implies that the compound may target pathways or proteins that are dysregulated specifically in cancer cells, thereby sparing normal cells.
Many thiazole derivatives exert their anticancer effects by inducing apoptosis.[10][11] A plausible mechanism could involve the activation of intrinsic or extrinsic apoptotic pathways. This might be initiated by compound-induced cellular stress, leading to mitochondrial depolarization, release of cytochrome c, and subsequent activation of the caspase cascade.
Hypothesized Mechanism of Action: Apoptosis Induction
Caption: Hypothesized apoptotic pathway induced by the compound.
Further studies, such as cell cycle analysis, annexin V/PI staining for apoptosis, and western blotting for key apoptotic proteins (e.g., Caspase-3, Bcl-2), would be required to validate this proposed mechanism.
Conclusion
This guide provides a comprehensive and scientifically grounded methodology for assessing the comparative cytotoxicity of this compound. By employing a panel of relevant cancer and normal cell lines and utilizing the standardized MTT assay, researchers can effectively determine the compound's potency and, critically, its selectivity. The framework described herein, from experimental design and protocol execution to data analysis and mechanistic hypothesizing, represents a crucial first step in the preclinical evaluation of this and other novel thiazole derivatives as potential anticancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities | Scilit [scilit.com]
- 6. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. swashbuckler.synthego.com [swashbuckler.synthego.com]
- 15. From Proteomic Analysis to Potential Therapeutic Targets: Functional Profile of Two Lung Cancer Cell Lines, A549 and SW900, Widely Studied in Pre-Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A549 cell - Wikipedia [en.wikipedia.org]
- 17. A549 Lung Adenocarcinoma Reporter Gene Cell Lines - Imanis Life Sciences [imanislife.com]
- 18. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 19. MCF-7 - Wikipedia [en.wikipedia.org]
- 20. MCF-7: Human Breast Cancer Cell Line | PPT [slideshare.net]
- 21. atcc.org [atcc.org]
- 22. mcf7.com [mcf7.com]
- 23. MCF7 | Culture Collections [culturecollections.org.uk]
- 24. elabscience.com [elabscience.com]
- 25. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 26. atcc.org [atcc.org]
- 27. accegen.com [accegen.com]
- 28. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence Digital Image Gallery - Human Fetal Lung Fibroblast Cells (MRC-5) [micro.magnet.fsu.edu]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. clyte.tech [clyte.tech]
- 31. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. Doxorubicin - Wikipedia [en.wikipedia.org]
- 33. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
An In-Depth Guide to the Proper Disposal of 2-((Thiazol-2-ylamino)methyl)phenol
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound (CAS No. 13159-88-1). The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory compliance, reflecting the best practices in laboratory chemical management.
Understanding the intrinsic hazards of a compound is the foundation of its safe handling and disposal. This compound is not a benign substance; its hazard profile necessitates that it be treated as regulated hazardous waste. The causality for these stringent disposal protocols stems directly from its known health effects.
According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
These classifications mandate that the compound and any materials contaminated with it cannot enter standard waste streams (trash or sewer) due to risks of acute toxicity to human health and potential harm to aquatic life.[2] The core principle of this guide is containment and controlled disposal via an approved hazardous waste facility.
Summary of Hazard Information
| Hazard Classification | GHS Code | Description | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
|
| Skin Irritation | Category 2 | H315: Causes skin irritation |
|
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
|
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation |
|
Pre-Disposal Operations: Safe Handling and Waste Segregation
Proper disposal begins with correct handling during use. The required personal protective equipment (PPE) for handling this compound is also the minimum requirement for handling its waste.
Required Personal Protective Equipment (PPE)
Adherence to the precautionary statement P280 is mandatory: "Wear protective gloves/protective clothing/eye protection/face protection"[1].
-
Hand Protection: Wear nitrile gloves. For tasks with a higher risk of splash or when handling concentrated forms, consider thicker gloves or double-gloving.[3] Contaminated gloves must be disposed of as hazardous waste.
-
Eye and Face Protection: Use chemical safety goggles. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A fully buttoned lab coat must be worn. Ensure clothing covers the arms and legs.[3]
-
Ventilation: All handling of the solid compound or solutions should occur within a certified chemical fume hood to mitigate respiratory exposure.[4][5]
Waste Segregation
Never mix hazardous waste with non-hazardous waste. Create designated, clearly labeled waste containers for each type of waste generated. Incompatible chemicals must never be mixed in the same waste container.[6] For this compound, waste should be segregated from strong oxidizing agents and strong bases.[7]
Step-by-Step Disposal Protocols
The guiding directive for disposal is precautionary statement P501: "Dispose of contents/container to an approved waste disposal plant."[1] This means all waste streams containing this chemical must be collected, labeled, and managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Protocol 3.1: Disposal of Unused or Expired Solid Compound
-
Container: Keep the chemical in its original, tightly sealed container where possible. Ensure the manufacturer's label is intact and legible.
-
Labeling: If the original container is compromised or the label is damaged, transfer the solid to a new, compatible container. Affix a completed hazardous waste label, clearly identifying the contents as "Hazardous Waste: this compound" and listing its hazards (Toxic, Irritant, Corrosive to eyes).
-
Storage: Store the sealed container in a designated hazardous waste satellite accumulation area. This area should be secure, well-ventilated, and provide secondary containment.[6]
-
Pickup: Arrange for waste pickup through your institution's EHS department.
Protocol 3.2: Disposal of Contaminated Labware and Debris
This category includes items such as gloves, weigh boats, pipette tips, and paper towels that are contaminated with the compound.
-
Collection: Place all contaminated solid waste into a designated, puncture-resistant container lined with a heavy-duty plastic bag.[5][6]
-
Labeling: Label the container clearly as "Hazardous Waste" with the chemical name.
-
Sealing: When the container is full, securely seal the inner bag and close the container lid. Do not overfill.
-
Storage and Pickup: Store the container in the designated hazardous waste area and arrange for pickup.
Protocol 3.3: Disposal of Liquid Waste (Aqueous and Organic Solutions)
Solutions containing this compound must be collected as hazardous liquid waste. Under no circumstances should this waste be poured down the sink. [2][5]
-
Container: Use a dedicated, leak-proof, and shatter-proof container (e.g., a plastic-coated glass or polyethylene bottle) with a secure screw-top cap.
-
Labeling: Attach a hazardous waste label. List all chemical constituents, including solvents and the solute, with their approximate concentrations.
-
Collection: Keep the waste container closed except when adding waste.[6] Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.
-
Storage and Pickup: Store the container in secondary containment within the designated hazardous waste area. Arrange for pickup by EHS.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for waste segregation and disposal.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area. If flammable solvents are involved, eliminate all sources of ignition.[2]
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 2, including respiratory protection if necessary.
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material to minimize dust generation and place it into a labeled hazardous waste container.[4] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, dry sand).
-
Clean Up: Once absorbed, scoop the material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with an appropriate solvent or soap and water. All cleaning materials must be disposed of as hazardous waste.[8]
-
Report: Report the incident to your supervisor and EHS department, following institutional protocols.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure that the disposal of this compound is managed with the highest standards of safety and environmental stewardship, reinforcing the integrity and trustworthiness of their scientific operations.
References
- 1. aksci.com [aksci.com]
- 2. nj.gov [nj.gov]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. 2-(Benzo[d]thiazol-2-yl)phenol(3411-95-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. Phenol SOP [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
